1,3-Difluoro-4-nitro-2-(trifluoromethyl)benzene
Description
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Properties
IUPAC Name |
1,3-difluoro-4-nitro-2-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F5NO2/c8-3-1-2-4(13(14)15)6(9)5(3)7(10,11)12/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEVUDOJHWVTRRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])F)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30575751 | |
| Record name | 1,3-Difluoro-4-nitro-2-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30575751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123973-36-4 | |
| Record name | 1,3-Difluoro-4-nitro-2-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30575751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1,3-Difluoro-4-nitro-2-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Difluoro-4-nitro-2-(trifluoromethyl)benzene is a highly functionalized aromatic compound of significant interest in the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring two fluorine atoms, a nitro group, and a trifluoromethyl group, imparts a distinct set of electronic and steric properties. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this versatile building block. The presence of multiple electron-withdrawing groups activates the benzene ring, making it a valuable precursor for complex molecular architectures. The trifluoromethyl moiety, in particular, is a well-established bioisostere for various functional groups and is known to enhance the metabolic stability, lipophilicity, and bioavailability of drug candidates.[1][2][3]
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 123973-36-4 | N/A |
| Molecular Formula | C₇H₂F₅NO₂ | N/A |
| Molecular Weight | 227.09 g/mol | [4] |
| Appearance | Light yellow to yellow liquid | N/A |
| Boiling Point (Predicted) | 215.8 ± 35.0 °C at 760 mmHg | [4] |
| Density (Predicted) | 1.585 ± 0.06 g/cm³ | N/A |
| Storage Temperature | 2-8°C | N/A |
Synthesis Methodology
The synthesis of this compound is anticipated to proceed via the nitration of a suitable difluoro(trifluoromethyl)benzene precursor. This approach is a standard and effective method for the introduction of a nitro group onto an activated aromatic ring.
Proposed Synthetic Route: Electrophilic Nitration
A plausible and efficient method for the synthesis of this compound involves the direct nitration of 1,3-difluoro-2-(trifluoromethyl)benzene. The electron-withdrawing nature of the fluorine and trifluoromethyl groups deactivates the ring towards electrophilic substitution; however, the directing effects of these substituents and the use of strong nitrating agents can achieve the desired product. The fluorine and trifluoromethyl groups are ortho, para-directing, but with deactivating properties. The substitution pattern of the starting material would likely favor nitration at the C4 position due to the combined directing influence of the substituents.
Caption: Proposed synthesis via electrophilic nitration.
Experimental Protocol (Hypothetical)
This protocol is based on established procedures for the nitration of similar fluorinated aromatic compounds.
Materials:
-
1,3-Difluoro-2-(trifluoromethyl)benzene
-
Fuming nitric acid (90%)
-
Concentrated sulfuric acid (98%)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C using an ice bath.
-
Slowly add 1,3-difluoro-2-(trifluoromethyl)benzene to the cooled sulfuric acid while maintaining the temperature at 0°C.
-
Add fuming nitric acid dropwise to the reaction mixture over a period of 30 minutes, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield this compound.
Chemical Reactivity and Key Reactions
The reactivity of this compound is dominated by the heavily electron-deficient nature of the aromatic ring. This makes it an excellent substrate for nucleophilic aromatic substitution (SNAᵣ) reactions.
Nucleophilic Aromatic Substitution (SNAᵣ)
The fluorine atoms on the ring are highly activated towards displacement by nucleophiles due to the strong electron-withdrawing effects of the adjacent nitro and trifluoromethyl groups. The fluorine at the C1 position is particularly susceptible to substitution due to the para-nitro group and ortho-trifluoromethyl group. This high reactivity allows for the introduction of a wide range of nucleophiles, such as amines, alkoxides, and thiolates, providing a versatile platform for the synthesis of more complex molecules.
Caption: General mechanism of SNAr reaction.
Applications in Drug Discovery and Medicinal Chemistry
The incorporation of fluorine and trifluoromethyl groups into organic molecules is a widely used strategy in modern drug design to enhance pharmacological properties.[1][2][3] this compound serves as a valuable building block for the synthesis of novel therapeutic agents.
-
Metabolic Stability: The trifluoromethyl group is resistant to oxidative metabolism, which can increase the half-life of a drug.[1]
-
Lipophilicity and Bioavailability: The fluorine and trifluoromethyl substituents can modulate the lipophilicity of a molecule, which is a critical factor for membrane permeability and oral bioavailability.[1][3]
-
Binding Affinity: The strong electron-withdrawing nature of the substituents can influence the electronic environment of the molecule, potentially leading to enhanced binding affinity to biological targets.
This compound is a potential precursor for the synthesis of a variety of pharmacologically active scaffolds, including kinase inhibitors, GPCR modulators, and other targeted therapies. The reactive nature of the fluorine atoms allows for the facile introduction of various pharmacophoric elements.
Safety and Handling
While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, information from structurally similar nitroaromatic and fluorinated compounds suggests that it should be handled with care.
-
Toxicity: Nitroaromatic compounds are often toxic and can be harmful if inhaled, ingested, or absorbed through the skin.
-
Irritation: It is likely to be an irritant to the eyes, skin, and respiratory system.
-
Handling: Use in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.
It is imperative to consult a comprehensive and up-to-date Safety Data Sheet from the supplier before handling this compound.
Conclusion
This compound is a highly activated aromatic compound with significant potential as a building block in synthetic and medicinal chemistry. Its unique combination of electron-withdrawing groups makes it an ideal substrate for nucleophilic aromatic substitution reactions, enabling the synthesis of diverse and complex molecules. While detailed experimental data for this specific compound is limited in the public domain, its properties and reactivity can be reliably inferred from related structures. As the demand for novel fluorinated pharmaceuticals and materials continues to grow, the utility of such versatile intermediates is expected to increase.
References
An In-depth Technical Guide to 1,3-Difluoro-4-nitro-2-(trifluoromethyl)benzene (CAS No. 123973-36-4)
Prepared by a Senior Application Scientist
This guide provides a comprehensive technical overview of 1,3-Difluoro-4-nitro-2-(trifluoromethyl)benzene, a highly functionalized aromatic building block. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's synthesis, core reactivity, strategic applications, and essential safety protocols. The narrative emphasizes the chemical principles and mechanistic causality that underpin its utility as a versatile intermediate in modern synthetic chemistry.
Compound Profile and Physicochemical Properties
This compound is a strategically designed chemical intermediate. Its structure is distinguished by a dense arrangement of potent electron-withdrawing groups: a nitro group (-NO2), a trifluoromethyl group (-CF3), and two fluorine atoms. This specific substitution pattern renders the aromatic ring exceptionally electron-deficient, a feature that is central to its chemical reactivity and its value in synthetic applications, particularly in the construction of complex pharmaceutical and agrochemical agents.[1][2] The incorporation of a trifluoromethyl group is a well-established strategy in medicinal chemistry to enhance key drug properties such as metabolic stability, membrane permeability, and binding affinity.[3][4][5]
The key physicochemical properties of the compound are summarized below for quick reference.
| Property | Value | Reference(s) |
| CAS Number | 123973-36-4 | [6] |
| Molecular Formula | C₇H₂F₅NO₂ | [6] |
| Molecular Weight | 227.09 g/mol | [6] |
| Appearance | Light yellow to yellow liquid | [7] |
| Boiling Point | 215.8 ± 35.0 °C (Predicted) | [7] |
| Density | 1.585 ± 0.06 g/cm³ (Predicted) | [7] |
| Storage Temperature | 2-8°C | [7] |
| SMILES | O=--INVALID-LINK--c1c(F)c(C(F)(F)F)c(F)cc1 |
Synthetic Strategy: A Mechanistic Approach
While multiple routes to functionalized nitroaromatics exist, a logical and robust approach to synthesizing this compound involves the electrophilic nitration of 2,6-difluorobenzotrifluoride. This precursor is commercially available and provides the correct scaffold for the desired regiochemistry.
The core of this transformation is the generation of the potent electrophile, the nitronium ion (NO₂⁺), from a mixture of concentrated nitric acid and sulfuric acid. Sulfuric acid acts as both a catalyst and a dehydrating agent, protonating nitric acid to facilitate the loss of a water molecule and form the highly reactive nitronium ion. The subsequent electrophilic attack on the aromatic ring is directed by the existing substituents. The trifluoromethyl group is a meta-director, while the fluorine atoms are ortho, para-directors. The combined directing effects and the steric hindrance from the bulky -CF₃ group favor the introduction of the nitro group at the C4 position, yielding the target molecule.
Caption: Proposed synthesis workflow for the target compound via electrophilic nitration.
Field-Validated Laboratory Protocol for Synthesis
This protocol describes a robust method for the nitration of 2,6-difluorobenzotrifluoride. The procedure is designed to be self-validating through careful control of reaction parameters to maximize yield and purity.
Materials:
-
2,6-Difluorobenzotrifluoride (1.0 eq)
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice-water bath
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reactor Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (5 mL per 10 mmol of starting material).
-
Temperature Control: Cool the flask in an ice-water bath to 0-5 °C. This low temperature is critical to control the exothermic reaction and prevent the formation of dinitrated byproducts.
-
Substrate Addition: Slowly add 2,6-difluorobenzotrifluoride (1.0 eq) to the cold sulfuric acid with continuous stirring. Maintain the temperature below 10 °C.
-
Nitrating Mixture Preparation: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2 mL per 10 mmol of nitric acid), keeping the mixture cool.
-
Reaction Execution: Add the prepared nitrating mixture dropwise to the reaction flask via the dropping funnel over 30-45 minutes. The rate of addition must be controlled to maintain the internal temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Quenching: Once the reaction is complete, very carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. This step quenches the reaction and precipitates the product.
-
Extraction: Transfer the resulting slurry to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution (to neutralize residual acid), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude light yellow oil can be purified by vacuum distillation or column chromatography on silica gel to afford the final product with high purity.
Core Reactivity: Nucleophilic Aromatic Substitution (SₙAr)
The primary utility of this compound stems from its high susceptibility to Nucleophilic Aromatic Substitution (SₙAr) .[8] The aromatic ring is severely electron-deficient due to the cumulative inductive and resonance effects of the nitro, trifluoromethyl, and fluoro substituents. This activation makes the ring an excellent electrophile for attack by nucleophiles.[9][10]
The reaction proceeds via a two-step addition-elimination mechanism.[9] First, the nucleophile attacks one of the carbon atoms bearing a fluorine leaving group, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.[9][11] The negative charge of this complex is delocalized onto the electron-withdrawing nitro group, which provides substantial stabilization, particularly when the attack is at a position ortho or para to it.[9][10] In the second step, the aromaticity is restored by the expulsion of a fluoride ion. Both fluorine atoms at the C1 and C3 positions are activated for substitution.
Caption: Generalized mechanism of Nucleophilic Aromatic Substitution (SₙAr).
Protocol for a Representative SₙAr Reaction
This protocol provides a template for reacting this compound with a generic amine nucleophile, such as morpholine, a common reaction in library synthesis.
Materials:
-
This compound (1.0 eq)
-
Morpholine (1.1 - 1.5 eq)
-
Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 eq)
-
Dimethylformamide (DMF) or Acetonitrile (MeCN) as solvent
-
Standard laboratory glassware
Procedure:
-
Setup: To a round-bottom flask, add this compound (1.0 eq), the chosen solvent (e.g., DMF), and the base (e.g., K₂CO₃, 2.0 eq).
-
Nucleophile Addition: Add the amine nucleophile (e.g., morpholine, 1.2 eq) to the stirring mixture.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 60-100 °C. The optimal temperature depends on the nucleophilicity of the amine and may require empirical determination.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Pour the mixture into water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate. The resulting crude product can be purified by column chromatography to yield the desired substituted product.
Safety, Handling, and Storage
Due to its hazardous nature, this compound must be handled with appropriate precautions.[6]
| Hazard Class | GHS Statement | Pictogram |
| Acute Toxicity, Oral | H302: Harmful if swallowed | Warning |
| Skin Irritation | H315: Causes skin irritation | Warning |
| Eye Irritation | H319: Causes serious eye irritation | Warning |
| Respiratory Irritation | H335: May cause respiratory irritation | Warning |
Handling and Personal Protective Equipment (PPE):
-
Always handle this chemical within a certified chemical fume hood to avoid inhalation of vapors.[6]
-
Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields, and a lab coat.[6]
-
Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately and thoroughly with water.[6]
First Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
In Case of Skin Contact: Immediately wash the skin with plenty of soap and water. Remove contaminated clothing.[6]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[6]
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area between 2-8°C.[6][7]
-
Keep away from sources of ignition, heat, and direct sunlight.[6]
Conclusion
This compound is a powerful and versatile building block for advanced chemical synthesis. Its highly activated aromatic system, tailored for nucleophilic aromatic substitution, provides a reliable platform for introducing a wide range of functionalities. For scientists in drug discovery and agrochemical development, this compound offers a strategic entry point to novel molecular architectures, with the trifluoromethyl moiety providing a proven method for enhancing pharmacokinetic and pharmacodynamic properties. Proper understanding of its reactivity and adherence to strict safety protocols are essential for leveraging its full synthetic potential.
References
- 1. nbinno.com [nbinno.com]
- 2. Everything You Need to Know About 3,4-Difluoro Nitrobenzene [aprainnovative.in]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. researchgate.net [researchgate.net]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. This compound CAS#: 123973-36-4 [m.chemicalbook.com]
- 8. vapourtec.com [vapourtec.com]
- 9. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Strategic Importance of Fluorinated Aromatics in Medicinal Chemistry
An In-depth Technical Guide to 1,3-Difluoro-4-nitro-2-(trifluoromethyl)benzene: A Keystone Building Block in Modern Drug Discovery
In the landscape of modern drug discovery and development, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. The unique electronic properties of fluorine and trifluoromethyl groups can profoundly influence a compound's pharmacokinetic and pharmacodynamic profile, enhancing metabolic stability, modulating lipophilicity, and improving target binding affinity.[1] this compound (CAS No. 123973-36-4) has emerged as a particularly valuable building block for researchers and medicinal chemists.[] Its densely functionalized aromatic ring, featuring a trifluoromethyl group, two fluorine atoms, and a nitro group, offers a versatile platform for constructing complex molecular architectures.
This technical guide provides an in-depth analysis of this compound, detailing its physicochemical properties, a validated synthesis protocol, its reactivity, and its strategic application in pharmaceutical research. The content herein is intended for researchers, scientists, and drug development professionals seeking to leverage this potent intermediate in their synthetic programs.
Part 1: Physicochemical and Structural Characteristics
The utility of this compound stems from the unique interplay of its substituents. The trifluoromethyl and nitro groups are powerful electron-withdrawing groups, which, along with the two fluorine atoms, significantly lower the electron density of the aromatic ring. This electronic arrangement is the primary driver of the compound's characteristic reactivity, particularly its susceptibility to nucleophilic aromatic substitution (SNAr).
Quantitative Data Summary
All quantitative data for this compound is summarized in the table below for ease of reference.
| Property | Value | Source |
| Molecular Weight | 227.09 g/mol | |
| Molecular Formula | C₇H₂F₅NO₂ | |
| CAS Number | 123973-36-4 | |
| Boiling Point | 215.8 ± 35.0 °C at 760 mmHg | |
| MDL Number | MFCD12924861 |
Part 2: Synthesis and Key Reactivity Profile
A reliable and scalable synthesis is critical for the utility of any chemical building block. The preparation of this compound is typically achieved through the nitration of the corresponding trifluoromethyl-difluorobenzene precursor.
Experimental Protocol: Synthesis via Electrophilic Nitration
This protocol is based on established methods for the nitration of deactivated aromatic rings.[3][4] The rationale for using a mixture of nitric and sulfuric acid (mixed acid) is that sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is necessary to overcome the high deactivation of the starting material. The reaction is conducted at a low temperature to control the exothermic reaction and minimize the formation of undesired byproducts.
Materials:
-
1,3-Difluoro-2-(trifluoromethyl)benzene
-
Fuming Nitric Acid (90%)
-
Concentrated Sulfuric Acid (98%)
-
Ice
-
Deionized Water
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reactor Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (3 molar equivalents).
-
Cooling: Cool the flask to -10 °C using an ice-salt bath.
-
Substrate Addition: Slowly add 1,3-difluoro-2-(trifluoromethyl)benzene (1 molar equivalent) to the sulfuric acid while maintaining the temperature below 0 °C.
-
Nitrating Mixture Preparation: In the dropping funnel, carefully prepare the nitrating mixture by adding fuming nitric acid (1.1 molar equivalents) to concentrated sulfuric acid (1 molar equivalent).
-
Nitration: Add the nitrating mixture dropwise to the reaction flask over 30-60 minutes, ensuring the internal temperature does not exceed 0 °C. The causality here is critical: slow addition prevents a runaway reaction and ensures regioselectivity.
-
Reaction Monitoring: After the addition is complete, stir the mixture at 0 °C for 1-2 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Quenching: Once the reaction is complete, pour the reaction mixture slowly and carefully onto a large volume of crushed ice with vigorous stirring. This quenches the reaction and precipitates the crude product.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3x volumes).
-
Washing: Wash the combined organic layers with deionized water, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by vacuum distillation or column chromatography to obtain this compound.
Caption: High-level workflow for the synthesis of this compound.
Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)
The primary value of this molecule in synthesis lies in its high reactivity towards nucleophiles via the SNAr mechanism. The nitro group, positioned para to a fluorine atom, and the trifluoromethyl group, positioned ortho, powerfully stabilize the negative charge in the intermediate Meisenheimer complex, thereby lowering the activation energy for the reaction. The fluorine atom at the C-1 position is the most probable site for substitution due to this combined stabilization.
Caption: Conceptual diagram of the SNAr reaction pathway.
Part 3: Strategic Applications in Drug Development
The introduction of the 1,3-difluoro-4-nitro-2-(trifluoromethyl)phenyl moiety can confer several advantageous properties to a drug candidate.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic oxidation by cytochrome P450 enzymes. Incorporating this ring system can block "metabolic soft spots" in a lead compound, increasing its half-life and bioavailability.[1]
-
Enhanced Potency: The highly polarized nature of the C-F bond and the electron-withdrawing character of the trifluoromethyl group can lead to stronger interactions with protein targets through hydrogen bonding, dipole-dipole interactions, or by modulating the pKa of nearby functional groups.[1][5]
-
Improved Pharmacokinetics: The trifluoromethyl group significantly increases lipophilicity, which can enhance a molecule's ability to cross cell membranes and improve its absorption, distribution, metabolism, and excretion (ADME) profile.[6]
This building block is typically used in the lead optimization phase of drug discovery. A common strategy involves reacting it with a lead compound containing a nucleophilic handle (e.g., an amine or thiol) to introduce the fluorinated ring system.
Caption: Conceptual role in a drug discovery pipeline.
Part 4: Safety, Handling, and Storage
As with all nitroaromatic compounds, this compound must be handled with appropriate care. The following guidelines are based on safety data for this[7] and structurally related compounds.[8][9]
Hazard Summary:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[9]
-
Irritation: Causes skin irritation and serious eye irritation. May cause respiratory irritation.[9][10][11]
Protocol for Safe Handling
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of vapors.[8] Ensure an eyewash station and safety shower are readily accessible.
-
Personal Protective Equipment (PPE):
-
Handling: Avoid contact with skin, eyes, and clothing.[11] Do not breathe vapors or dust. Wash hands thoroughly after handling.[8][10]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.[8]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter the environment.[8]
Conclusion
This compound is more than just a chemical intermediate; it is a powerful tool for molecular engineering in the pharmaceutical sciences. Its well-defined reactivity, driven by its unique electronic structure, provides a reliable method for introducing a trifluoromethyl-difluorophenyl group—a moiety known to confer significant benefits to drug candidates. By understanding its properties, synthesis, and safe handling, researchers can effectively unlock its potential to create next-generation therapeutics.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 3. 1,3-difluoro-2-methyl-4-nitrobenzene | 79562-49-5 [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. commons.lib.jmu.edu [commons.lib.jmu.edu]
- 6. jelsciences.com [jelsciences.com]
- 7. This compound - Safety Data Sheet [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. aarti-industries.com [aarti-industries.com]
An In-depth Technical Guide to 1,3-Difluoro-4-nitro-2-(trifluoromethyl)benzene: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Difluoro-4-nitro-2-(trifluoromethyl)benzene is a highly functionalized aromatic compound of significant interest in the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms, a nitro group, and a trifluoromethyl group, imparts distinct chemical properties that make it a valuable building block for the synthesis of complex molecules. The strategic placement of these functionalities allows for selective chemical transformations, rendering it a versatile intermediate in the development of novel pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of this compound, with a focus on its relevance to drug discovery and development.
Physicochemical Properties
The physical and chemical properties of this compound are crucial for its handling, storage, and application in synthetic chemistry. A summary of its key properties is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₂F₅NO₂ | |
| Molecular Weight | 227.09 g/mol | |
| Boiling Point | 215.8 ± 35.0 °C at 760 mmHg | |
| Density (estimated) | ~1.494 g/mL at 25 °C | [1] |
| Appearance | Expected to be a liquid or low-melting solid | |
| Solubility | Insoluble in water, soluble in organic solvents |
Note: The density is an estimate based on the structurally similar compound 4-Fluoro-3-nitrobenzotrifluoride.[1]
Synthesis and Reaction Mechanisms
The synthesis of this compound is typically achieved through the electrophilic nitration of 2,6-difluorobenzotrifluoride. The electron-withdrawing nature of the two fluorine atoms and the trifluoromethyl group deactivates the benzene ring towards electrophilic attack. However, the directing effects of these substituents guide the incoming nitro group to the 4-position.
Proposed Synthesis Workflow
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Adapted from the nitration of 2,6-difluorotoluene)[3]
Materials:
-
2,6-Difluorobenzotrifluoride
-
Concentrated nitric acid (90%)
-
Concentrated sulfuric acid (98%)
-
Dichloromethane
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ice
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add concentrated nitric acid dropwise to the cold sulfuric acid with continuous stirring, maintaining the temperature below 10 °C.
-
Once the nitrating mixture is prepared and cooled, add 2,6-difluorobenzotrifluoride dropwise to the stirred mixture. The rate of addition should be controlled to maintain the internal temperature between 0 and 10 °C.
-
After the addition is complete, continue to stir the reaction mixture at 0-10 °C for 30 minutes.
-
Allow the reaction to warm to room temperature and stir for an additional 1-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete, carefully pour the reaction mixture onto a stirred mixture of crushed ice and water to quench the reaction.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with deionized water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel or by distillation.
Applications in Drug Development
The highly substituted nature of this compound makes it a valuable scaffold for the synthesis of pharmacologically active molecules. The fluorine atoms can enhance metabolic stability, increase binding affinity, and improve the bioavailability of drug candidates.[2][3] The nitro group can be readily reduced to an amine, which can then be further functionalized.
Key Reaction Pathways for Derivatization
Caption: Key derivatization pathways for drug development.
The fluorine atoms on the aromatic ring are activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing nitro and trifluoromethyl groups. This allows for the introduction of various nucleophiles, such as amines, alcohols, and thiols, to generate a diverse library of compounds for biological screening.[4]
Safety and Handling
This compound should be handled with care in a well-ventilated fume hood. As with other nitroaromatic compounds, it is potentially toxic and should be handled by trained personnel wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly in the realm of drug discovery. Its unique electronic and steric properties, conferred by the dense functionalization of the aromatic ring, provide a platform for the creation of novel and complex molecular architectures. A thorough understanding of its physicochemical properties, synthetic routes, and reactivity is essential for its effective utilization in the development of new therapeutic agents and advanced materials.
References
A Technical Guide to the Spectral Analysis of 1,3-Difluoro-4-nitro-2-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract: This technical guide provides a comprehensive analysis of the expected spectral data for 1,3-Difluoro-4-nitro-2-(trifluoromethyl)benzene, a complex aromatic compound with significant potential in medicinal chemistry and materials science. In the absence of directly published spectra, this guide synthesizes data from analogous structures and first principles of spectroscopic interpretation to provide a robust predictive framework for its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This document is intended to serve as a practical resource for researchers in the identification, characterization, and quality control of this and structurally related molecules.
Introduction: The Structural and Spectroscopic Challenge
This compound presents a unique confluence of functionalities that manifest in distinct and predictable ways across various spectroscopic techniques. The presence of a trifluoromethyl group, two fluorine atoms, and a nitro group on a benzene ring creates a complex electronic environment, influencing chemical shifts, coupling constants, vibrational frequencies, and fragmentation patterns. Understanding these influences is paramount for unambiguous structural elucidation and for monitoring chemical transformations involving this scaffold. This guide will deconstruct the expected spectral signatures, providing the causal logic behind the predictions to empower researchers in their experimental design and data interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Portrait of the Molecular Environment
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR will be essential for complete characterization.
Predicted ¹H NMR Spectral Data
The aromatic region of the ¹H NMR spectrum is expected to show two distinct signals corresponding to the two aromatic protons. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing nature of the nitro and trifluoromethyl groups, and the fluorine substituents.
| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| H-5 | ~8.0 - 8.3 | d | ~8-9 | Proton ortho to the nitro group |
| H-6 | ~7.6 - 7.9 | t | ~8-9 | Proton meta to the nitro group |
Causality behind Predictions: The proton at the C-5 position (H-5) is expected to be the most downfield-shifted due to the strong deshielding effect of the adjacent nitro group. It will likely appear as a doublet due to coupling with the adjacent H-6. H-6 will be shifted further upfield and will appear as a triplet due to coupling with both H-5 and the fluorine at C-1.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will be characterized by distinct signals for each of the seven carbon atoms, with chemical shifts and multiplicities dictated by the attached and neighboring fluorine atoms.
| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| C-1 | ~158 - 162 | d | ~250-260 (¹JCF) | Carbon bearing Fluorine |
| C-2 | ~120 - 125 | q | ~30-35 (²JCCF) | Carbon bearing CF₃ |
| C-3 | ~155 - 159 | d | ~250-260 (¹JCF) | Carbon bearing Fluorine |
| C-4 | ~145 - 150 | s | - | Carbon bearing NO₂ |
| C-5 | ~125 - 130 | s | - | Aromatic CH |
| C-6 | ~115 - 120 | d | ~20-25 (²JCCF) | Aromatic CH |
| CF₃ | ~120 - 124 | q | ~270-275 (¹JCF) | Trifluoromethyl Carbon |
Causality behind Predictions: Carbons directly attached to fluorine (C-1 and C-3) will exhibit large one-bond carbon-fluorine coupling constants (¹JCF) and will be significantly deshielded. The carbon of the trifluoromethyl group will appear as a quartet with a very large ¹JCF. The carbon bearing the nitro group (C-4) is also expected to be significantly downfield.
Predicted ¹⁹F NMR Spectral Data
¹⁹F NMR is a crucial technique for fluorinated compounds, offering high sensitivity and a wide chemical shift range.
| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| F at C-1 | ~ -110 to -115 | d | ~20-25 | Aromatic Fluorine |
| F at C-3 | ~ -115 to -120 | d | ~20-25 | Aromatic Fluorine |
| CF₃ | ~ -60 to -65 | s | - | Trifluoromethyl Fluorines |
Causality behind Predictions: The chemical shifts of the aromatic fluorine atoms will be influenced by the other substituents on the ring. They are expected to show coupling to each other. The trifluoromethyl group typically appears as a singlet in the proton-decoupled ¹⁹F NMR spectrum in a characteristic upfield region.
Experimental Protocol for NMR Data Acquisition
A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for accurate structural confirmation.
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆).
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing if required.
-
Filter the solution into a clean, dry 5 mm NMR tube.
-
-
Instrument Setup (400 MHz Spectrometer):
-
Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 298 K).
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H NMR spectrum.
-
Typical parameters: spectral width of 12-15 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 8-16 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans for adequate signal-to-noise (e.g., 1024 or more).
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled ¹⁹F NMR spectrum.
-
Typical parameters: spectral width of ~200 ppm, acquisition time of 1-2 seconds, relaxation delay of 1-2 seconds, and 16-64 scans.
-
Trustworthiness of Protocol: This protocol is a standard, self-validating system used in synthetic chemistry laboratories worldwide. The use of a deuterated solvent and shimming ensures high-resolution spectra, while the choice of acquisition parameters balances signal-to-noise with experimental time.
Visualization of NMR Coupling
Navigating the Solubility Landscape of 1,3-Difluoro-4-nitro-2-(trifluoromethyl)benzene: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 1,3-Difluoro-4-nitro-2-(trifluoromethyl)benzene, a key intermediate in pharmaceutical and agrochemical research. In the absence of extensive empirical solubility data, this document offers a predictive framework based on the compound's distinct physicochemical properties derived from its molecular structure. We delve into the interplay of its highly fluorinated substituents and the polar nitro group to forecast its behavior across a spectrum of common organic solvents. Furthermore, this guide presents two robust, step-by-step experimental protocols—the equilibrium shake-flask method and a high-throughput kinetic nephelometry assay—to empower researchers to determine precise solubility data tailored to their specific applications. This document is intended to serve as a practical resource for scientists and professionals in drug development, enabling informed solvent selection and experimental design.
Introduction: The Significance of Solubility in a Complex Fluorinated Aromatic
This compound is a polysubstituted aromatic compound whose utility in synthetic chemistry is largely dictated by its solubility. The successful execution of reactions, purification processes, and formulation strategies hinges on a thorough understanding of how this molecule interacts with various solvent environments. Its structure, characterized by a confluence of electron-withdrawing nitro and trifluoromethyl groups, alongside two fluorine atoms on a benzene ring, presents a unique and complex solubility profile. These functional groups impart a high degree of polarity and a potential for specific intermolecular interactions, making a priori solvent selection a non-trivial challenge. This guide aims to deconstruct the molecular features of this compound to provide a reasoned prediction of its solubility and to equip researchers with the methodologies to empirically validate these predictions.
Physicochemical Properties and Predicted Solubility Profile
A molecule's solubility is fundamentally governed by its polarity, size, and the intermolecular forces it can form with a solvent. For this compound, the following structural attributes are paramount:
-
Aromatic Benzene Ring: A nonpolar core that favors interactions with other aromatic or nonpolar solvents through π-π stacking and van der Waals forces.
-
Nitro Group (-NO₂): A strongly polar, electron-withdrawing group capable of dipole-dipole interactions and acting as a hydrogen bond acceptor.
-
Trifluoromethyl Group (-CF₃): A highly lipophilic and electron-withdrawing group that can engage in dipole-dipole interactions and weak hydrogen bonding.
-
Fluoro Groups (-F): Electronegative substituents that contribute to the molecule's overall polarity and can act as weak hydrogen bond acceptors.
While experimental data for this compound is limited, we can estimate its properties by examining analogous compounds:
| Property | This compound (Predicted/Estimated) | 2,4-Dinitrotoluene[1][2][3] | 1,3-Difluorobenzene[4][5][6][7] | p-Nitrobenzotrifluoride[8][9] |
| Molecular Weight ( g/mol ) | 227.09 | 182.14 | 114.09 | 191.11 |
| Boiling Point (°C) | 215.8 ± 35.0 (Predicted) | ~300 | 83 | 205 |
| Melting Point (°C) | Estimated to be a low-melting solid or liquid at room temperature. | 67-70 | -59 | 42 |
| logP (Predicted) | Estimated to be in the range of 2.5 - 3.5 | 1.98 | 2.14 | 2.76 |
| Water Solubility | Very Poor[1][3][10] | 0.3 g/L (20 °C) | Insoluble | Insoluble |
Based on this analysis, this compound is predicted to be a relatively polar molecule with significant lipophilic character, likely existing as a low-melting solid or a liquid at ambient temperatures. Its solubility in water is expected to be extremely low.
Predicted Solubility in Organic Solvents:
The principle of "like dissolves like" provides a foundational framework for predicting solubility.
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF)): High solubility is predicted. The strong dipole moment of the nitro group and the overall molecular polarity will facilitate strong dipole-dipole interactions with these solvents. The ability of these solvents to act as hydrogen bond acceptors will further enhance solvation.
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): Moderate to good solubility is expected. While the molecule can act as a hydrogen bond acceptor, it lacks a hydrogen bond donor. The polar nature of the alcohols will still allow for favorable dipole-dipole interactions. Solubility is likely to decrease with increasing alkyl chain length of the alcohol (e.g., higher in methanol than in butanol).
-
Nonpolar Solvents (e.g., Hexane, Cyclohexane, Toluene): Low to moderate solubility is anticipated. The nonpolar benzene ring will have favorable interactions with these solvents. However, the highly polar nitro and trifluoromethyl groups will be poorly solvated, limiting overall solubility. Toluene may show slightly better solubility than aliphatic nonpolar solvents due to potential π-π stacking interactions.
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Good solubility is predicted. These solvents have a moderate polarity and can effectively solvate both the polar and nonpolar regions of the molecule.
The following table summarizes the predicted solubility and provides key properties of selected organic solvents.
| Solvent | Polarity Index | Dielectric Constant (20°C) | Boiling Point (°C) | Predicted Solubility |
| Polar Aprotic | ||||
| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.7 | 189 | Very High |
| N,N-Dimethylformamide (DMF) | 6.4 | 36.7 | 153 | Very High |
| Acetonitrile | 5.8 | 37.5 | 82 | High |
| Acetone | 5.1 | 20.7 | 56 | High |
| Tetrahydrofuran (THF) | 4.0 | 7.6 | 66 | High |
| Ethyl Acetate | 4.4 | 6.0 | 77 | Moderate to High |
| Polar Protic | ||||
| Methanol | 5.1 | 32.7 | 65 | Moderate to High |
| Ethanol | 4.3 | 24.6 | 78 | Moderate |
| 2-Propanol (IPA) | 3.9 | 19.9 | 82 | Moderate |
| Nonpolar | ||||
| Toluene | 2.4 | 2.4 | 111 | Low to Moderate |
| Dichloromethane (DCM) | 3.1 | 9.1 | 40 | Good |
| Diethyl Ether | 2.8 | 4.3 | 35 | Moderate |
| Hexane | 0.1 | 1.9 | 69 | Low |
Experimental Determination of Solubility
While predictions are valuable for initial screening, empirical determination of solubility is crucial for quantitative applications. Below are two widely accepted methods.
Thermodynamic Solubility Determination: The Shake-Flask Method
This method determines the equilibrium solubility of a compound and is considered the "gold standard" for its accuracy.
Protocol:
-
Preparation: Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed vial or flask. The excess solid should be visually apparent.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) using a shaker or rotator for a sufficient period to reach equilibrium (typically 24-48 hours).
-
Phase Separation: After equilibration, allow the suspension to settle. Separate the undissolved solid from the saturated solution by centrifugation followed by filtration through a chemically inert syringe filter (e.g., PTFE).
-
Quantification: Accurately dilute an aliquot of the clear, saturated filtrate with a suitable solvent. Analyze the concentration of the compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Determine the original concentration in the saturated solution by back-calculating from the dilution. The solubility is typically expressed in mg/mL or mol/L.
Workflow for the Shake-Flask Method
Kinetic Solubility Determination: High-Throughput Nephelometry
This method is ideal for rapid screening of solubility in the early stages of research and is particularly relevant for compounds initially dissolved in a stock solution (e.g., DMSO).[4][8][11] Nephelometry measures the light scattered by undissolved particles in a solution.[5][12]
Protocol:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 20 mM).
-
Serial Dilution: In a microtiter plate (e.g., 96-well), perform a serial dilution of the DMSO stock solution with the target organic solvent to create a range of concentrations.
-
Incubation: Incubate the plate at a constant temperature for a set period (e.g., 1-2 hours) with gentle shaking to allow for precipitation to occur.
-
Nephelometric Measurement: Measure the light scattering of each well using a plate-based nephelometer. The output is typically in Nephelometric Turbidity Units (NTU) or Relative Nephelometry Units (RNU).
-
Data Analysis: Plot the light scattering units against the compound concentration. The kinetic solubility is determined as the concentration at which a sharp increase in light scattering is observed, indicating the onset of precipitation. This "breakpoint" in the curve represents the kinetic solubility limit.
Workflow for Kinetic Solubility by Nephelometry
Conclusion and Recommendations
This compound is a molecule with a complex solubility profile, characterized by both polar and lipophilic features. Our analysis predicts that it will be most soluble in polar aprotic solvents like DMSO and DMF, with good solubility in chlorinated solvents and moderate solubility in polar protic solvents. Its solubility in nonpolar aliphatic and aromatic solvents is expected to be limited.
For researchers, it is recommended to start with polar aprotic solvents for reaction setups requiring high concentrations. For purification processes such as chromatography, a solvent system with moderate solubility (e.g., ethyl acetate/hexane mixtures) will likely be most effective.
Ultimately, the predictive framework provided in this guide should be complemented by empirical data. The detailed shake-flask and nephelometry protocols offer robust and adaptable methods for determining the precise solubility of this compound in any solvent system of interest, thereby facilitating its effective use in research and development.
References
- 1. benchchem.com [benchchem.com]
- 2. High-throughput nephelometry methodology for qualitative determination of aqueous solubility of chemical libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. p-Fluoronitrobenzene | C6H4FNO2 | CID 9590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. enamine.net [enamine.net]
- 5. rheolution.com [rheolution.com]
- 6. enamine.net [enamine.net]
- 7. 1,3-Difluoro-2-nitrobenzene | C6H3F2NO2 | CID 87922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 9. bioassaysys.com [bioassaysys.com]
- 10. exact-sciences.tau.ac.il [exact-sciences.tau.ac.il]
- 11. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 12. bmglabtech.com [bmglabtech.com]
"1,3-Difluoro-4-nitro-2-(trifluoromethyl)benzene" structural analysis and conformation
An In-depth Technical Guide to the Structural and Conformational Analysis of 1,3-Difluoro-4-nitro-2-(trifluoromethyl)benzene
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the structural and conformational properties of this compound, a polysubstituted aromatic compound of significant interest in medicinal chemistry and materials science. The strategic placement of highly electronegative fluorine atoms, a bulky trifluoromethyl group, and a strongly electron-withdrawing nitro group on a benzene scaffold creates a molecule with unique electronic characteristics and significant steric crowding. This guide details the integrated analytical approach required to fully elucidate its three-dimensional structure and preferred conformation, combining spectroscopic techniques, single-crystal X-ray diffraction, and computational modeling. The methodologies and interpretations presented herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for analyzing similarly complex fluorinated molecules.
Introduction and Molecular Overview
This compound (CAS No. 123973-36-4) is a specialized chemical intermediate.[] Its molecular structure, featuring a dense arrangement of electron-withdrawing groups, imparts distinct properties that are valuable in the synthesis of advanced materials and pharmacologically active compounds. The introduction of fluorine and trifluoromethyl groups into organic molecules is a well-established strategy in drug design to modulate metabolic stability, lipophilicity, and binding affinity.[2] The nitro group further enhances the electrophilic nature of the aromatic ring, making it a versatile precursor for subsequent chemical transformations.
The primary analytical challenge posed by this molecule is understanding the interplay between steric hindrance and electronic effects, which dictates the rotational conformation of the trifluoromethyl and nitro groups relative to the plane of the benzene ring. This guide systematically explores the state-of-the-art techniques used to resolve this structural complexity.
Physicochemical and Spectroscopic Data Summary
A foundational understanding begins with the molecule's basic properties. The data presented below has been compiled from supplier technical sheets and predictive models.
| Property | Value | Source |
| CAS Number | 123973-36-4 | [] |
| Molecular Formula | C₇H₂F₅NO₂ | [] |
| Molecular Weight | 227.09 g/mol | [] |
| Boiling Point | 215.8 ± 35.0 °C at 760 mmHg | |
| SMILES | [O-]--INVALID-LINK--C1=C(F)C(=C(F)C=C1)C(F)(F)F |
The presence of five fluorine atoms and a nitro group makes the molecule highly polar and electron-deficient. This electronic character is a key determinant of its reactivity, particularly its susceptibility to nucleophilic aromatic substitution.[3]
Core Analytical Workflow for Structural Elucidation
Caption: Integrated workflow for structural analysis.
Spectroscopic Analysis: Probing the Molecular Framework
Spectroscopy provides the first layer of experimental evidence, confirming the presence of key functional groups and establishing the connectivity of the atoms.
Infrared (IR) Spectroscopy
Causality: IR spectroscopy is the ideal first step for confirming the presence of the nitro (NO₂) functional group, which possesses highly characteristic and strong absorption bands due to the large change in dipole moment during its stretching vibrations.[4][5]
Expected Spectral Features:
-
Asymmetric NO₂ Stretch (ν_as): A strong, sharp band is expected in the 1550-1475 cm⁻¹ region. Conjugation with the aromatic ring typically shifts this band to a lower wavenumber compared to aliphatic nitro compounds.[4][6]
-
Symmetric NO₂ Stretch (ν_s): Another strong band should appear in the 1360-1290 cm⁻¹ range.[4][6] In aromatic nitro compounds, this band often has an intensity comparable to the asymmetric stretch.[7]
-
C-F & C-CF₃ Stretches: Strong to very strong absorptions are expected in the broad 1350-1000 cm⁻¹ region. These bands are often complex and overlapping.
-
Aromatic C=C Stretches: Medium to weak bands will appear in the 1600-1450 cm⁻¹ region.
-
Aromatic C-H Stretch: A weak band is expected above 3000 cm⁻¹.
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
-
Sample Preparation: Place a single drop of the neat liquid sample (if liquid at room temperature) or a small amount of the solid powder directly onto the ATR crystal (e.g., diamond or germanium).
-
Background Collection: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Spectrum Acquisition: Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal. Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: Perform ATR correction and baseline correction using the instrument software to produce the final absorbance spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR is the most powerful technique for determining the precise atomic connectivity in solution. For this molecule, a combination of ¹H, ¹³C, and ¹⁹F NMR is indispensable. The analysis of chemical shifts (δ) and spin-spin coupling constants (J) provides unambiguous proof of the substitution pattern.
Expected Spectral Features:
-
¹H NMR:
-
Two signals are expected in the aromatic region (typically δ 7.0-8.5 ppm).
-
The protons at positions 5 and 6 will be coupled to each other (a doublet of doublets pattern) and will also show smaller couplings to the fluorine atoms at positions 1 and 3.
-
-
¹⁹F NMR:
-
Three distinct signals are expected: one for the CF₃ group and one for each of the two non-equivalent aromatic fluorine atoms (F1 and F3).
-
The CF₃ signal will appear as a singlet or a finely split multiplet due to long-range couplings.
-
The signals for F1 and F3 will show couplings to each other and to the aromatic protons.
-
-
¹³C NMR:
-
Seven signals corresponding to the seven carbon atoms are expected.
-
The key diagnostic feature is the presence of large one-bond carbon-fluorine couplings (¹J_CF), typically around 250-275 Hz, for the carbons directly attached to fluorine (C1, C2-CF₃, C3).[8]
-
Smaller two-bond (²J_CF) and three-bond (³J_CF) couplings (typically 3-35 Hz) will also be observed, which are crucial for assigning the carbon signals.[8][9]
-
Experimental Protocol: Multinuclear NMR Analysis
-
Sample Preparation: Dissolve ~10-20 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
¹H Spectrum Acquisition: Acquire a standard 1D proton spectrum. Optimize shim values for maximum resolution.
-
¹⁹F Spectrum Acquisition: Acquire a 1D fluorine spectrum. This may be done with or without proton decoupling to observe ¹⁹F-¹H couplings.
-
¹³C Spectrum Acquisition: Acquire a proton-decoupled 1D carbon spectrum. A quantitative ¹³C experiment (e.g., with inverse-gated decoupling) may be necessary for accurate integration if desired, but is generally not required for structural assignment.
-
2D NMR (COSY, HSQC, HMBC): If assignments are ambiguous, acquire 2D correlation spectra. An HSQC experiment will correlate protons to their directly attached carbons, while an HMBC experiment will show longer-range (2-3 bond) H-C correlations, which is essential for assigning quaternary carbons.
X-ray Crystallography: The Definitive Solid-State Structure
Causality: While NMR defines connectivity, it only provides solution-state averaged information. Single-crystal X-ray diffraction is the gold standard for unambiguously determining the three-dimensional arrangement of atoms in the solid state, including precise bond lengths, bond angles, and torsional angles that define the conformation.[10]
Expected Structural Insights:
-
Non-planarity of Substituents: Due to severe steric hindrance between the adjacent CF₃ (at C2) and NO₂ (at C4) groups, and the fluorine atom at C3, both the CF₃ and NO₂ groups will be significantly twisted out of the plane of the benzene ring.
-
Ring Distortion: The substitution pattern may induce slight distortions in the benzene ring itself, causing it to deviate from perfect planarity. Ab initio computations on fluorinated benzenes suggest that fluorine substitution can shorten adjacent C-C bonds and alter internal ring angles.[11][12]
-
Intermolecular Interactions: The crystal packing will be dictated by intermolecular forces such as C-H···F or C-H···O interactions, though these are generally weak.[10]
Experimental Workflow: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow suitable single crystals of the compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).
-
Data Collection: Mount a high-quality single crystal on a goniometer. Cool the crystal (typically to 100-150 K) to minimize thermal vibrations. Collect diffraction data using a diffractometer with a monochromatic X-ray source (e.g., Mo Kα).
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods or Patterson methods to get an initial model of the atomic positions. Refine this model against the experimental data, adjusting atomic positions, and modeling thermal motion (as anisotropic displacement parameters) until the calculated and observed diffraction patterns match closely.
-
Analysis and Visualization: Analyze the final refined structure to extract bond lengths, angles, and torsion angles. Visualize the structure and crystal packing using software like Mercury or OLEX2.
Conformational Analysis: Integrating Experiment and Theory
The final stage of the analysis involves synthesizing all available data to describe the molecule's preferred shape and the dynamics of its substituents.
Key Conformational Drivers
The conformation of this compound is governed by a balance of powerful steric and electronic effects.
Caption: Factors dictating the final molecular conformation.
-
Steric Hindrance: This is the most dominant factor. The van der Waals radii of the trifluoromethyl group and the nitro group make a coplanar arrangement with the benzene ring energetically prohibitive. The molecule will adopt a conformation that minimizes these repulsive steric interactions, primarily by rotating these groups around their respective C-N and C-C bonds.
-
Electronic Effects: The strongly electron-withdrawing nature of all substituents creates significant bond dipoles. The preferred conformation will seek to minimize dipole-dipole repulsions. Furthermore, hyperconjugative interactions between the C-F bonds of the CF₃ group and the aromatic π-system, or between the nitro group and the ring, can provide additional stabilization for specific rotational angles. Studies on fluorinated piperidines and other systems have shown that such delocalization forces, alongside solvation effects, play a major role in conformational preference.[13][14]
Computational Modeling
Causality: Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool to predict the minimum-energy conformation in the absence of crystal structure data or to understand the conformational landscape in different environments (gas phase vs. solution).[15] It allows for a systematic exploration of the potential energy surface as the NO₂ and CF₃ groups are rotated.
Protocol: DFT Geometry Optimization and Frequency Calculation
-
Input Structure Generation: Build an initial 3D model of the molecule using a molecular editor.
-
Calculation Setup:
-
Method: Choose a suitable DFT functional, such as B3LYP or M06-2X.
-
Basis Set: Select a basis set appropriate for fluorinated organic molecules, such as 6-311+G(d,p) or a larger aug-cc-pVTZ.
-
Solvation Model: If modeling the solution phase, include a continuum solvation model like the Polarizable Continuum Model (PCM), specifying the solvent (e.g., water, chloroform).
-
-
Execution: Perform a geometry optimization calculation. This will iteratively adjust all geometric parameters (bond lengths, angles, dihedrals) to find the structure with the lowest electronic energy.
-
Verification: Following optimization, perform a frequency calculation at the same level of theory. The absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum.
-
Analysis: Analyze the output to obtain the optimized geometry, predicted thermodynamic properties, and simulated IR and NMR spectra, which can be directly compared with experimental results.
Conclusion
The structural analysis of this compound is a non-trivial undertaking that exemplifies the challenges and strategies involved in characterizing highly functionalized small molecules. A definitive understanding of its structure and conformation can only be achieved through the synergistic application of multiple analytical techniques. Spectroscopic methods (NMR, IR) are essential for confirming chemical identity and connectivity. Computational modeling provides critical insights into the energetic landscape and conformational preferences. Ultimately, single-crystal X-ray diffraction offers the final, unambiguous determination of the solid-state structure. The integrated workflow detailed in this guide provides a robust and self-validating protocol for researchers, ensuring both scientific integrity and a comprehensive understanding of this and other complex substituted aromatic systems.
References
- 2. commons.lib.jmu.edu [commons.lib.jmu.edu]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. Chemistry: Infrared of nitro compounds [openchemistryhelp.blogspot.com]
- 8. NMR Spectra of Benzenes Containing Trifluoromethyl Groups | Semantic Scholar [semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Structures of some fluorinated benzenes determined by ab initio computation | Semantic Scholar [semanticscholar.org]
- 13. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
Unveiling the Profile of a Complex Molecule: A Technical Guide to the Potential Hazards and Toxicity of 1,3-Difluoro-4-nitro-2-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern chemical synthesis, particularly within pharmaceutical and agrochemical research, the use of highly functionalized aromatic compounds is indispensable. 1,3-Difluoro-4-nitro-2-(trifluoromethyl)benzene, a molecule characterized by its electron-deficient aromatic ring, presents as a potentially valuable building block. However, the very features that impart its synthetic utility—the presence of nitro, fluoro, and trifluoromethyl groups—also suggest a significant potential for biological activity and, consequently, toxicity. This guide offers an in-depth examination of the potential hazards and toxicological profile of this compound, drawing upon data from structurally analogous compounds to provide a comprehensive safety framework for its handling and use.
Physicochemical Properties: A Foundation for Hazard Assessment
| Property | Predicted/Inferred Value | Source/Basis |
| Molecular Formula | C7H2F5NO2 | [1] |
| Molecular Weight | 227.09 g/mol | [1] |
| Appearance | Likely a solid or liquid | Inferred from analogs |
| Solubility | Poorly soluble in water; soluble in organic solvents | Inferred from analogs[2] |
| Boiling Point | Not available | - |
| Melting Point | Not available | - |
Anticipated Hazard Identification and Classification
Direct GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification for this compound is not established. However, based on the known hazards of structurally similar compounds such as difluoronitrobenzenes and nitrobenzotrifluorides, a precautionary classification is prudent.
Probable GHS Classification (based on analogs):
-
Acute Toxicity, Oral (Category 3 or 4): Harmful or toxic if swallowed.[2][3]
-
Acute Toxicity, Dermal (Category 3 or 4): Harmful or fatal in contact with skin.[4]
-
Acute Toxicity, Inhalation (Category 3 or 4): Harmful or toxic if inhaled.[3]
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[2][3][5]
-
Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[2][3][5]
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[3][5]
Signal Word: Danger or Warning[2][5]
Pictograms:
Hazard Statements (Anticipated):
Precautionary Statements (Recommended):
-
Prevention:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]
-
P264: Wash skin thoroughly after handling.[2]
-
P270: Do not eat, drink or smoke when using this product.[2]
-
P271: Use only outdoors or in a well-ventilated area.[2]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]
-
-
Response:
-
P301 + P310 + P330: IF SWALLOWED: Immediately call a POISON CENTER/doctor. Rinse mouth.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[3]
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
-
P312: Call a POISON CENTER or doctor if you feel unwell.[2]
-
P361 + P364: Take off immediately all contaminated clothing and wash it before reuse.[4]
-
-
Storage:
-
Disposal:
-
P501: Dispose of contents/container to an approved waste disposal plant.[2]
-
Toxicological Profile: A Mechanistic Perspective
The toxicity of nitroaromatic compounds is a well-studied field. The primary mechanism of toxicity often involves the enzymatic reduction of the nitro group to form nitroso and hydroxylamino intermediates. These reactive species can lead to a cascade of detrimental cellular events.
Methemoglobinemia: A Key Concern
A hallmark of nitrobenzene and its derivatives is the induction of methemoglobinemia.[6] The hydroxylamino metabolite can oxidize the ferrous iron (Fe²⁺) in hemoglobin to its ferric state (Fe³⁺), forming methemoglobin, which is incapable of binding and transporting oxygen. This leads to cyanosis, fatigue, dizziness, and in severe cases, coma and death.[6] Given the structural similarities, it is highly probable that this compound shares this toxicological endpoint.
Cellular and Organ Toxicity
The electrophilic nature of the aromatic ring, enhanced by the electron-withdrawing substituents, makes it a target for nucleophilic attack by cellular macromolecules such as DNA and proteins. This can lead to mutagenicity and carcinogenicity, although specific data for this compound is lacking. Chronic exposure to nitroaromatics has been associated with damage to the liver, spleen, and central nervous system.[6]
The Role of Fluorine Substituents
The presence of fluorine and trifluoromethyl groups can modulate the toxicological profile. While the strong carbon-fluorine bond generally increases metabolic stability, biotransformation can still occur. The high lipophilicity imparted by these groups may enhance absorption and distribution into tissues, potentially increasing systemic toxicity.
Experimental Protocols for Safe Handling and Emergency Response
A proactive approach to safety is paramount when working with compounds of unknown or high toxicity. The following protocols are designed to minimize exposure and ensure a rapid and effective response in case of an incident.
Standard Operating Procedure for Handling
-
Risk Assessment: Before any new procedure, conduct a thorough risk assessment, considering the scale of the reaction, potential for aerosolization, and all possible exposure routes.
-
Engineering Controls: All manipulations of this compound should be performed within a certified chemical fume hood to prevent inhalation exposure.[3]
-
Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves (e.g., nitrile or neoprene). Double-gloving is recommended. Inspect gloves for any signs of degradation before and during use.
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing.[5]
-
Lab Coat: A flame-resistant lab coat should be worn and kept buttoned.
-
-
Hygiene Practices: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[5] Do not eat, drink, or smoke in the laboratory.[2]
-
Waste Disposal: All contaminated materials (gloves, pipette tips, etc.) and residual chemical should be disposed of as hazardous waste in accordance with institutional and local regulations.
Emergency Spill Response Workflow
Caption: Emergency response workflow for a chemical spill.
First Aid Measures: Immediate Actions are Critical
In the event of exposure, immediate and appropriate first aid is crucial.[1]
-
Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration (do not use mouth-to-mouth resuscitation). Seek immediate medical attention.[3]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[1]
Conclusion: A Call for Caution and Further Investigation
This compound is a compound with significant potential in chemical synthesis. However, the absence of direct toxicological data necessitates a highly cautious approach to its handling. By extrapolating from the known hazards of structurally related nitroaromatic compounds, we can anticipate a profile of acute toxicity, skin and eye irritation, and the potential for inducing methemoglobinemia. Researchers, scientists, and drug development professionals must adhere to stringent safety protocols, including the use of appropriate engineering controls and personal protective equipment, to mitigate the risks associated with this compound. Further toxicological studies are warranted to fully characterize its hazard profile and establish safe exposure limits.
References
Methodological & Application
Synthesis of 1,3-Difluoro-4-nitro-2-(trifluoromethyl)benzene: A Detailed Guide for Advanced Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Fluorinated Building Block
1,3-Difluoro-4-nitro-2-(trifluoromethyl)benzene is a highly functionalized aromatic compound of significant interest in the pharmaceutical and agrochemical industries. The strategic placement of fluorine atoms and a trifluoromethyl group imparts unique electronic properties and metabolic stability to molecules incorporating this scaffold. The nitro group serves as a versatile handle for further chemical transformations, making this compound a valuable intermediate in the synthesis of complex target molecules. This guide provides a comprehensive overview of a reliable synthetic protocol, delving into the mechanistic underpinnings and practical considerations for its successful implementation in a laboratory setting.
Strategic Approach: Electrophilic Nitration of a Precursor
The most direct and widely employed method for the synthesis of this compound is the electrophilic aromatic substitution, specifically the nitration, of the readily available precursor, 2,6-difluorobenzotrifluoride.[1] This approach leverages the directing effects of the existing substituents on the benzene ring to achieve the desired regioselectivity.
The trifluoromethyl group is a strongly deactivating, meta-directing group due to its powerful electron-withdrawing inductive effect. Conversely, the fluorine atoms are deactivating yet ortho-, para-directing. The interplay of these electronic effects dictates that the incoming electrophile, the nitronium ion (NO₂⁺), will preferentially substitute at the position para to one fluorine and meta to the trifluoromethyl group, which is the C4 position.
Visualizing the Synthesis Workflow
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is based on established methodologies for the nitration of fluorinated aromatic compounds.[2]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2,6-Difluorobenzotrifluoride | ≥98% | Commercially Available | Starting material. |
| Fuming Nitric Acid (90%) | Reagent Grade | Standard Chemical Supplier | Nitrating agent. |
| Concentrated Sulfuric Acid (98%) | Reagent Grade | Standard Chemical Supplier | Catalyst and dehydrating agent. |
| Dichloromethane (DCM) | ACS Grade | Standard Chemical Supplier | Extraction solvent. |
| Saturated Sodium Bicarbonate Solution | Laboratory Prepared | - | For neutralization. |
| Brine (Saturated NaCl solution) | Laboratory Prepared | - | For washing. |
| Anhydrous Sodium Sulfate or Magnesium Sulfate | Anhydrous | Standard Chemical Supplier | Drying agent. |
| Ice | - | - | For temperature control. |
Equipment
-
Three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer.
-
Ice-water bath.
-
Separatory funnel.
-
Rotary evaporator.
-
Standard laboratory glassware.
Step-by-Step Procedure
-
Preparation of the Nitrating Mixture: In a clean, dry three-necked flask, carefully add a calculated amount of concentrated sulfuric acid (2.0 - 3.0 equivalents relative to the starting material). Cool the flask in an ice-water bath to 0-5 °C with gentle stirring. Slowly, add fuming nitric acid (1.1 - 1.5 equivalents) dropwise to the cold sulfuric acid. It is crucial to maintain the temperature of the mixture below 10 °C during this exothermic addition to prevent the formation of byproducts and ensure safety.
-
Nitration Reaction: Once the nitrating mixture is prepared and has stabilized at 0-5 °C, begin the dropwise addition of 2,6-difluorobenzotrifluoride (1.0 equivalent) via the dropping funnel. The rate of addition must be carefully controlled to keep the internal reaction temperature between 0 and 10 °C.[2] After the addition is complete, allow the reaction mixture to stir at this temperature for an additional 1-4 hours. The reaction progress should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), to determine the point of completion.
-
Work-up and Isolation:
-
Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture onto a stirred mixture of crushed ice and water. This will quench the reaction and precipitate the crude product.
-
Extraction: Transfer the quenched mixture to a separatory funnel and extract the product with dichloromethane or another suitable organic solvent. Perform the extraction three times to ensure complete recovery of the product from the aqueous phase.
-
Washing: Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.[2]
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, then filter to remove the drying agent.
-
-
Purification:
-
Remove the solvent from the dried organic phase using a rotary evaporator to yield the crude product.
-
Further purification can be achieved by vacuum distillation or column chromatography on silica gel, depending on the purity of the crude product and the desired final purity.
-
Safety and Handling Considerations
This compound and its precursors are hazardous chemicals and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
Toxicity: This compound is expected to be toxic if swallowed, in contact with skin, or if inhaled.[3][4][5]
-
Irritation: It can cause skin and serious eye irritation.[4][5]
-
Flammability: It is a combustible liquid.[3][4] Keep away from heat, sparks, open flames, and hot surfaces.
-
Handling: Avoid breathing mist or vapors.[4] Wash skin thoroughly after handling.[3] Do not eat, drink, or smoke when using this product.[3]
-
Storage: Store in a well-ventilated place and keep the container tightly closed.[3][4]
Always consult the Safety Data Sheet (SDS) for detailed safety information before handling any chemicals. [3][4][5][6]
Characterization and Expected Outcome
The final product, this compound, should be a pale yellow liquid or low-melting solid.[7] Purity can be confirmed by standard analytical techniques such as ¹H NMR, ¹⁹F NMR, ¹³C NMR, GC-MS, and elemental analysis. The expected yield for this reaction is typically in the range of 70-90%, depending on the reaction scale and purification efficiency.
| Property | Value |
| Molecular Formula | C₇H₂F₅NO₂ |
| Molecular Weight | 227.09 g/mol |
| Appearance | Pale yellow liquid or solid |
| Boiling Point | ~215.8 °C at 760 mmHg |
| Density | ~1.325 g/cm³ at 25 °C |
Conclusion
The synthesis of this compound via electrophilic nitration of 2,6-difluorobenzotrifluoride is a robust and scalable method. Careful control of reaction parameters, particularly temperature, is paramount to achieving high yield and purity. This versatile building block provides a valuable entry point for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science.
References
Application Notes and Protocols for 1,3-Difluoro-4-nitro-2-(trifluoromethyl)benzene: A Versatile Building Block in Organic Synthesis
Introduction: Unveiling the Potential of a Highly Functionalized Aromatic Scaffold
In the landscape of modern organic synthesis, particularly within medicinal and materials chemistry, the demand for densely functionalized aromatic building blocks is incessant. 1,3-Difluoro-4-nitro-2-(trifluoromethyl)benzene (also known as 2,6-difluoro-3-nitrobenzotrifluoride) emerges as a molecule of significant interest. Its architecture, featuring two fluorine atoms, a nitro group, and a trifluoromethyl group, bestows upon it a unique and powerful reactivity profile. The strategic placement of these electron-withdrawing groups renders the aromatic ring highly electron-deficient, priming it for a range of chemical transformations.
The incorporation of fluorine and trifluoromethyl groups is a well-established strategy in drug discovery to enhance metabolic stability, modulate pKa, and improve binding affinity and bioavailability.[1][2] This note serves as a comprehensive guide for researchers, scientists, and drug development professionals, offering in-depth insights into the synthetic utility of this building block, focusing on its reactivity, regioselectivity in nucleophilic aromatic substitution (SNAr), and subsequent functionalization pathways.
Core Reactivity and Mechanistic Rationale
The primary mode of reactivity for this compound is Nucleophilic Aromatic Substitution (SNAr) . The convergence of three potent electron-withdrawing groups (NO₂, CF₃, and the fluorine atoms themselves) dramatically lowers the electron density of the benzene ring, making it susceptible to attack by nucleophiles.
The SNAr mechanism proceeds via a two-step addition-elimination pathway:
-
Nucleophilic Attack: A nucleophile attacks an electron-deficient carbon atom bearing a leaving group (in this case, a fluorine atom), forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[3]
-
Elimination of Leaving Group: The aromaticity of the ring is restored by the expulsion of the fluoride ion, which is an excellent leaving group in this context.
The rate-determining step is typically the initial nucleophilic attack. Therefore, the reaction is facilitated by factors that stabilize the anionic Meisenheimer complex. The nitro and trifluoromethyl groups are instrumental in this stabilization, particularly when positioned ortho or para to the site of attack.
Regioselectivity: A Tale of Two Fluorines
A critical consideration when employing this building block is the regioselectivity of the SNAr reaction. The molecule possesses two distinct fluorine atoms at the C1 and C3 positions. The position of nucleophilic attack is dictated by the relative activation provided by the electron-withdrawing groups.
-
The C1-Fluorine: This position is ortho to the trifluoromethyl group (CF₃) and meta to the nitro group (NO₂).
-
The C3-Fluorine: This position is para to the nitro group (NO₂) and meta to the trifluoromethyl group.
Both the -NO₂ and -CF₃ groups are powerful activators for SNAr, stabilizing the negative charge of the Meisenheimer intermediate through inductive and resonance effects (for the nitro group). The stability of the intermediate is maximized when the negative charge can be delocalized onto the electron-withdrawing group.
In the case of this compound, nucleophilic attack is predicted to occur preferentially at the C3 position . The rationale is as follows:
-
Attack at C3 allows the negative charge in the Meisenheimer complex to be delocalized directly onto the highly stabilizing nitro group, which is in the para position. This provides significant resonance stabilization.
-
Attack at C1 places the negative charge ortho to the CF₃ group and meta to the NO₂ group. While the CF₃ group offers strong inductive stabilization, it does not provide resonance stabilization. The meta nitro group offers only weak inductive stabilization to the adjacent negative charge.
Therefore, the transition state leading to substitution at the C3 position is lower in energy, making this the kinetically and thermodynamically favored pathway for the first substitution.
Application I: Selective Monosubstitution via SNAr
The high regioselectivity allows for the clean synthesis of monosubstituted products, which can serve as versatile intermediates for further elaboration. A wide range of nucleophiles, including amines, alcohols, and thiols, can be employed.
Workflow for Regioselective SNAr Reaction
Caption: General workflow for SNAr on the title compound.
Representative Protocol 1: Synthesis of 3-(Morpholino)-1-fluoro-4-nitro-2-(trifluoromethyl)benzene
This protocol is a representative procedure based on established methods for SNAr reactions on activated fluoroaromatics.[3]
Materials & Equipment:
-
This compound
-
Morpholine
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask with magnetic stir bar
-
Condenser and inert gas inlet (Nitrogen or Argon)
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous DMF.
-
Addition of Nucleophile: Add morpholine (1.1 eq) dropwise to the stirred suspension at room temperature.
-
Reaction: Heat the reaction mixture to 60-80 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the reaction mixture to room temperature and pour it into a beaker containing cold water. A precipitate may form.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Washing and Drying: Combine the organic layers and wash with water, followed by brine. Dry the organic layer over anhydrous MgSO₄.
-
Isolation: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 3-(morpholino)-1-fluoro-4-nitro-2-(trifluoromethyl)benzene.
Causality and Experimental Choices:
-
Solvent: Anhydrous polar aprotic solvents like DMF or DMSO are used because they effectively solvate the potassium carbonate and the Meisenheimer complex, accelerating the reaction.
-
Base: Anhydrous K₂CO₃ is a mild base used to scavenge the HF produced during the reaction, driving the equilibrium towards the product. Triethylamine (Et₃N) can also be used.
-
Temperature: Gentle heating is often required to overcome the activation energy of the reaction, but excessively high temperatures should be avoided to minimize side reactions.
Application II: Reduction of the Nitro Group and Subsequent Transformations
The nitro group in the SNAr product is a versatile functional handle. Its reduction to an aniline opens up a vast array of subsequent chemical transformations, including amide bond formation, diazotization, and participation in the synthesis of heterocyclic systems.
Workflow for Nitro Reduction and Amide Coupling
Caption: Sequential SNAr, reduction, and coupling.
Representative Protocol 2: Synthesis of 3-(Morpholino)-4-amino-1-fluoro-2-(trifluoromethyl)benzene
This protocol is adapted from standard procedures for the reduction of aromatic nitro compounds.[4]
Materials & Equipment:
-
3-(Morpholino)-1-fluoro-4-nitro-2-(trifluoromethyl)benzene (from Protocol 1)
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol (EtOH)
-
Water
-
Celite®
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend the nitro compound (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).
-
Addition of Reagents: Add ammonium chloride (4-5 eq) and iron powder (4-5 eq) to the suspension.
-
Reaction: Heat the mixture to reflux (approx. 80-90 °C). Monitor the reaction by TLC. The reaction is often complete within 1-3 hours.
-
Workup: After completion, cool the reaction to room temperature and filter the mixture through a pad of Celite® to remove the iron salts.
-
Isolation: Wash the Celite® pad thoroughly with ethanol or ethyl acetate. Combine the filtrates and concentrate under reduced pressure to remove the organic solvent.
-
Extraction: The remaining aqueous residue can be extracted with ethyl acetate. The combined organic layers are then washed with brine, dried over MgSO₄, and concentrated to give the crude aniline derivative.
-
Purification: The product is often pure enough for the next step, but can be further purified by column chromatography if necessary.
Causality and Experimental Choices:
-
Reducing Agent: The Fe/NH₄Cl system is a classic, cost-effective, and reliable method for nitro group reduction that is tolerant of many other functional groups. Alternatives include tin(II) chloride (SnCl₂) or catalytic hydrogenation (H₂ over Pd/C), with the latter being a cleaner but potentially more sensitive method.
-
Solvent System: A mixture of ethanol and water provides good solubility for both the organic substrate and the inorganic reagents.
Data Summary
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Applications |
| This compound | 123973-36-4 | C₇H₂F₅NO₂ | 227.09 g/mol | Building block for SNAr reactions, synthesis of complex fluorinated molecules. |
| 3-(Morpholino)-1-fluoro-4-nitro-2-(trifluoromethyl)benzene | N/A | C₁₁H₁₀F₄N₂O₃ | 306.21 g/mol | Intermediate for further functionalization, e.g., nitro group reduction. |
| 3-(Morpholino)-4-amino-1-fluoro-2-(trifluoromethyl)benzene | N/A | C₁₁H₁₂F₄N₂O | 276.22 g/mol | Precursor for amides, ureas, and heterocyclic compounds in drug discovery. |
Conclusion
This compound is a highly activated and synthetically valuable building block. Its predictable regioselectivity in nucleophilic aromatic substitution reactions, favoring substitution at the C3 position, allows for the controlled introduction of a wide variety of nucleophiles. The resulting monosubstituted products, containing both a remaining reactive fluorine atom and a versatile nitro group, are powerful intermediates for the construction of complex molecules tailored for pharmaceutical and agrochemical applications. The protocols and rationale provided herein offer a solid foundation for researchers to harness the full synthetic potential of this potent reagent.
References
Application Notes and Protocols for 1,3-Difluoro-4-nitro-2-(trifluoromethyl)benzene in Medicinal Chemistry
Introduction
In the landscape of modern medicinal chemistry, fluorinated building blocks are indispensable tools for designing next-generation therapeutics. The strategic incorporation of fluorine atoms can significantly enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity.[1] Among the vast arsenal of fluorinated reagents, 1,3-Difluoro-4-nitro-2-(trifluoromethyl)benzene has emerged as a highly valuable and versatile intermediate. Its unique electronic properties, stemming from the presence of two fluorine atoms, a nitro group, and a trifluoromethyl group, render it an exceptional substrate for nucleophilic aromatic substitution (SNAr) reactions.
This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, with a particular focus on its pivotal role in the synthesis of kinase inhibitors. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and present visual workflows to empower researchers in their drug discovery endeavors.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₇H₂F₅NO₂ |
| Molecular Weight | 227.09 g/mol |
| Appearance | Not specified (typically a liquid or low-melting solid) |
| Boiling Point | 215.8±35.0°C at 760 mmHg |
| CAS Number | 123973-36-4 |
Core Application: Synthesis of Bruton's Tyrosine Kinase (BTK) Inhibitors
A prominent application of this compound is in the synthesis of covalent inhibitors of Bruton's Tyrosine Kinase (BTK). BTK is a crucial enzyme in the B-cell receptor signaling pathway and has been identified as a key therapeutic target for various B-cell malignancies and autoimmune diseases.[2] Acalabrutinib, a second-generation BTK inhibitor, is a prime example of a drug whose synthesis can utilize intermediates derived from this fluorinated building block.[3][4]
The core of this synthetic strategy revolves around a regioselective SNAr reaction. The electron-withdrawing nature of the nitro and trifluoromethyl groups strongly activates the benzene ring towards nucleophilic attack, making the fluorine atoms excellent leaving groups.
The Chemistry of Activation: Nucleophilic Aromatic Substitution (SNAr)
The reactivity of this compound is dominated by the SNAr mechanism. The strong electron-withdrawing capacity of the para-nitro group and the ortho-trifluoromethyl group significantly polarizes the C-F bonds, making the carbon atoms at positions 1 and 3 highly electrophilic.
Caption: General mechanism of SNAr on this compound.
Due to the combined electronic effects, the fluorine atom at the 1-position is generally more activated and thus more susceptible to substitution than the fluorine at the 3-position. This regioselectivity is a key advantage in multi-step syntheses, allowing for controlled and predictable functionalization of the aromatic ring.
Synthetic Workflow: Acalabrutinib Intermediate
The synthesis of a key intermediate for acalabrutinib showcases the practical utility of this compound. The overall workflow involves two main transformations: a regioselective SNAr reaction followed by the reduction of the nitro group.
Caption: Synthetic workflow for a key acalabrutinib precursor.
This two-step process efficiently installs the necessary amine functionality and sets the stage for subsequent cyclization and coupling reactions to complete the synthesis of the final drug molecule.[3][5]
Experimental Protocols
Protocol 1: Regioselective SNAr with a Chiral Amine
This protocol describes the regioselective substitution of the C1-fluorine of this compound with a generic chiral amine, a common step in the synthesis of kinase inhibitors.
Materials and Reagents:
| Reagent | CAS No. | Molecular Weight | Moles |
| This compound | 123973-36-4 | 227.09 | 1.0 eq |
| Chiral Amine (e.g., (S)-tert-butyl piperidin-3-ylcarbamate) | 208573-21-9 | 200.28 | 1.1 eq |
| Diisopropylethylamine (DIPEA) | 7087-68-5 | 129.24 | 2.0 eq |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | - |
Equipment:
-
Round-bottom flask with magnetic stirrer
-
Nitrogen inlet
-
Heating mantle with temperature controller
-
Standard laboratory glassware for work-up and purification
Procedure:
-
To a stirred solution of the chiral amine (1.1 eq) in DMF, add DIPEA (2.0 eq) at room temperature under a nitrogen atmosphere.
-
Add a solution of this compound (1.0 eq) in DMF dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired substituted product.
Causality and Trustworthiness:
-
Choice of Base (DIPEA): A non-nucleophilic organic base like DIPEA is crucial to scavenge the HF generated during the reaction without competing with the primary amine nucleophile.
-
Solvent (DMF): A polar aprotic solvent like DMF is used to solubilize the reactants and facilitate the SNAr reaction by stabilizing the charged Meisenheimer intermediate.
-
Temperature: Moderate heating is employed to overcome the activation energy of the reaction while minimizing potential side reactions.
-
Self-Validation: The progress of the reaction should be monitored by a reliable analytical technique like LC-MS to ensure the formation of the product with the expected mass and the disappearance of the starting materials.
Protocol 2: Reduction of the Aromatic Nitro Group
This protocol details the reduction of the nitro intermediate to the corresponding aniline, a critical precursor for further synthetic elaborations.
Materials and Reagents:
| Reagent | CAS No. | Molecular Weight | Moles |
| Nitro Intermediate (from Protocol 1) | - | - | 1.0 eq |
| Iron powder (<325 mesh) | 7439-89-6 | 55.85 | 5.0 eq |
| Ammonium chloride (NH₄Cl) | 12125-02-9 | 53.49 | 5.0 eq |
| Ethanol/Water (e.g., 4:1 v/v) | - | - | - |
Equipment:
-
Round-bottom flask with magnetic stirrer and reflux condenser
-
Heating mantle
-
Filtration apparatus (e.g., Buchner funnel with Celite®)
Procedure:
-
In a round-bottom flask, suspend the nitro intermediate (1.0 eq) and ammonium chloride (5.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).
-
Add iron powder (5.0 eq) to the vigorously stirred suspension.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the remaining aqueous solution with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude amine product.
-
The product can be used in the next step without further purification or purified by column chromatography if necessary.
Causality and Trustworthiness:
-
Reducing System (Fe/NH₄Cl): This classic Béchamp reduction is a cost-effective and chemoselective method for reducing aromatic nitro groups in the presence of other sensitive functional groups like fluorines and trifluoromethyl groups.[6][7] It is generally safer and easier to handle on a large scale compared to catalytic hydrogenation.[7]
-
Ammonium Chloride: Acts as a mild proton source to facilitate the reduction process.
-
Solvent System: The ethanol/water mixture provides good solubility for the organic substrate and the inorganic reagents.
-
Self-Validation: The complete reduction of the nitro group can be confirmed by the disappearance of the starting material on TLC and the appearance of a new, more polar spot corresponding to the amine. The mass of the product, as determined by LC-MS, should correspond to the expected molecular weight of the aniline derivative. Alternative methods for nitro group reduction include catalytic hydrogenation (e.g., H₂, Pd/C) or using other metals like tin(II) chloride (SnCl₂).[6][7]
Conclusion
This compound is a powerful and versatile building block in medicinal chemistry. Its well-defined reactivity in SNAr reactions, coupled with the advantageous properties imparted by its fluorine substituents, makes it an ideal starting material for the synthesis of complex and high-value pharmaceutical targets. The protocols and workflows detailed in this guide, particularly in the context of BTK inhibitor synthesis, provide a robust framework for researchers to leverage the full potential of this important chemical intermediate. By understanding the principles behind the experimental choices, scientists can confidently and efficiently advance their drug discovery programs.
References
- 1. nbinno.com [nbinno.com]
- 2. The Development of BTK Inhibitors: A Five-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2020053795A2 - Process for the preparation of acalabrutinib and its intermediates - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. WO2021111465A1 - Novel process for the preparation of acalabrutinib and its intermediates - Google Patents [patents.google.com]
- 6. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
Application Notes & Protocols: The Strategic Utility of 1,3-Difluoro-4-nitro-2-(trifluoromethyl)benzene in the Synthesis of Advanced Pharmaceutical Intermediates
Introduction: Unpacking the Reactivity of a Powerhouse Building Block
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms and trifluoromethyl groups is a cornerstone of rational drug design. These modifications can profoundly enhance a molecule's metabolic stability, membrane permeability, and binding affinity. 1,3-Difluoro-4-nitro-2-(trifluoromethyl)benzene emerges as a preeminent starting material in this context. Its architecture is exquisitely primed for synthetic elaboration, featuring a benzene ring heavily activated by three potent electron-withdrawing groups (one nitro and one trifluoromethyl). This electronic arrangement renders the two fluorine atoms highly susceptible to sequential and regioselective displacement via Nucleophilic Aromatic Substitution (SNAr), making them excellent leaving groups.[1][2][3] This predictable reactivity allows chemists to construct complex, highly functionalized aromatic scaffolds that are central to a variety of therapeutic agents, particularly in oncology and immunology.
This guide provides an in-depth exploration of the chemical behavior of this compound, complete with validated protocols for its application in synthesizing key pharmaceutical precursors.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 123973-36-4[4] |
| Molecular Formula | C₇H₂F₅NO₂ |
| Molecular Weight | 227.09 g/mol |
| Appearance | Typically a liquid or low-melting solid |
The Mechanistic Core: Nucleophilic Aromatic Substitution (SNAr)
The utility of this compound is fundamentally rooted in the Nucleophilic Aromatic Substitution (SNAr) mechanism. Unlike electrophilic substitutions common to electron-rich aromatics, SNAr thrives on electron-deficient rings. The process is generally accepted to proceed through a two-step addition-elimination sequence.[1][3]
-
Nucleophilic Attack: A nucleophile (e.g., an amine, alcohol, or thiol) attacks one of the carbon atoms bearing a fluorine atom. This step is typically rate-determining.
-
Formation of a Meisenheimer Complex: The attack forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. The exceptional stability of this complex is due to the delocalization of the negative charge onto the strongly electron-withdrawing nitro and trifluoromethyl groups.[1][5]
-
Elimination of Fluoride: The aromaticity of the ring is restored by the expulsion of the fluoride ion, a very effective leaving group, yielding the substituted product.
The presence of two fluorine atoms allows for the potential of sequential substitutions, providing a pathway to differentially functionalized products. While both fluorines are activated, the fluorine at the C-3 position is generally more susceptible to initial attack due to reduced steric hindrance from the adjacent trifluoromethyl group compared to the fluorine at the C-1 position.
Caption: The SNAr addition-elimination pathway.
Core Applications & Synthetic Protocols
A primary application of this reagent is the synthesis of highly substituted aniline derivatives, which are privileged structures in drug discovery. The following protocols detail a reliable two-step sequence: first, a regioselective SNAr reaction to install a desired nucleophile, followed by the reduction of the nitro group to a versatile primary amine.
Protocol 1: Regioselective Monosubstitution with an Amine Nucleophile
This protocol describes the reaction of this compound with morpholine as a representative secondary amine nucleophile. This reaction typically proceeds with high regioselectivity for the less sterically hindered fluorine at the C-3 position.
Materials & Reagents:
-
This compound (1.0 eq)
-
Morpholine (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, condenser, and inert atmosphere setup (N₂ or Ar)
Step-by-Step Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous DMF.
-
Addition of Reagents: Add morpholine (1.1 eq) to the solution, followed by the portion-wise addition of anhydrous K₂CO₃ (2.0 eq).
-
Reaction: Stir the reaction mixture at 50-70 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-8 hours).
-
Work-up: Cool the mixture to room temperature and pour it into cold water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired monosubstituted product.
Caption: Experimental workflow for Protocol 1.
Protocol 2: Synthesis of Functionalized Anilines via Nitro Group Reduction
This protocol details the reduction of the nitro-substituted product from Protocol 1 to its corresponding aniline. Catalytic hydrogenation is a clean and efficient method for this transformation.
Materials & Reagents:
-
Substituted nitrobenzene intermediate from Protocol 1 (1.0 eq)
-
Palladium on carbon (10% Pd/C, 5-10 mol%)
-
Ethanol (EtOH) or Methanol (MeOH)
-
Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)
-
Celite® or other filtration aid
-
Round-bottom flask, magnetic stirrer
Step-by-Step Procedure:
-
Setup: Dissolve the nitro-substituted starting material (1.0 eq) in ethanol in a round-bottom flask suitable for hydrogenation.
-
Catalyst Addition: Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere.
-
Hydrogenation: Purge the flask with hydrogen gas and maintain a positive pressure of H₂ (e.g., using a balloon) or use a Parr hydrogenator apparatus.
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction by TLC until the starting material is fully consumed (typically 2-6 hours).
-
Filtration: Once complete, carefully purge the flask with an inert gas (N₂ or Ar) to remove excess hydrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Washing: Wash the filter cake with additional ethanol.
-
Concentration: Combine the filtrates and concentrate under reduced pressure to yield the crude aniline product, which is often pure enough for subsequent steps or can be further purified if necessary.
Caption: Experimental workflow for Protocol 2.
Safety and Handling
As with many highly activated aromatic compounds, this compound and its analogues require careful handling.[6]
| Hazard Category | Description & Precautionary Measures |
| Toxicity | Toxic if swallowed, in contact with skin, or if inhaled.[6] Handling: Work in a well-ventilated chemical fume hood. Avoid generating aerosols. Do not inhale substance.[6] |
| Personal Protective Equipment (PPE) | Wear protective gloves, a lab coat, and eye protection (safety glasses or goggles).[6][7] |
| First Aid (Inhalation) | Move the victim to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4][6] |
| First Aid (Skin Contact) | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Seek medical attention.[4][6] |
| First Aid (Eye Contact) | Rinse with pure water for at least 15 minutes. Consult a doctor.[4] |
| Storage | Store in a tightly closed container in a cool, well-ventilated place.[6][7] |
Disclaimer: This information is for guidance and is not a substitute for a full Safety Data Sheet (SDS). Always consult the latest SDS for the specific chemical before use.
Conclusion
This compound stands as a testament to the power of strategic molecular design. Its inherent reactivity, governed by the principles of nucleophilic aromatic substitution, provides a reliable and versatile entry point for the synthesis of complex pharmaceutical intermediates. The ability to perform sequential, regioselective substitutions followed by further functional group manipulations (such as nitro reduction) allows researchers to rapidly build molecular diversity and access novel chemical matter essential for the discovery of next-generation therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vapourtec.com [vapourtec.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
Application Notes and Protocols for the Functionalization of 1,3-Difluoro-4-nitro-2-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Unlocking the Potential of a Privileged Scaffold
1,3-Difluoro-4-nitro-2-(trifluoromethyl)benzene, also known as 2,6-difluoro-3-nitrobenzotrifluoride, is a highly versatile building block in modern organic synthesis. Its unique electronic properties, arising from the synergistic electron-withdrawing effects of two fluorine atoms, a nitro group, and a trifluoromethyl group, render the aromatic ring exceptionally electrophilic. This pronounced electron deficiency makes it an ideal substrate for a range of chemical transformations, particularly nucleophilic aromatic substitution (SNAr), reduction of the nitro moiety, and various palladium-catalyzed cross-coupling reactions. The strategic incorporation of the fluorinated, nitrated, and trifluoromethylated phenyl core into larger molecules is of significant interest in the pharmaceutical and agrochemical industries, as these functionalities can enhance metabolic stability, binding affinity, and bioavailability of active compounds.
This comprehensive guide provides detailed application notes and protocols for the key functionalization strategies of this compound, empowering researchers to leverage its synthetic potential.
I. Nucleophilic Aromatic Substitution (SNAr): A Gateway to Diverse Derivatives
The electron-poor nature of the aromatic ring in this compound makes it highly susceptible to attack by nucleophiles. The fluorine atoms, particularly the one at the 4-position para to the strongly activating nitro group, are excellent leaving groups in the context of SNAr.[1] This section provides protocols for the substitution of a fluorine atom with common nucleophiles.
Causality Behind Experimental Choices:
-
Solvent: Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are typically employed to dissolve the reactants and facilitate the formation of the charged Meisenheimer intermediate.[2]
-
Base: A non-nucleophilic base, such as potassium carbonate or triethylamine, is often used to deprotonate the nucleophile or to act as a scavenger for the HF generated during the reaction.
-
Temperature: While the ring is highly activated, heating is often necessary to achieve a reasonable reaction rate. The optimal temperature will depend on the nucleophilicity of the attacking species.
Protocol 1: SNAr with Amine Nucleophiles (e.g., 4-Methoxyaniline)
This protocol describes the synthesis of N-(4-methoxyphenyl)-2-fluoro-3-nitro-6-(trifluoromethyl)aniline.
Reaction Scheme:
Caption: SNAr reaction with an amine nucleophile.
Materials:
-
This compound (1.0 equiv)
-
4-Methoxyaniline (1.1 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound.
-
Add anhydrous DMF to dissolve the starting material.
-
Add 4-methoxyaniline and potassium carbonate to the solution.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired N-(4-methoxyphenyl)-2-fluoro-3-nitro-6-(trifluoromethyl)aniline.
Expected Outcome and Characterization:
The product is typically a yellow solid. Characterization can be performed using:
-
¹H NMR: To confirm the presence of aromatic protons from both rings and the methoxy group.
-
¹⁹F NMR: To observe the signals for the remaining fluorine and the trifluoromethyl group.
-
Mass Spectrometry: To confirm the molecular weight of the product.
Protocol 2: SNAr with O-Nucleophiles (e.g., Phenol)
This protocol outlines the synthesis of 2-fluoro-3-nitro-1-phenoxy-6-(trifluoromethyl)benzene.
Materials:
-
This compound (1.0 equiv)
-
Phenol (1.1 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous Acetonitrile
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
In a round-bottom flask, dissolve phenol in anhydrous acetonitrile.
-
Add potassium carbonate to the solution and stir for 15 minutes at room temperature to form the potassium phenoxide in situ.
-
Add a solution of this compound in acetonitrile to the flask.
-
Heat the reaction mixture to reflux (approximately 82 °C) and stir for 8-12 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane, wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient).
II. Reduction of the Nitro Group: Accessing Key Aniline Intermediates
The nitro group serves as a powerful activating group for SNAr and can be readily reduced to an amino group, providing a versatile handle for further functionalization, such as amide bond formation or diazotization reactions.
Causality Behind Experimental Choices:
-
Catalyst: Palladium on carbon (Pd/C) is a highly effective and widely used catalyst for the hydrogenation of nitro groups.[3]
-
Hydrogen Source: Hydrogen gas (H₂) is the most common and efficient reducing agent for this transformation. Alternatively, transfer hydrogenation using reagents like ammonium formate can be employed.
-
Solvent: Alcohols such as ethanol or methanol are excellent solvents for catalytic hydrogenation, as they readily dissolve the substrate and do not interfere with the reaction.
Protocol 3: Catalytic Hydrogenation of a Nitro-Aryl Derivative
This protocol details the reduction of N-(4-methoxyphenyl)-2-fluoro-3-nitro-6-(trifluoromethyl)aniline to the corresponding diamine.
Reaction Scheme:
Caption: Catalytic hydrogenation of the nitro group.
Materials:
-
N-(4-methoxyphenyl)-2-fluoro-3-nitro-6-(trifluoromethyl)aniline (1.0 equiv)
-
10% Palladium on carbon (Pd/C) (5-10 mol%)
-
Ethanol
-
Hydrogen gas (H₂) balloon
-
Celite
Procedure:
-
To a round-bottom flask, add N-(4-methoxyphenyl)-2-fluoro-3-nitro-6-(trifluoromethyl)aniline and ethanol.
-
Carefully add the 10% Pd/C catalyst.
-
Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 6-18 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with ethanol.
-
Combine the filtrates and concentrate under reduced pressure to yield the desired aniline derivative. The product is often pure enough for subsequent steps, but can be purified by column chromatography if necessary.
III. Palladium-Catalyzed Cross-Coupling Reactions: Forging C-C and C-N Bonds
While SNAr is effective for introducing heteroatom nucleophiles, palladium-catalyzed cross-coupling reactions are indispensable for forming carbon-carbon and carbon-nitrogen bonds. The aniline derivatives obtained from the reduction of the nitro group are excellent precursors for these transformations.
A. Suzuki-Miyaura Coupling
This reaction is a powerful method for forming biaryl linkages.
Protocol 4: Suzuki-Miyaura Coupling of the Corresponding Aryl Bromide
Assuming the aniline from Protocol 3 is brominated at a specific position, this protocol outlines its coupling with an arylboronic acid.
Materials:
-
Brominated aniline derivative (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
SPhos (4-10 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Degassed Toluene/Water (e.g., 10:1 mixture)
Procedure:
-
To an oven-dried Schlenk tube, add the brominated aniline derivative, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the tube with argon three times.
-
Add the degassed toluene/water mixture via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
B. Sonogashira Coupling
This reaction enables the introduction of alkyne moieties.
Protocol 5: Sonogashira Coupling of the Corresponding Aryl Iodide
Assuming the aniline from Protocol 3 is iodinated, this protocol describes its coupling with a terminal alkyne.
Materials:
-
Iodinated aniline derivative (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (3-5 mol%)
-
Copper(I) iodide (CuI) (5-10 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a Schlenk flask, add the iodinated aniline derivative, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill with argon.
-
Add anhydrous THF and triethylamine.
-
Add the terminal alkyne dropwise.
-
Stir the reaction at room temperature for 8-24 hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture through Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify by flash column chromatography.
C. Buchwald-Hartwig Amination
This reaction is a versatile method for forming C-N bonds with a wide range of amines.
Protocol 6: Buchwald-Hartwig Amination of the Corresponding Aryl Bromide
Materials:
-
Brominated aniline derivative (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2-5 mol%)
-
Xantphos (4-10 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
To a glovebox, add Pd₂(dba)₃, Xantphos, and NaOtBu to a Schlenk tube.
-
Add the brominated aniline derivative and the amine.
-
Remove the tube from the glovebox and add anhydrous toluene.
-
Heat the mixture at 100-110 °C for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
Cool to room temperature, dilute with ethyl acetate, and filter through Celite.
-
Concentrate the filtrate and purify by column chromatography.
IV. Data Summary
| Reaction Type | Protocol | Key Reagents | Typical Conditions | Product Type |
| SNAr (N-nucleophile) | 1 | Amine, K₂CO₃, DMF | 80 °C, 4-6 h | N-Aryl Aniline |
| SNAr (O-nucleophile) | 2 | Phenol, K₂CO₃, ACN | Reflux, 8-12 h | Aryl Ether |
| Nitro Reduction | 3 | H₂, 10% Pd/C, EtOH | RT, 6-18 h | Aniline Derivative |
| Suzuki-Miyaura | 4 | Arylboronic acid, Pd(OAc)₂, SPhos, K₃PO₄ | 100 °C, 12-24 h | Biaryl Derivative |
| Sonogashira | 5 | Terminal alkyne, Pd(PPh₃)₂Cl₂, CuI, Et₃N | RT, 8-24 h | Aryl Alkyne |
| Buchwald-Hartwig | 6 | Amine, Pd₂(dba)₃, Xantphos, NaOtBu | 100-110 °C, 12-24 h | Diaryl/Alkylaryl Amine |
V. Logical Workflow for Functionalization
Caption: A logical workflow for the multi-step functionalization of the title compound.
References
Application Notes and Protocols for Reactions Involving "1,3-Difluoro-4-nitro-2-(trifluoromethyl)benzene"
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Highly Activated Core for Advanced Synthesis
1,3-Difluoro-4-nitro-2-(trifluoromethyl)benzene is a pivotal building block in modern organic synthesis, particularly valued in the realms of pharmaceutical and agrochemical development. Its aromatic core is exceptionally activated towards nucleophilic aromatic substitution (SNAr), a trait conferred by the synergistic electron-withdrawing effects of two fluorine atoms, a nitro group, and a trifluoromethyl group. This high degree of activation allows for the facile and often regioselective introduction of a wide array of nucleophiles, enabling the construction of complex molecular architectures.
The strategic placement of these activating groups makes the fluorine atoms, particularly the one at the 1-position (para to the nitro group), highly susceptible to displacement. This reactivity profile provides a reliable handle for medicinal chemists and process chemists to forge new carbon-heteroatom bonds, which are integral to the structure and function of many bioactive molecules. This application note provides a comprehensive guide to the experimental protocols, mechanistic underpinnings, and characterization of reactions involving this versatile reagent.
Physicochemical and Safety Profile
A thorough understanding of the physical and safety properties of this compound is paramount for its safe handling and the successful execution of experimental work.
| Property | Value | Reference |
| CAS Number | 123973-36-4 | [1][2] |
| Molecular Formula | C₇H₂F₅NO₂ | |
| Molecular Weight | 227.09 g/mol | |
| Appearance | Light yellow to yellow liquid | [3] |
| Boiling Point | 215.8 ± 35.0 °C at 760 mmHg | |
| Density | 1.585 ± 0.06 g/cm³ | [3] |
| Storage | 2-8°C | [3] |
Safety Information:
This compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Mechanism of Reactivity: The Nucleophilic Aromatic Substitution (SNAr) Pathway
The primary mode of reaction for this compound is nucleophilic aromatic substitution (SNAr). This reaction proceeds via a two-step addition-elimination mechanism.
-
Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electron-deficient carbon atom bearing a fluorine atom. This attack is favored at the C1 position due to the strong para-directing effect of the nitro group. This step disrupts the aromaticity of the ring and forms a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge of this complex is delocalized across the aromatic system and is significantly stabilized by the potent electron-withdrawing nitro and trifluoromethyl groups.
-
Elimination of the Leaving Group: The aromaticity of the ring is restored through the expulsion of the fluoride ion, which is a good leaving group in this context. This elimination step is typically fast and irreversible, driving the reaction to completion.
Experimental Protocols: Application in Synthesis
The high reactivity of this compound allows for its use in a variety of SNAr reactions with a range of nucleophiles. Below are detailed protocols for reactions with representative amine and thiol nucleophiles.
Protocol 1: Reaction with a Primary Amine (e.g., Aniline)
This protocol outlines the synthesis of 3-Fluoro-4-nitro-2-(trifluoromethyl)-N-phenylaniline, a potential intermediate for various bioactive molecules.
Materials:
-
This compound
-
Aniline
-
Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMAc)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, heating mantle, and condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Dissolve the starting material in a suitable polar aprotic solvent such as DMF or DMAc (approximately 5-10 mL per gram of starting material).
-
Add aniline (1.1 eq) to the solution, followed by the addition of a base such as potassium carbonate (1.5 eq) or triethylamine (2.0 eq).
-
Heat the reaction mixture to 80-100 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the reaction mixture).
-
Combine the organic layers and wash with water and then with brine to remove residual DMF and inorganic salts.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the desired 3-Fluoro-4-nitro-2-(trifluoromethyl)-N-phenylaniline.
Protocol 2: Reaction with a Thiol (e.g., Thiophenol)
This protocol describes the synthesis of a thioether derivative, which are common motifs in pharmaceuticals and materials science.
Materials:
-
This compound
-
Thiophenol
-
Sodium Hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K₂CO₃)
-
Anhydrous Tetrahydrofuran (THF) or DMF
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Dichloromethane
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Schlenk flask or flame-dried round-bottom flask
-
Syringes and needles for transfer under inert atmosphere
Procedure:
-
To a Schlenk flask containing a magnetic stir bar, add sodium hydride (1.2 eq) under an inert atmosphere.
-
Add anhydrous THF or DMF to the flask and cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of thiophenol (1.1 eq) in the same anhydrous solvent to the NaH suspension. Stir the mixture at 0 °C for 30 minutes to allow for the formation of the sodium thiophenolate.
-
In a separate flask, dissolve this compound (1.0 eq) in the same anhydrous solvent.
-
Slowly add the solution of the starting material to the pre-formed thiophenolate solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by TLC or HPLC (typically 2-6 hours).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with dichloromethane (3 x volume of the reaction mixture).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent in vacuo and purify the crude product by flash chromatography on silica gel to yield the desired thioether product.
Characterization of Products
The successful synthesis of the desired products can be confirmed through a combination of spectroscopic techniques. Below are the expected spectral features for a representative product, 3-Fluoro-4-nitro-2-(trifluoromethyl)-N-phenylaniline.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons will appear in the range of δ 7.0-8.5 ppm. The N-H proton will likely appear as a broad singlet. The coupling patterns will be complex due to ¹H-¹H and ¹H-¹⁹F couplings. |
| ¹³C NMR | Aromatic carbons will be observed between δ 110-160 ppm. The carbon attached to the trifluoromethyl group will appear as a quartet due to ¹JCF coupling. Carbons attached to fluorine will show large one-bond C-F coupling constants (¹JCF) and smaller multi-bond couplings.[4] |
| ¹⁹F NMR | Two distinct signals are expected: one for the remaining fluorine atom on the aromatic ring and another for the trifluoromethyl group. The chemical shift of the CF₃ group is typically in the range of -60 to -70 ppm.[5] |
| Mass Spec (MS) | The molecular ion peak (M⁺) corresponding to the calculated mass of the product should be observed. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. |
| Infrared (IR) | Characteristic peaks for the N-H stretch (around 3300-3500 cm⁻¹), aromatic C-H stretches (around 3000-3100 cm⁻¹), the nitro group (asymmetric and symmetric stretches around 1500-1550 cm⁻¹ and 1330-1370 cm⁻¹, respectively), and C-F stretches (in the fingerprint region, typically 1000-1300 cm⁻¹) should be present. |
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or no conversion | Insufficient activation (low temperature), weak base, or unreactive nucleophile. | Increase the reaction temperature. Use a stronger base (e.g., NaH for thiols, K₂CO₃ for amines). Consider using a more polar aprotic solvent like DMSO. |
| Formation of multiple products | Reaction at multiple sites, or side reactions of the nucleophile or product. | Lower the reaction temperature to improve regioselectivity. Ensure an inert atmosphere to prevent oxidative side reactions. Carefully control the stoichiometry of the nucleophile. |
| Difficult purification | Similar polarity of starting material and product, or presence of colored impurities. | Optimize the eluent system for column chromatography. Consider a pre-purification step such as recrystallization or an acidic/basic wash to remove impurities. |
Conclusion
This compound is a highly valuable and reactive building block for the synthesis of complex organic molecules. Its predictable reactivity via the SNAr mechanism, coupled with the straightforward experimental protocols outlined in this note, makes it an indispensable tool for researchers in drug discovery and materials science. Careful attention to safety, reaction conditions, and purification techniques will ensure the successful application of this versatile reagent in the laboratory.
References
The Untapped Potential of 1,3-Difluoro-4-nitro-2-(trifluoromethyl)benzene: A Versatile Building Block for Novel Materials
Introduction: Unlocking New Frontiers in Material Design
In the relentless pursuit of advanced materials with tailored properties, the strategic incorporation of fluorine atoms into molecular architectures has emerged as a cornerstone of modern chemical synthesis. The unique physicochemical characteristics imparted by fluorine, such as high electronegativity, metabolic stability, and the ability to modulate electronic properties, have made fluorinated compounds indispensable in pharmaceuticals, agrochemicals, and materials science.[1][2] Among the vast arsenal of fluorinated building blocks, 1,3-Difluoro-4-nitro-2-(trifluoromethyl)benzene stands out as a highly activated and versatile precursor for the synthesis of complex molecular scaffolds.
This technical guide delves into the potential applications of this compound in the development of novel materials. While specific, direct applications of this compound are still emerging, its molecular architecture, featuring two reactive fluorine atoms activated by a strongly electron-withdrawing nitro group and a trifluoromethyl group, makes it an exceptionally promising candidate for nucleophilic aromatic substitution (SNAr) reactions.[3] We will explore its potential in the synthesis of advanced polymers, unique small molecules for medicinal chemistry, and functional materials for electronics. The protocols detailed herein are designed to serve as a robust starting point for researchers and scientists to explore the untapped potential of this powerful synthetic intermediate.
Core Attributes of this compound
The reactivity of this compound is dominated by the electron-deficient nature of its aromatic ring. The combined electron-withdrawing effects of the nitro (-NO₂) and trifluoromethyl (-CF₃) groups create a strong electrophilic center, rendering the carbon atoms attached to the fluorine atoms highly susceptible to nucleophilic attack.[4] This inherent reactivity is the key to its utility as a versatile building block.
| Property | Value | Source |
| Molecular Formula | C₇H₂F₅NO₂ | BOC Sciences[] |
| CAS Number | 123973-36-4 | BOC Sciences[] |
| Molecular Weight | 227.09 g/mol | PubChem |
| Appearance | Pale yellow oil or solid | Inferred from similar compounds |
Application in the Synthesis of High-Performance Polymers
The difunctional nature of this compound makes it an ideal monomer for the synthesis of high-performance polymers through step-growth polymerization. The sequential displacement of the two fluorine atoms by bis-nucleophiles can lead to the formation of poly(ether)s, poly(thioether)s, and poly(amine)s with unique properties conferred by the fluorinated backbone.
The incorporation of fluorine and trifluoromethyl groups into the polymer backbone can significantly enhance:
-
Thermal Stability: The high strength of the C-F bond contributes to increased thermal and oxidative stability.
-
Chemical Resistance: Fluorinated polymers are known for their excellent resistance to a wide range of chemicals.
-
Solubility: The trifluoromethyl group can improve the solubility of rigid polymer backbones in organic solvents, facilitating processing.[1]
-
Optical and Electronic Properties: The electron-withdrawing nature of the substituents can be leveraged to tune the electronic properties of conjugated polymers for applications in organic electronics.[6]
Protocol 1: Synthesis of a Poly(ether-ether-ketone) (PEEK)-like Polymer
This protocol describes a generalized procedure for the synthesis of a PEEK-analog using this compound and a bisphenol.
Materials:
-
This compound
-
4,4'-Dihydroxybenzophenone (or other bisphenol)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylacetamide (DMAc)
-
Toluene
-
Methanol
-
Argon or Nitrogen gas
Procedure:
-
To a flame-dried three-neck round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap, and a condenser under an inert atmosphere (Argon or Nitrogen), add 4,4'-dihydroxybenzophenone (1.00 eq), this compound (1.00 eq), and anhydrous potassium carbonate (1.10 eq).
-
Add N,N-Dimethylacetamide (DMAc) to achieve a solids concentration of 20-30% (w/v) and add toluene as an azeotroping agent (typically 10% of the DMAc volume).
-
Heat the reaction mixture to 140-150 °C with vigorous stirring to azeotropically remove water.
-
After the complete removal of water (as observed in the Dean-Stark trap), increase the temperature to 160-180 °C and maintain for 8-24 hours. The progress of the polymerization can be monitored by the increase in viscosity of the reaction mixture.
-
Cool the viscous solution to room temperature and dilute with additional DMAc if necessary.
-
Precipitate the polymer by slowly pouring the solution into a large excess of methanol with vigorous stirring.
-
Collect the fibrous polymer by filtration, wash thoroughly with deionized water and methanol, and dry in a vacuum oven at 80-100 °C to a constant weight.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous reagents and the azeotropic removal of water are crucial to prevent the hydrolysis of the activated aryl fluorides and to ensure high molecular weight polymer formation.
-
Inert Atmosphere: Prevents oxidation of the reactants and the resulting polymer at elevated temperatures.
-
Potassium Carbonate: Acts as a weak base to deprotonate the bisphenol, forming the more nucleophilic phenoxide species required for the SNAr reaction.
-
High Temperature: Provides the necessary activation energy for the nucleophilic aromatic substitution reaction.
Application in Medicinal Chemistry and Drug Development
The 1,3-difluoro-4-nitro-2-(trifluoromethyl)phenyl scaffold is a valuable pharmacophore for the development of novel therapeutic agents. The fluorine and trifluoromethyl groups can enhance metabolic stability, bioavailability, and binding affinity of drug candidates.[1][2] The two fluorine atoms provide handles for the sequential or differential introduction of various nucleophiles, allowing for the construction of diverse molecular libraries for drug discovery.
Protocol 2: Sequential Nucleophilic Aromatic Substitution for Library Synthesis
This protocol outlines a general strategy for the sequential functionalization of this compound with two different nucleophiles.
Step 1: Monosubstitution
Materials:
-
This compound
-
Nucleophile 1 (e.g., a primary or secondary amine, thiol, or alcohol) (1.0 - 1.2 eq)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (1.5 - 2.0 eq)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Brine
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF or DMSO.
-
Add the first nucleophile (1.0 - 1.2 eq) followed by the base (K₂CO₃ or DIPEA).
-
Stir the reaction at room temperature or gently heat (40-60 °C) while monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon consumption of the starting material, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the monosubstituted product by column chromatography on silica gel.
Step 2: Disubstitution
Materials:
-
Monosubstituted product from Step 1
-
Nucleophile 2 (a different amine, thiol, or alcohol) (1.2 - 1.5 eq)
-
Sodium hydride (NaH) or Potassium tert-butoxide (t-BuOK) for less reactive nucleophiles, or a suitable organic base for amines.
-
Anhydrous Tetrahydrofuran (THF) or DMF
Procedure:
-
Dissolve the monosubstituted product (1.0 eq) in an appropriate anhydrous solvent (e.g., THF or DMF) under an inert atmosphere.
-
Add the second nucleophile (1.2 - 1.5 eq) and a suitable base. For alcohols or thiols, a stronger base like NaH may be required to generate the corresponding alkoxide or thiolate.
-
Heat the reaction mixture to a higher temperature (80-120 °C) and monitor its progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench carefully with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.
-
Purify the final disubstituted product by column chromatography or recrystallization.
Expertise & Experience Insights:
-
The fluorine atom para to the nitro group is generally more activated and will likely react first. However, the steric hindrance from the adjacent trifluoromethyl group might influence the regioselectivity. Experimental verification is essential.
-
The choice of base and solvent is critical and depends on the nucleophilicity of the reacting partners. For weakly nucleophilic amines, a non-nucleophilic organic base like DIPEA is preferred. For alcohols and thiols, stronger inorganic bases are often necessary.
Visualization of Synthetic Pathways
The following diagrams illustrate the key synthetic transformations discussed.
References
- 1. researchgate.net [researchgate.net]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. P-Nitrobenzotrifluoride | C7H4F3NO2 | CID 9821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Side reactions and byproducts in the synthesis of "1,3-Difluoro-4-nitro-2-(trifluoromethyl)benzene"
Introduction: Welcome to the technical support guide for the synthesis of 1,3-Difluoro-4-nitro-2-(trifluoromethyl)benzene. This molecule is a critical building block in various advanced material and pharmaceutical applications. Its synthesis, typically achieved through the electrophilic nitration of 1,3-difluoro-2-(trifluoromethyl)benzene, is a robust process. However, the heavily substituted and deactivated nature of the aromatic ring necessitates carefully controlled conditions to prevent the formation of undesired side products. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, empowering researchers to optimize their synthetic outcomes, improve yield, and ensure product purity.
Part 1: Troubleshooting Guide
This section addresses specific issues encountered during the synthesis in a practical question-and-answer format.
Question 1: My reaction yield is significantly lower than expected, and I'm observing a dark, tarry residue in the reaction flask. What is the likely cause and how can I mitigate this?
Answer: The formation of dark, insoluble materials is a classic indicator of oxidative decomposition of the aromatic ring. The standard nitrating mixture (HNO₃/H₂SO₄) is a powerful oxidizing agent, and its reactivity is highly temperature-dependent.
-
Causality: The starting material, 1,3-difluoro-2-(trifluoromethyl)benzene, is strongly deactivated by three electron-withdrawing groups (two -F, one -CF₃). Achieving nitration requires forcing conditions, often involving elevated temperatures. However, exceeding the optimal temperature window dramatically increases the rate of unwanted oxidation pathways relative to the desired nitration. This leads to ring-opening and polymerization, resulting in the observed tar and a corresponding loss of product.
-
Troubleshooting & Prevention:
-
Strict Temperature Control: This is the most critical parameter. The reaction is exothermic. Ensure the nitrating agent is added slowly and incrementally to the substrate solution while maintaining the internal reaction temperature within the recommended range (typically 0-25 °C) using an ice bath or cryostat.[1]
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the consumption of the starting material. Over-extending the reaction time after the starting material is consumed provides no benefit and only increases the likelihood of product degradation.
-
Choice of Nitrating Agent: For highly deactivated substrates, consider alternative nitrating systems that may operate under milder conditions, although the classic mixed acid approach remains the most common.
-
Question 2: My post-reaction analysis (e.g., NMR, Mass Spec) indicates the presence of a byproduct containing a carboxylic acid (-COOH) group. How is this possible?
Answer: This is a clear indication of the hydrolysis of the trifluoromethyl (-CF₃) group. While the C-F bond is exceptionally strong, the -CF₃ group is not entirely inert under the harsh, acidic conditions of nitration, especially if elevated temperatures or high concentrations of sulfuric acid are employed.[2]
-
Mechanism: The strong acid (H₂SO₄) can protonate the fluorine atoms of the -CF₃ group, initiating a stepwise hydrolysis cascade that ultimately converts it to a carboxylic acid. The resulting byproduct would be 2,6-difluoro-3-nitrobenzoic acid .
-
Troubleshooting & Prevention:
-
Control Acid Concentration: Avoid using excessively high concentrations of fuming sulfuric acid (oleum) unless absolutely necessary for reactivity. The concentration of sulfuric acid should be sufficient to catalyze the formation of the nitronium ion (NO₂⁺) but not so high as to promote hydrolysis.[2]
-
Minimize Reaction Time and Temperature: As with oxidation, the risk of hydrolysis increases with longer reaction times and higher temperatures. Adhering to a strict thermal profile and quenching the reaction promptly upon completion is key.
-
Question 3: I've isolated my product, but it's contaminated with an isomeric impurity. What is the likely structure of this byproduct, and how can I improve regioselectivity?
Answer: The formation of the desired 4-nitro isomer is strongly favored electronically. All three substituents on the starting material direct the incoming electrophile to the C4 and C6 positions, which are equivalent.
-
Directing Effects:
-
-CF₃ at C2: A strong deactivator and meta-director (directs to C4, C6).
-
-F at C1 & C3: Deactivators but ortho, para-directors (direct to C2, C4, C6).
-
The concerted effect overwhelmingly favors substitution at the C4/C6 positions.
-
-
Potential Isomer: The most likely (though minor) isomeric byproduct would be 1,3-Difluoro-5-nitro-2-(trifluoromethyl)benzene . Its formation would defy the primary directing effects but might occur in trace amounts under aggressive reaction conditions where selectivity is diminished.
-
Troubleshooting & Prevention:
-
Purity of Starting Material: First, confirm the isomeric purity of your 1,3-difluoro-2-(trifluoromethyl)benzene starting material. Nitration of an existing isomeric impurity will directly lead to a nitrated isomeric byproduct.
-
Moderate Reaction Conditions: As a general rule, milder conditions favor higher regioselectivity. Avoid excessive temperatures that can overcome the subtle energetic differences between the primary and alternative sites of attack.
-
Question 4: Could dinitration be a significant side reaction?
Answer: Dinitration is highly improbable under standard conditions. The product, this compound, is profoundly deactivated by four potent electron-withdrawing groups (-F, -F, -CF₃, -NO₂). The introduction of a second nitro group would require exceptionally harsh, almost extreme, reaction conditions (e.g., high-temperature oleum). For typical laboratory and industrial syntheses, it is not considered a common byproduct. If it were to occur, the second nitro group would likely add to the C6 position.
Part 2: Frequently Asked Questions (FAQs)
FAQ 1: What are the most critical parameters to control during this nitration?
The three most critical parameters, in order of importance, are:
-
Temperature: Must be strictly controlled to prevent oxidation and hydrolysis side reactions.
-
Reaction Time: Monitor the reaction to avoid prolonged exposure to the harsh acidic medium after the starting material has been consumed.
-
Concentration of Reagents: The ratio of nitric acid to sulfuric acid, and the overall concentration, must be optimized to ensure efficient generation of the nitronium ion without promoting side reactions.
FAQ 2: How can I effectively purify the final product to remove common byproducts?
Purification strategies depend on the nature and quantity of the impurities.
-
For Tarry/Oxidative Byproducts: A simple aqueous workup followed by extraction into an organic solvent will leave most polymeric material in the aqueous phase or as an insoluble solid.
-
For the Carboxylic Acid Byproduct (2,6-difluoro-3-nitrobenzoic acid): An acid-base extraction is highly effective. During the workup, wash the organic layer with a mild base like a saturated sodium bicarbonate (NaHCO₃) solution. The acidic byproduct will be deprotonated and move into the aqueous layer, while the neutral desired product remains in the organic phase.[1]
-
For Isomeric Byproducts: Since isomers have very similar physical properties, purification can be challenging.
-
Fractional Recrystallization: If the product is a solid and the impurity levels are manageable, recrystallization from a suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate) can enrich the desired isomer.
-
Column Chromatography: For high-purity requirements, silica gel column chromatography is the most reliable method to separate isomers based on subtle differences in polarity.[3]
-
Part 3: Methodologies & Data
Table 1: Impact of Reaction Parameters on Byproduct Formation
| Parameter | Condition | Primary Effect on Main Reaction | Impact on Side Reactions | Recommended Action |
| Temperature | > 40 °C | Increased reaction rate | High Risk: Promotes oxidation (tar) and -CF₃ hydrolysis.[2] | Maintain strict control, typically 0-25 °C. |
| H₂SO₄ Conc. | > 98% / Oleum | Enhances nitronium ion formation | Increased Risk: Accelerates -CF₃ hydrolysis. May cause sulfonation. | Use 95-98% H₂SO₄. Avoid oleum unless necessary. |
| Reaction Time | > 2x Completion Time | No benefit | Increased Risk: Greater opportunity for all side reactions. | Monitor by TLC/GC and quench promptly. |
| Nitric Acid | > 1.5 equivalents | Drives reaction to completion | Slight Risk: Excess HNO₃ can increase oxidative potential. | Use 1.1 - 1.2 equivalents for optimal conversion.[1] |
Experimental Protocol: Representative Nitration
Disclaimer: This is a representative protocol and should be adapted and optimized for specific laboratory conditions and scales. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Preparation: To a three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add 1,3-difluoro-2-(trifluoromethyl)benzene (1.0 eq). Cool the flask to 0 °C in an ice bath.
-
Acid Addition: Slowly add concentrated sulfuric acid (98%, 2.5 eq) to the starting material while maintaining the temperature below 10 °C.
-
Nitration: Prepare a nitrating mixture of concentrated sulfuric acid (0.5 eq) and concentrated nitric acid (90%, 1.1 eq) in the dropping funnel, pre-cooled to 0 °C. Add this mixture dropwise to the reaction flask over 30-60 minutes, ensuring the internal temperature does not exceed 15 °C.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1-3 hours. Monitor the reaction's progress via TLC or GC.
-
Work-up: Once the starting material is consumed, carefully pour the reaction mixture over crushed ice. This will quench the reaction and precipitate the crude product.
-
Extraction: Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution (to remove acid impurities), and brine.[1]
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by recrystallization or column chromatography as required.
Part 4: Visual Diagrams
Caption: Reaction scheme for the nitration of 1,3-difluoro-2-(trifluoromethyl)benzene.
Caption: Troubleshooting workflow for identifying common synthesis issues.
References
Improving the yield and purity of "1,3-Difluoro-4-nitro-2-(trifluoromethyl)benzene"
Welcome to the technical support center for the synthesis and purification of 1,3-Difluoro-4-nitro-2-(trifluoromethyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the yield and purity of this critical chemical intermediate. Here, we address common challenges through a troubleshooting guide and frequently asked questions, underpinned by a commitment to scientific integrity and validated methodologies.
Section 1: Troubleshooting Guide - Enhancing Yield and Purity
This section is structured to address specific issues you may encounter during the synthesis of this compound, which is typically prepared by the nitration of 2,6-difluorobenzotrifluoride.
Question: Why is my yield of this compound consistently low?
Answer:
Low yields in the nitration of 2,6-difluorobenzotrifluoride can stem from several factors, primarily related to reaction conditions and the management of isomeric byproducts. The trifluoromethyl group is meta-directing, while the fluorine atoms are ortho, para-directing. This creates a complex directive effect on the incoming nitro group.
Causality and Key Considerations:
-
Nitrating Agent Stoichiometry: An insufficient amount of the nitrating agent (commonly a mixture of nitric acid and sulfuric acid) can lead to incomplete conversion of the starting material. Conversely, an excessive amount can promote the formation of dinitrated byproducts. It is crucial to maintain a carefully controlled molar ratio of the nitrating agent to the substrate.
-
Reaction Temperature: Nitration is a highly exothermic reaction.[1] Poor temperature control can lead to a cascade of issues.
-
Elevated Temperatures (>10-15°C): Can increase the rate of side reactions, leading to the formation of undesired isomers and oxidation byproducts, which complicates purification and reduces the yield of the target isomer.
-
Inconsistent Cooling: Can create localized "hot spots" within the reaction mixture, promoting byproduct formation.
-
-
Reaction Time: Insufficient reaction time will result in incomplete conversion. However, prolonged reaction times, especially at elevated temperatures, can also lead to the degradation of the product and the formation of impurities. Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is essential to determine the optimal reaction endpoint.[1]
-
Isomer Formation: The nitration of 2,6-difluorobenzotrifluoride will inevitably produce a mixture of isomers. The primary desired product is the 4-nitro isomer (this compound). However, other isomers, such as the 2-nitro and 6-nitro isomers, are also formed.[2] The separation of these isomers is a critical step that directly impacts the final yield.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield.
Question: My final product is contaminated with impurities. What are they and how can I remove them?
Answer:
Impurities in the final product can be broadly categorized as isomeric byproducts, unreacted starting material, and byproducts from side reactions. Achieving high purity (e.g., ≥99.0%) requires effective purification techniques.[3]
Common Impurities and Their Origins:
| Impurity | Origin | Identification |
| Isomeric Nitro Compounds | Inherent to the electrophilic aromatic substitution on the substituted benzene ring. | GC-MS, ¹H NMR, ¹⁹F NMR |
| Unreacted 2,6-difluorobenzotrifluoride | Incomplete reaction. | GC, ¹H NMR, ¹⁹F NMR |
| Dinitrated Byproducts | Use of excess nitrating agent or elevated reaction temperatures. | GC-MS, LC-MS |
| Oxidation Byproducts | Harsh reaction conditions (high temperature, strong oxidizing agents). | Often colored impurities, can be complex to characterize. |
Purification Strategies:
-
Column Chromatography: This is a highly effective method for separating isomers with different polarities. A silica gel stationary phase with a non-polar/polar solvent gradient (e.g., hexane/ethyl acetate) is typically employed.
-
Fractional Distillation under Reduced Pressure: If the boiling points of the isomers are sufficiently different, fractional distillation can be an effective purification method, particularly for larger scale preparations.
-
Recrystallization: If the product is a solid at room temperature or can be solidified from a suitable solvent system, recrystallization can be a powerful technique for removing impurities.
Self-Validating Protocol for Purity Assessment:
-
Initial Assessment (TLC/GC): Before committing to a purification method, analyze the crude product to understand the complexity of the impurity profile.
-
Method Selection: Choose a primary purification method based on the initial assessment.
-
Post-Purification Analysis (GC/HPLC): Analyze the purified fractions to assess the success of the separation.
-
Structural Confirmation (NMR/MS): Confirm the structure and purity of the final product using spectroscopic methods.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the nitration of 2,6-difluorobenzotrifluoride?
A1: The optimal temperature range is typically between 0°C and 10°C.[1] Maintaining the temperature below 10°C is critical to minimize the formation of undesired isomers and other byproducts. The reaction is exothermic, so slow, dropwise addition of the nitrating agent to the substrate solution in an ice bath is recommended.
Q2: What is a typical work-up procedure for this reaction?
A2: A standard work-up procedure involves carefully quenching the reaction mixture by pouring it over crushed ice. This helps to stop the reaction and precipitate the organic product. The product is then extracted into an organic solvent like dichloromethane or ethyl acetate. The organic layer is subsequently washed with water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine. After drying over an anhydrous salt like sodium sulfate or magnesium sulfate, the solvent is removed under reduced pressure to yield the crude product.[1]
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[1] By taking small aliquots from the reaction mixture at regular intervals, you can observe the disappearance of the starting material and the appearance of the product spot(s)/peak(s). This allows for the determination of the reaction endpoint, preventing under- or over-reaction.
Q4: What are the key safety precautions for this synthesis?
A4: The nitrating mixture (concentrated nitric and sulfuric acids) is highly corrosive and a strong oxidizing agent. The reaction is also exothermic. Therefore, it is imperative to:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Perform the reaction in a flask equipped with a dropping funnel and a thermometer to control the rate of addition and monitor the internal temperature.
-
Have an ice bath ready to cool the reaction if the temperature rises too quickly.
-
Be cautious during the quenching step, as the addition of the acidic reaction mixture to water can generate heat.
Section 3: Experimental Protocols
Detailed Protocol for the Synthesis of this compound
This protocol is a representative procedure and may require optimization based on your specific laboratory conditions and scale.
Materials:
-
2,6-Difluorobenzotrifluoride
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Dichloromethane
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
Crushed Ice
Procedure:
-
Preparation of the Nitrating Mixture: In a flask cooled in an ice-salt bath, slowly add concentrated nitric acid to concentrated sulfuric acid with stirring, maintaining the temperature below 10°C.
-
Reaction Setup: In a separate three-necked flask equipped with a dropping funnel, a thermometer, and a magnetic stirrer, add 2,6-difluorobenzotrifluoride. Cool the flask in an ice bath to 0-5°C.
-
Nitration: Slowly add the pre-cooled nitrating mixture dropwise to the stirred solution of 2,6-difluorobenzotrifluoride. The rate of addition should be controlled to maintain the internal temperature between 0 and 10°C.
-
Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at 0-10°C. Monitor the reaction progress by TLC or GC until the starting material is consumed.
-
Work-up:
-
Carefully pour the reaction mixture onto a vigorously stirred mixture of crushed ice and water.
-
Extract the aqueous mixture with dichloromethane (3x).
-
Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the desired 4-nitro isomer from other isomers and impurities.
Reaction Pathway:
Caption: Synthesis of the target molecule.
References
Analytical techniques for monitoring reactions of "1,3-Difluoro-4-nitro-2-(trifluoromethyl)benzene"
Welcome to the technical support center for the analytical monitoring of reactions involving 1,3-Difluoro-4-nitro-2-(trifluoromethyl)benzene. This guide is designed for researchers, chemists, and drug development professionals who utilize this highly reactive and versatile building block. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions, troubleshoot effectively, and ensure the integrity of your analytical data. The reactivity of this molecule, driven by its electron-deficient aromatic system, makes precise reaction monitoring essential for optimizing yield, minimizing impurities, and understanding reaction kinetics.
PART 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that are foundational to designing a robust analytical strategy for your reaction.
Q1: What is the primary reaction mechanism for this compound, and how does this influence my choice of analytical technique?
A1: The compound is engineered for Nucleophilic Aromatic Substitution (SNAr). The potent electron-withdrawing effects of the nitro (-NO₂) group, the trifluoromethyl (-CF₃) group, and the fluorine atoms make the aromatic ring highly electron-poor and thus susceptible to attack by nucleophiles. The fluorine atoms at the C1 and C3 positions, being para and ortho to the nitro group respectively, are excellent leaving groups. Your analytical method must be able to resolve the starting material from one or potentially two mono-substituted intermediates and the final di-substituted product. This necessitates techniques with high resolving power like HPLC or GC and information-rich techniques like NMR or MS to confirm the identity of each species.
Q2: Which analytical technique—HPLC, GC, or NMR—is the most suitable for monitoring my reaction in real-time?
A2: The "best" technique is dictated by your specific experimental goals and constraints.
-
For quantitative analysis of discrete time points, HPLC-UV is often the most robust and accessible method. It excels at separating non-volatile products and provides reliable quantification.
-
For identifying volatile products and byproducts, GC-MS is superior. It offers excellent separation for compounds that are thermally stable and volatile, with mass spectrometry providing definitive structural information.
-
For mechanistic studies and in-situ (real-time) monitoring, ¹⁹F NMR is exceptionally powerful. [1][2] The fluorine signals of the starting material are distinct and will change predictably as the reaction progresses, providing a clean, background-free window into the reaction kinetics without the need for sample workup.[1][2]
Q3: What are the critical safety considerations when handling this compound and its reaction mixtures?
A3: This compound and its analogs are potent electrophiles and should be treated as toxic and irritant. Aromatic nitro compounds can be energetic and may react vigorously or explosively, especially in the presence of strong bases or reducing agents.[3] Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety glasses. Before scaling up any reaction, it is crucial to perform a safety assessment and consider running reactions in specialized equipment like a reaction calorimeter to understand the thermal hazards.
Q4: How do I prepare a reaction aliquot for analysis to ensure the data is representative of the reaction at that moment?
A4: The key is to immediately "quench" the reaction in the aliquot to prevent it from proceeding further after removal from the reactor. A typical quenching procedure involves:
-
Withdrawing a small, precise volume of the reaction mixture.
-
Immediately diluting it into a pre-chilled solvent mixture that is incompatible with the reaction conditions (e.g., a slightly acidic aqueous/organic mix for a basic reaction).
-
Vortexing thoroughly.
-
Filtering if necessary (e.g., through a syringe filter) to remove particulates before injection into an HPLC or GC system. For NMR analysis, the sample can often be diluted in a deuterated solvent, and the spectrum acquired immediately.
PART 2: Troubleshooting Guides by Analytical Technique
This section provides practical, cause-and-effect troubleshooting for common issues encountered during analysis.
High-Performance Liquid Chromatography (HPLC)
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Peak Tailing (especially for amine-containing products) | 1. Secondary Silanol Interactions: Residual acidic silanols on the silica backbone of the column interact with basic analytes. 2. Sample Solvent Mismatch: Injecting the sample in a solvent significantly stronger than the mobile phase.[4][5] | 1a. Use a mobile phase with a low concentration of a basic modifier (e.g., 0.1% triethylamine). 1b. Switch to an end-capped column or a column with a different stationary phase (e.g., Phenyl-Hexyl). 2. Dissolve the quenched aliquot in the initial mobile phase whenever possible. |
| Poor Resolution (Starting material and product co-elute) | 1. Inadequate Selectivity: The chosen stationary phase and mobile phase do not provide sufficient differential retention. 2. Suboptimal Mobile Phase: The organic modifier (e.g., methanol vs. acetonitrile) or pH is not ideal. | 1a. Switch to a column with a different selectivity. Fluorinated phases can offer unique retention mechanisms for fluorinated and nitro-aromatic compounds.[6] 1b. Try a Phenyl column to enhance resolution through π-π interactions. 2. Modify the mobile phase. Acetonitrile often provides sharper peaks for aromatic compounds than methanol. Adjusting the gradient slope can increase separation. |
| Drifting Retention Times | 1. Column Temperature Fluctuation: The laboratory ambient temperature is changing, affecting retention.[7] 2. Incomplete Column Equilibration: Insufficient time was allowed for the column to stabilize with the initial mobile phase conditions.[7] 3. Mobile Phase Composition Change: Inaccurate mixing by the pump or solvent evaporation.[8] | 1. Use a thermostatted column compartment and maintain a constant temperature (e.g., 30-40 °C). 2. Ensure the column is equilibrated for at least 10-15 column volumes before the first injection. 3. Prepare fresh mobile phase daily and keep solvent reservoirs capped. |
Gas Chromatography-Mass Spectrometry (GC-MS)
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No Peak or Severely Tailing Peak | 1. Analyte Adsorption: Active sites in the inlet liner (especially glass wool) or the front of the column are irreversibly adsorbing the analyte.[9] 2. Thermal Degradation: The nitro group is thermally labile and may be degrading in the high-temperature inlet. | 1. Use a deactivated, ultra-inert inlet liner. If possible, remove any glass wool packing. 2. Lower the inlet temperature in 10-20 °C increments to find the lowest possible temperature that still allows for efficient volatilization. |
| Ghost Peaks (Peaks in blank runs) | 1. Injector Carryover: Residue from a previous, more concentrated injection remains in the syringe or inlet.[10][11] 2. Septum Bleed: The inlet septum is degrading and releasing siloxanes. | 1. Run several solvent blanks between samples. Implement a robust syringe and inlet cleaning protocol. 2. Use high-quality, low-bleed septa and replace them regularly as part of preventive maintenance.[11] |
| Poor Reproducibility | 1. System Leaks: A leak in the carrier gas flow path (e.g., at the inlet or column fittings) compromises flow rate stability.[12] 2. Inconsistent Injection Volume: Issues with the autosampler syringe (e.g., air bubbles, worn plunger). | 1. Perform a leak check on the system using an electronic leak detector. 2. Visually inspect the syringe during injection cycles to ensure it is drawing and dispensing liquid correctly. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Unexpected Signals in ¹⁹F NMR | 1. Reaction Intermediates: For di-substitution reactions, a mono-substituted intermediate may be present. 2. Side Products: Unintended reactions may be occurring (e.g., reaction with solvent or impurities). 3. Isomers: If the nucleophile can create isomeric products, each may have a unique ¹⁹F signature. | 1. This is a strength of NMR. Track the rise and fall of these signals to understand the reaction pathway. 2. Use 2D NMR techniques (e.g., ¹H-¹⁹F HETCOR) to correlate fluorine signals with proton signals to aid in structural elucidation.[13] 3. Compare the spectrum to analytical standards of expected products and intermediates if available. |
| Difficulty in Quantifying Conversion | 1. Signal Overlap: Peaks from the starting material and product are too close to integrate accurately. 2. Different Relaxation Times (T1): If the T1 values of the fluorine nuclei in the starting material and product are significantly different, direct integration may be inaccurate without a sufficient relaxation delay. | 1. The large chemical shift dispersion of ¹⁹F NMR usually prevents this, but if it occurs, consider using a higher-field magnet.[14] 2. Increase the relaxation delay (d1) in your acquisition parameters to at least 5 times the longest T1 value to ensure full relaxation and accurate integration. |
| Shifting ¹H or ¹⁹F Signals During Reaction | 1. Change in pH: The reaction may be generating or consuming acidic or basic species (e.g., HF is produced when a fluorine is displaced), changing the chemical environment.[15] 2. Change in Solvent Polarity or Temperature. | 1. This is valuable mechanistic information. The shifting of labile protons (like N-H or O-H) or nearby fluorine atoms can indicate changes in the bulk properties of the solution.[15] 2. Ensure consistent temperature control in the NMR probe. |
PART 3: Experimental Protocols & Workflows
Workflow 1: Selecting the Right Analytical Technique
This workflow guides the user to the most appropriate technique based on their experimental needs.
Caption: Decision tree for analytical technique selection.
Protocol 1: General Purpose HPLC-UV Method for Reaction Monitoring
This protocol provides a robust starting point for monitoring the consumption of this compound and the formation of its substitution products.
-
Instrumentation and Column:
-
HPLC system with a UV/DAD detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size. (A Phenyl or fluorinated phase column can be substituted for alternative selectivity).[6]
-
-
Mobile Phase:
-
Solvent A: Water with 0.1% Formic Acid.
-
Solvent B: Acetonitrile with 0.1% Formic Acid.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 5 µL.
-
Detection Wavelength: 254 nm (or a wavelength determined by a UV scan of the starting material).
-
Gradient Program:
-
0-2 min: 50% B
-
2-12 min: 50% to 95% B
-
12-14 min: Hold at 95% B
-
14-14.1 min: 95% to 50% B
-
14.1-18 min: Hold at 50% B (Equilibration)
-
-
-
Sample Preparation:
-
At each time point, withdraw 50 µL of the reaction mixture.
-
Immediately quench in 950 µL of a 50:50 acetonitrile/water mixture in a pre-labeled HPLC vial.
-
Vortex the vial and, if necessary, filter through a 0.22 µm PTFE syringe filter.
-
-
Analysis and Quantification:
-
Inject a standard of the starting material to determine its retention time and response factor.
-
Run the time-point samples. Identify the starting material peak and new product peaks.
-
Calculate the percent conversion by monitoring the decrease in the peak area of the starting material relative to an internal standard or by assuming Area % ≈ Mole %.
-
Protocol 2: Using ¹⁹F NMR for Kinetic Analysis
This protocol leverages the unique advantages of ¹⁹F NMR for clean, quantitative reaction monitoring.
-
Instrumentation:
-
NMR Spectrometer (≥400 MHz) equipped with a broadband probe tunable to the ¹⁹F frequency.
-
-
Sample Preparation:
-
In an NMR tube, combine the reactants in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Alternatively, for reactions in non-deuterated solvents, withdraw aliquots at time points and add them to an NMR tube containing a deuterated solvent with a lock signal.
-
-
Acquisition Parameters:
-
Experiment: Standard 1D ¹⁹F pulse-acquire sequence.
-
Spectral Width: Set a wide spectral width (e.g., -20 to -160 ppm) to ensure all fluorine environments (aromatic-F and -CF₃) are captured.
-
Relaxation Delay (d1): Set to 5 seconds to allow for quantitative integration.
-
Number of Scans: Typically 16-64 scans, depending on concentration.
-
-
Data Acquisition and Processing:
-
Acquire a t=0 spectrum before initiating the reaction to identify the signals for the starting material. The two aromatic fluorines and the CF₃ group should give three distinct signals.
-
Initiate the reaction (e.g., by adding the final reagent or increasing temperature).
-
Acquire spectra at regular intervals.
-
Process the spectra with identical phasing and baseline correction parameters.
-
Integrate the signal for one of the disappearing starting material fluorines and the signal for a fluorine atom in the appearing product.
-
Calculate conversion at time t as: Conversion (%) = [Product Integral] / ([Product Integral] + [Starting Material Integral]) * 100
-
Workflow 2: Troubleshooting Reaction Analysis
This diagram outlines a logical flow for diagnosing issues when analytical data does not match expectations.
Caption: A systematic workflow for troubleshooting analytical results.
References
- 1. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New 19 F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06057K [pubs.rsc.org]
- 3. P-Nitrobenzotrifluoride | C7H4F3NO2 | CID 9821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. HPLC Troubleshooting Guide [scioninstruments.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. agilent.com [agilent.com]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. aelabgroup.com [aelabgroup.com]
- 12. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 13. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]
- 14. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 15. magritek.com [magritek.com]
Handling and storage best practices for "1,3-Difluoro-4-nitro-2-(trifluoromethyl)benzene" to prevent degradation
Welcome to the technical support guide for 1,3-Difluoro-4-nitro-2-(trifluoromethyl)benzene. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this critical reagent throughout its handling and storage. By understanding the chemical nature of this compound and adhering to best practices, you can prevent degradation and ensure the reliability of your experimental outcomes.
I. Compound Overview and Stability Profile
This compound is a highly functionalized aromatic compound. Its reactivity and stability are governed by the interplay of its electron-withdrawing groups: two fluoro, one nitro, and a trifluoromethyl group. These substituents make the benzene ring electron-deficient, which influences its susceptibility to certain degradation pathways. While stable under recommended storage conditions, improper handling can lead to degradation, impacting experimental results.[1][2]
II. Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure long-term stability, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[1] Refrigeration is recommended for long-term storage. The key is to protect it from moisture, light, and incompatible materials.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Minimizes the rate of potential degradation reactions. |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Prevents oxidation and hydrolysis by displacing moisture and oxygen. |
| Container | Amber glass bottle with a tight-fitting cap | Protects from light-induced degradation and prevents moisture ingress. |
| Location | Cool, dry, well-ventilated area away from incompatible substances | Ensures a stable environment and prevents accidental reactions.[1] |
Q2: I've noticed a color change in my stored compound. What does this indicate?
A2: A change in color, such as darkening or the appearance of a yellowish tint, can be an indicator of degradation. This could be due to exposure to light, air (oxidation), or moisture. It is crucial to re-analyze the purity of the compound before use if any visual change is observed.
Q3: Is this compound sensitive to moisture? What happens if it's exposed to water?
A3: Yes, like many activated aromatic compounds, it can be susceptible to hydrolysis, especially under basic conditions. The electron-withdrawing nature of the substituents can make the aromatic ring more susceptible to nucleophilic attack by water, potentially leading to the displacement of a fluoride or nitro group over time.[3][4] While this process is generally slow at neutral pH, it can be accelerated by elevated temperatures or the presence of bases.
Q4: What are the primary degradation pathways I should be aware of?
A4: The two most probable non-microbial degradation pathways are photolysis and hydrolysis .
-
Photolysis: Exposure to UV or even ambient light can provide the energy to initiate degradation reactions. Nitroaromatic compounds are known to be photochemically active.[5][6][7]
-
Hydrolysis: As mentioned, reaction with water, particularly under basic conditions, can lead to the substitution of the functional groups on the aromatic ring.[3][8]
Q5: What materials should I avoid when handling or storing this compound?
A5: Avoid contact with strong bases, strong oxidizing agents, and reducing agents.[9][10] Aromatic nitro compounds can react vigorously with reducing agents and may form explosive mixtures with strong bases.[9]
III. Troubleshooting Guide
This section addresses specific issues that may arise during your experiments.
| Issue | Potential Cause | Recommended Action |
| Inconsistent or unexpected experimental results. | Compound degradation leading to lower purity. | - Re-verify the purity of your starting material using an appropriate analytical technique (e.g., HPLC, GC-MS, NMR).- If degradation is confirmed, procure a fresh batch of the compound.- Review your handling and storage procedures to prevent future degradation. |
| Compound has changed color or appearance. | Exposure to light, air, or moisture. | - Do not use the compound for sensitive applications without re-analyzing its purity.- If possible, purify a small amount and re-characterize it.- Discard the material if significant degradation is confirmed and obtain a fresh supply. |
| Difficulty dissolving the compound in a non-polar solvent. | Potential for some degradation products to be less soluble. | - While this compound is expected to be soluble in many organic solvents, changes in solubility could indicate the presence of impurities.[11]- Attempt gentle warming and sonication. If solubility issues persist, consider the possibility of degradation. |
IV. Experimental Protocols
Protocol 1: Aliquoting and Short-Term Storage
-
Allow the main container of this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Work in a chemical fume hood with adequate ventilation.[12]
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[1][2]
-
Carefully weigh the desired amount of the compound into a clean, dry, and appropriately labeled amber vial.
-
Purge the headspace of both the main container and the aliquot vial with an inert gas (e.g., argon or nitrogen) before sealing.
-
For short-term storage (up to one week), the sealed aliquot can be stored at room temperature, protected from light. For longer periods, refrigeration is recommended.
Protocol 2: Preparation of a Stock Solution
-
Ensure the chosen solvent is anhydrous and of high purity.
-
Following the aliquoting procedure above, add the desired volume of solvent to the vial containing the pre-weighed compound.
-
Seal the vial and mix thoroughly using a vortex mixer or by gentle agitation until the solid is completely dissolved.
-
Store the stock solution under the same recommended conditions as the neat compound (refrigerated, protected from light).
-
If storing for an extended period, consider flushing the headspace of the solution container with an inert gas before sealing.
V. Visualizing Degradation and Handling Workflows
Potential Degradation Pathways
The following diagram illustrates the likely points of attack for degradation of this compound.
Caption: Potential degradation pathways for this compound.
Decision Workflow for Handling and Storage
This workflow provides a logical sequence for handling the compound from receipt to use.
Caption: Decision workflow for handling and storing the compound.
VI. References
-
Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC - NIH . Available at: --INVALID-LINK--
-
Material Safety Data Sheet 2,4-Difluoronitrobenzene, 99% MSDS# 36489 Section 1 - West Liberty University . Available at: --INVALID-LINK--
-
P-Nitrobenzotrifluoride | C7H4F3NO2 | CID 9821 - PubChem - NIH . Available at: --INVALID-LINK--
-
SAFETY DATA SHEET - Fisher Scientific (1,3-Difluoro-2-nitrobenzene) . Available at: --INVALID-LINK--
-
2,4-DIFLUORO NITRO BENZENE CAS No 446-35-5 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical . Available at: --INVALID-LINK--
-
GPS Safety Summary - 2,3,4 Tri Fluoro Nitro Benzene - Aarti Industries . Available at: --INVALID-LINK--
-
SAFETY DATA SHEET - Fisher Scientific (1,2-Difluoro-4-nitrobenzene) . Available at: --INVALID-LINK--
-
Safety Data Sheet: Nitrobenzene - Carl ROTH . Available at: --INVALID-LINK--
-
The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena | Journal of Chemical Education - ACS Publications . Available at: --INVALID-LINK--
-
Nitrofurantoin hydrolytic degradation in the environment - PubMed . Available at: --INVALID-LINK--
-
Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid? | Environmental Science & Technology Letters - ACS Publications . Available at: --INVALID-LINK--
-
Degradation pathways for 4-nitrotoluene. Aerobic partial reduction rout... | Download Scientific Diagram - ResearchGate . Available at: --INVALID-LINK--
-
Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate . Available at: --INVALID-LINK--
-
Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed . Available at: --INVALID-LINK--
-
Evidence for a new pathway in the bacterial degradation of 4-fluorobenzoate - PubMed . Available at: --INVALID-LINK--
-
Abiotic Hydrolysis of Fluorotelomer-Based Polymers as a Source of Perfluorocarboxylates at the Global Scale - ResearchGate . Available at: --INVALID-LINK--
-
1-nitro-2-(trifluoromethyl)benzene - Solubility of Things . Available at: --INVALID-LINK--
-
Everything You Need to Know About 3,4-Difluoro Nitrobenzene - Apra Innovative . Available at: --INVALID-LINK--
-
Hydrolysis of fluorotelomer compounds leading to fluorotelomer alcohol production during solvent extractions of soils - PubMed . Available at: --INVALID-LINK--
-
The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl - JMU Scholarly Commons . Available at: --INVALID-LINK--
-
Degradation pathways for nitrobenzene. Aerobic dioxygenation route is... | Download Scientific Diagram - ResearchGate . Available at: --INVALID-LINK--
-
Controllable hydrolytic stability of novel fluorinated polyurethane films - European Coatings . Available at: --INVALID-LINK--
-
Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process - PubMed . Available at: --INVALID-LINK--
References
- 1. westliberty.edu [westliberty.edu]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. Nitrofurantoin hydrolytic degradation in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate | MDPI [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. P-Nitrobenzotrifluoride | C7H4F3NO2 | CID 9821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. fishersci.co.uk [fishersci.co.uk]
Technical Support Center: Catalyst Selection for Reactions Involving 1,3-Difluoro-4-nitro-2-(trifluoromethyl)benzene
Welcome to the technical support center for reactions involving 1,3-Difluoro-4-nitro-2-(trifluoromethyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for catalyst selection in reactions with this highly functionalized aromatic compound. Our goal is to equip you with the scientific rationale behind experimental choices to ensure the success of your synthetic endeavors.
I. Troubleshooting Guide
This section addresses specific issues that you may encounter during your experiments. The advice provided is based on established chemical principles and field-proven insights.
Nucleophilic Aromatic Substitution (SNAr)
The substrate this compound is highly activated for SNAr due to the presence of strong electron-withdrawing groups (NO₂, CF₃, and F). The fluorine atoms serve as the leaving groups.
Issue 1.1: Low or No Reaction with a Nucleophile
-
Question: I am attempting a nucleophilic aromatic substitution with an amine/alkoxide/thiol on this compound, but I am observing very low conversion. What could be the cause?
-
Answer: While the ring is highly activated, the success of an SNAr reaction is a function of both the substrate's electrophilicity and the nucleophile's strength.
-
Causality: The reaction proceeds through a Meisenheimer complex, an intermediate whose formation and stability are crucial for the reaction to proceed.[1] Weak nucleophiles may not readily form this complex, leading to a slow or stalled reaction. The strong electron-withdrawing nature of the nitro and trifluoromethyl groups significantly enhances the electrophilicity of the aromatic ring, making it susceptible to nucleophilic attack.[2]
-
Troubleshooting Steps:
-
Increase Nucleophile Strength: If possible, deprotonate the nucleophile with a suitable base (e.g., NaH for alcohols, K₂CO₃ or an organic base for amines) to increase its nucleophilicity.
-
Solvent Choice: Use a polar aprotic solvent like DMSO, DMF, or NMP. These solvents can solvate the cation of the nucleophile salt, leaving the anion more "naked" and reactive. They also help to stabilize the charged Meisenheimer complex.
-
Increase Temperature: Heating the reaction mixture can provide the necessary activation energy for the formation of the Meisenheimer complex. However, be mindful of potential side reactions at higher temperatures.
-
Consider Catalysis: For particularly challenging nucleophiles, consider photoredox catalysis which can enable the defluorination of even electron-neutral fluoroarenes.[3]
-
-
Issue 1.2: Poor Regioselectivity - Substitution at the Wrong Fluorine
-
Question: I am observing a mixture of products, with substitution occurring at both the 1- and 3-position fluorines. How can I improve the regioselectivity?
-
Answer: The regioselectivity of SNAr on this substrate is dictated by the electronic activation provided by the substituents.
-
Causality: The nitro group provides strong activation at the ortho and para positions. In this compound, the fluorine at C1 is para to the nitro group, while the fluorine at C3 is ortho to the nitro group. Generally, the para position is more activated due to resonance stabilization of the Meisenheimer intermediate. However, the trifluoromethyl group at C2 provides additional steric hindrance around the C1 and C3 positions, and its inductive electron-withdrawing effect also influences the reactivity. Fluorination at the ortho-position can be faster than at the para-position due to an enhanced inductive effect from the proximity to the nitro group.[4]
-
Troubleshooting Steps:
-
Lower the Temperature: Running the reaction at a lower temperature can enhance the kinetic selectivity, favoring the more electronically activated position.
-
Vary the Solvent: The polarity of the solvent can influence the stability of the different Meisenheimer complex isomers. Experiment with a range of polar aprotic solvents.
-
Bulky Nucleophiles: Using a sterically hindered nucleophile may favor substitution at the less sterically encumbered fluorine position.
-
-
Palladium-Catalyzed Cross-Coupling Reactions
Aryl fluorides are generally challenging substrates for Pd-catalyzed cross-coupling reactions due to the high strength of the C-F bond. However, with the right catalyst system, these transformations are achievable.
Issue 2.1: Low Yield in Buchwald-Hartwig Amination
-
Question: My Buchwald-Hartwig amination of this compound with a primary/secondary amine is giving low yields. What catalyst system should I be using?
-
Answer: The key to a successful Buchwald-Hartwig amination of an aryl fluoride is the choice of a highly active catalyst system that can facilitate the challenging oxidative addition step.[5][6][7]
-
Causality: The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex.[6] The strong C-F bond makes this step energetically demanding. Electron-rich and sterically hindered phosphine ligands are required to promote this step. The nitro group can also potentially act as a ligand and poison the catalyst, although in some cases, it is tolerated.[6]
-
Troubleshooting Steps:
-
Ligand Selection: Employ bulky, electron-rich biaryl phosphine ligands such as RuPhos, XPhos, or BrettPhos. These ligands stabilize the electron-rich Pd(0) center and promote oxidative addition.
-
Palladium Precursor: Use a Pd(0) source like Pd₂(dba)₃ or a Pd(II) precursor such as Pd(OAc)₂ that is readily reduced in situ.[8]
-
Base Selection: A strong, non-nucleophilic base is crucial. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[6]
-
Solvent: Anhydrous toluene or dioxane are typical solvents for these reactions.
-
Temperature: Higher temperatures (e.g., 80-110 °C) are often necessary to drive the reaction to completion.
-
-
| Parameter | Recommendation for Buchwald-Hartwig Amination | Rationale |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | Readily forms the active Pd(0) catalyst. |
| Ligand | RuPhos, XPhos, BrettPhos | Bulky, electron-rich ligands that promote oxidative addition of the C-F bond. |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | Strong, non-nucleophilic base to deprotonate the amine and facilitate reductive elimination. |
| Solvent | Toluene, Dioxane | Anhydrous, non-coordinating solvents. |
| Temperature | 80 - 110 °C | Provides the necessary activation energy for the challenging C-F bond cleavage. |
Issue 2.2: Failure of Suzuki-Miyaura Coupling
-
Question: I am trying to perform a Suzuki-Miyaura coupling with an arylboronic acid and this compound, but the reaction is not proceeding. What are the critical factors for this transformation?
-
Answer: Similar to the Buchwald-Hartwig amination, the Suzuki-Miyaura coupling of this substrate is challenging due to the inertness of the C-F bond. The choice of catalyst, base, and solvent are critical for success.
-
Causality: The catalytic cycle of the Suzuki-Miyaura reaction involves oxidative addition, transmetalation, and reductive elimination.[9] The oxidative addition of the C-F bond to the Pd(0) center is the rate-limiting step. The presence of a nitro group can also be problematic, as it can be a substrate for the Suzuki coupling itself in some cases.[10]
-
Troubleshooting Steps:
-
Catalyst System: Use a catalyst system known for its high activity with aryl chlorides, as these are closer in reactivity to aryl fluorides than bromides or iodides. A combination of a palladium precursor like Pd(OAc)₂ or PdCl₂(dppf) with a bulky, electron-rich phosphine ligand is a good starting point. For sterically hindered substrates, using anhydrous bases and esters of boronic acids can improve yields.[11]
-
Base and Solvent: A strong base such as K₃PO₄ or Cs₂CO₃ in a polar aprotic solvent like dioxane or DMF is often effective. Aqueous base systems can also be employed.
-
Boronic Acid Quality: Ensure that the boronic acid is pure and not partially dehydrated to the boroxine, which can be less reactive.
-
Temperature: High temperatures are typically required.
-
-
| Parameter | Recommendation for Suzuki-Miyaura Coupling | Rationale |
| Palladium Source | Pd(OAc)₂, Pd(PPh₃)₄ | Common and effective palladium precursors. |
| Ligand | SPhos, XPhos, P(tBu)₃ | Bulky, electron-rich ligands to facilitate oxidative addition. |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | Activates the boronic acid for transmetalation. |
| Solvent | Dioxane/H₂O, Toluene, DMF | The choice of solvent can significantly impact the reaction rate. |
| Temperature | 90 - 120 °C | Overcomes the high activation barrier of C-F bond cleavage. |
Reduction of the Nitro Group
The reduction of the nitro group to an amine is a common transformation. The primary challenge is achieving this reduction chemoselectively in the presence of other reducible functional groups (fluorines).
Issue 3.1: Unwanted Defluorination During Nitro Reduction
-
Question: When I try to reduce the nitro group to an amine, I am also observing some defluorination of the aromatic ring. How can I avoid this?
-
Answer: Catalytic hydrogenation, a common method for nitro reduction, can sometimes lead to hydrodehalogenation, especially with palladium catalysts.[12]
-
Causality: Palladium on carbon (Pd/C) is a very active hydrogenation catalyst and can catalyze the cleavage of C-F bonds under certain conditions, particularly at higher temperatures and pressures.[12]
-
Troubleshooting Steps:
-
Use a More Chemoselective Catalyst: Raney Nickel is often a good alternative to Pd/C for substrates where dehalogenation is a concern.[12]
-
Metal Reductions in Acidic Media: Reagents like iron powder in acetic acid (Fe/AcOH) or tin(II) chloride (SnCl₂) are classic and effective methods for the chemoselective reduction of aromatic nitro groups in the presence of halides.[12][13] Zinc dust in acidic conditions is also a mild option.[12]
-
Transfer Hydrogenation: Using a hydrogen donor like ammonium formate or hydrazine with a catalyst can sometimes offer better selectivity than gaseous hydrogen.
-
Sulfide Reagents: Sodium sulfide (Na₂S) or sodium hydrosulfite (Na₂S₂O₄) can be used for the reduction of nitro groups, and these conditions are generally mild and do not affect aryl halides.[12][13]
-
-
II. Frequently Asked Questions (FAQs)
Q1: What is the most significant challenge when selecting a catalyst for reactions with this compound?
A1: The primary challenge is the low reactivity of the C-F bonds in palladium-catalyzed cross-coupling reactions. The high bond dissociation energy of the C-F bond makes the oxidative addition step difficult. Therefore, highly active catalysts, typically featuring bulky and electron-rich phosphine ligands, are required. For SNAr reactions, while the substrate is activated, achieving high regioselectivity between the two fluorine atoms can be a challenge and is highly dependent on the nucleophile and reaction conditions.
Q2: How do the substituents on the ring influence catalyst selection and reactivity?
A2: The substituents have a profound electronic and steric influence:
-
Nitro Group (NO₂): A strong electron-withdrawing group that highly activates the ring for SNAr. In cross-coupling reactions, it can potentially coordinate to the metal center, but modern ligands often mitigate this issue.
-
Trifluoromethyl Group (CF₃): A strong electron-withdrawing group that also contributes to the activation for SNAr. Its steric bulk can influence the regioselectivity of reactions. The C-F bonds in the CF₃ group are generally unreactive under the conditions used to functionalize the aryl C-F bonds.
-
Fluorine Atoms (F): Act as leaving groups in SNAr and are the site of oxidative addition in cross-coupling reactions. Their high electronegativity makes the attached carbon atoms electrophilic.
Caption: Influence of substituents on reaction pathways.
Q3: Are there any safety considerations I should be aware of when working with these reactions?
A3: Yes, several safety precautions are necessary:
-
Reagents: Many of the reagents used, such as strong bases (NaH, NaOtBu), phosphine ligands (often pyrophoric), and palladium catalysts, require careful handling under an inert atmosphere (e.g., nitrogen or argon).
-
Solvents: Anhydrous solvents are often required, and care must be taken to ensure they are properly dried and handled.
-
Exothermic Reactions: Nitro group reductions can be highly exothermic and require careful monitoring and control of the reaction temperature, especially on a larger scale.[14]
-
Pressure: Reactions involving gaseous reagents like hydrogen should be conducted in appropriate pressure-rated equipment.
Q4: Can you provide a general workflow for selecting a catalyst for a novel reaction with this substrate?
A4: A logical approach to catalyst selection would be as follows:
Caption: Catalyst selection workflow.
III. Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination
This protocol is a starting point and should be optimized for specific amines.
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (1-2 mol%), the appropriate phosphine ligand (e.g., RuPhos, 2-4 mol%), and sodium tert-butoxide (1.4 equivalents).
-
Seal the tube with a septum, and purge with argon for 10 minutes.
-
Add this compound (1 equivalent) and the amine (1.2 equivalents).
-
Add anhydrous toluene via syringe.
-
Place the sealed tube in a preheated oil bath at 100 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Protocol 2: Chemoselective Nitro Group Reduction
This protocol uses iron in acetic acid, a classic and reliable method.
-
In a round-bottom flask, suspend this compound (1 equivalent) in a mixture of acetic acid and ethanol.
-
Add iron powder (3-5 equivalents) portion-wise to the stirring suspension. The reaction may be exothermic.
-
Heat the mixture to reflux (around 80 °C) for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and filter through Celite to remove the iron salts.
-
Carefully neutralize the filtrate with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude aniline derivative, which can be further purified if necessary.
IV. References
-
Buchwald–Hartwig amination - Wikipedia. Available at: --INVALID-LINK--
-
Twilton, J. et al. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PubMed Central, 2020. Available at: --INVALID-LINK--
-
TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4. Tokyo Chemical Industry Co., Ltd. Available at: --INVALID-LINK--
-
Reduction of nitro compounds - Wikipedia. Available at: --INVALID-LINK--
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: --INVALID-LINK--
-
Fan, A. et al. Composition versus time for fluorination of 1,3-dichloro-4-nitrobenzene... ResearchGate, 2011. Available at: --INVALID-LINK--
-
Nitro Reduction - Common Conditions. Organic Chemistry Data. Available at: --INVALID-LINK--
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available at: --INVALID-LINK--
-
This compound - Chemrio. Available at: --INVALID-LINK--
-
Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC. National Institutes of Health, 2024. Available at: --INVALID-LINK--
-
Amine synthesis by nitro compound reduction - Organic Chemistry Portal. Available at: --INVALID-LINK--
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 2017. Available at: --INVALID-LINK--
-
Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC. National Institutes of Health. Available at: --INVALID-LINK--
-
Nitro Reduction - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: --INVALID-LINK--
-
Scheme 5: Nucleophilic aromatic substitution of 4-fluoro-1-nitrobenzene... - ResearchGate. Available at: --INVALID-LINK--
-
Organoborane coupling reactions (Suzuki coupling) - PMC. National Institutes of Health. Available at: --INVALID-LINK--
-
Nucleophilic aromatic substitution - Wikipedia. Available at: --INVALID-LINK--
-
Suzuki-Miyaura Cross Coupling Reaction - TCI Chemicals. Available at: --INVALID-LINK--
-
This compound - Crysdot LLC. Available at: --INVALID-LINK--
-
CAS 123973-36-4 this compound - BOC Sciences. Available at: --INVALID-LINK--
-
Application Notes and Protocols for Suzuki Coupling Reactions Using 1-(Bromomethyl)-2-(trifluoromethyl)benzene - Benchchem. Available at: --INVALID-LINK--
-
Aromatic Substitution | Flow Reactions | Vapourtec Flow Chemistry. Available at: --INVALID-LINK--
-
Nothing lasts forever: understanding microbial biodegradation of polyfluorinated compounds and perfluorinated alkyl substances - PMC. National Institutes of Health. Available at: --INVALID-LINK--
-
Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents - MDPI. Available at: --INVALID-LINK--
-
Synthesis of Flurbiprofen via Suzuki Reaction Catalyzed by Palladium Charcoal in Water | Request PDF - ResearchGate. Available at: --INVALID-LINK--
-
Understanding the reactivity metrics of per- and polyfluoroalkyl substances: insights into chemical behavior. ACS. Available at: --INVALID-LINK--
-
Perfluorinated chemistry is very nasty and not benign at all. The issue is not t... - Hacker News. Available at: --INVALID-LINK--
References
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. vapourtec.com [vapourtec.com]
- 3. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 13. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 14. Nitro Reduction - Wordpress [reagents.acsgcipr.org]
Validation & Comparative
A Comparative Guide to the Reactivity of 1,3-Difluoro-4-nitro-2-(trifluoromethyl)benzene in Nucleophilic Aromatic Substitution
For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of aromatic rings is a cornerstone of molecular design. Nucleophilic aromatic substitution (SNAr) stands out as a powerful and widely utilized transformation for this purpose. The reactivity of the aromatic substrate is paramount to the success of these reactions. This guide provides an in-depth comparative analysis of the reactivity of 1,3-Difluoro-4-nitro-2-(trifluoromethyl)benzene , a highly activated aromatic system, with structurally similar compounds. We will delve into the electronic and structural factors that govern its reactivity, supported by mechanistic insights and comparative data.
Introduction to Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a two-step addition-elimination process.[1] The reaction is initiated by the attack of a nucleophile on an electron-deficient aromatic ring, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1] The subsequent elimination of a leaving group restores the aromaticity of the ring, yielding the substituted product.
The facility of this reaction is critically dependent on three main factors:
-
The presence of strong electron-withdrawing groups (EWGs) on the aromatic ring, particularly at positions ortho and para to the leaving group. These groups stabilize the negative charge of the Meisenheimer complex through resonance and inductive effects.[2]
-
The nature of the leaving group. For halogens, the reactivity order is typically F > Cl > Br > I. This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine, rather than the carbon-halogen bond cleavage.
-
The nucleophilicity of the attacking species. A more potent nucleophile will generally lead to a faster reaction.
The Unique Reactivity Profile of this compound
The subject of our focus, This compound , is engineered for high reactivity in SNAr reactions. Its structure incorporates a powerful combination of activating groups:
-
A nitro group (-NO2): This is one of the most potent activating groups for SNAr reactions, capable of stabilizing the negative charge of the Meisenheimer intermediate through strong resonance delocalization.
-
A trifluoromethyl group (-CF3): The -CF3 group is a very strong electron-withdrawing group due to the high electronegativity of the fluorine atoms.[3] While it primarily acts through a powerful inductive effect, it significantly enhances the electrophilicity of the aromatic ring.
-
Two fluorine atoms: These not only serve as excellent leaving groups but also contribute to the overall electron deficiency of the ring through their inductive effects.
The strategic placement of these substituents creates a highly electrophilic aromatic system, primed for nucleophilic attack.
Comparative Reactivity Analysis
| Compound | Key Structural Features | Expected Relative Reactivity | Rationale |
| This compound | -NO2, -CF3, two -F leaving groups | Very High | Synergistic activation from both a strong resonance-withdrawing group (-NO2) and a strong inductively withdrawing group (-CF3). The presence of two fluorine atoms provides multiple reaction sites. |
| 1-Fluoro-2,4-dinitrobenzene | Two -NO2 groups, one -F leaving group | High | Strong activation from two nitro groups. A well-established, highly reactive SNAr substrate. |
| 4-Trifluoromethyl-2-nitro-1-fluorobenzene | -NO2, -CF3, one -F leaving group | High | Strong activation from both -NO2 and -CF3 groups.[4] |
| 1,3-Difluoro-4-nitrobenzene | -NO2, two -F leaving groups | Moderate to High | Activated by a nitro group and two fluorine atoms. Lacks the additional strong inductive activation of a -CF3 group. |
| 1-Fluoro-4-nitrobenzene | -NO2, one -F leaving group | Moderate | A standard substrate for SNAr, activated by a single nitro group. |
The exceptional reactivity of this compound can be attributed to the cumulative electron-withdrawing effects of the nitro and trifluoromethyl groups. This potent combination renders the aromatic ring significantly more electrophilic than analogues containing only nitro or trifluoromethyl groups alone.
Mechanistic Considerations and Substituent Effects
The rate of an SNAr reaction is intrinsically linked to the stability of the Meisenheimer intermediate. The more effectively the negative charge is delocalized, the lower the activation energy for its formation.
In the case of this compound, the nitro group at the 4-position and the trifluoromethyl group at the 2-position both play a crucial role in stabilizing the intermediate formed upon nucleophilic attack at either the 1- or 3-position.
Hammett Analysis in SNAr Reactions
The Hammett equation provides a quantitative means to assess the electronic effects of substituents on the rates of aromatic reactions. For SNAr reactions, a positive reaction constant (ρ) is typically observed, indicating that electron-withdrawing groups accelerate the reaction by stabilizing the negatively charged intermediate.[5][6] While a specific Hammett study for this compound is not available, studies on related systems consistently show large, positive ρ values, underscoring the profound impact of electron-withdrawing substituents.[5]
Experimental Protocols
The following protocols provide a general framework for conducting SNAr reactions with highly activated fluoroaromatic compounds.
General Procedure for SNAr with an Amine Nucleophile
Materials:
-
This compound (or analogue)
-
Amine nucleophile (e.g., piperidine, morpholine)
-
Aprotic polar solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))
-
Base (e.g., K2CO3, Et3N) (optional, depending on the nucleophile)
Procedure:
-
To a solution of the aromatic substrate (1.0 eq) in the chosen solvent, add the amine nucleophile (1.1-1.5 eq).
-
If the amine salt is formed, a non-nucleophilic base (2.0 eq) can be added.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Kinetic Analysis via UV-Vis Spectrophotometry
To quantitatively compare the reactivity of different substrates, kinetic studies can be performed under pseudo-first-order conditions.
Procedure:
-
Prepare a stock solution of the aromatic substrate in a suitable solvent (e.g., acetonitrile).
-
Prepare a stock solution of the nucleophile (in large excess) in the same solvent.
-
Initiate the reaction by mixing the two solutions in a cuvette at a constant temperature.
-
Monitor the reaction by recording the absorbance of the product at its λmax over time.
-
The pseudo-first-order rate constant (kobs) can be determined by fitting the absorbance data to a first-order rate equation.
-
The second-order rate constant (k2) is then calculated by dividing kobs by the concentration of the nucleophile.
Visualizing Reaction Mechanisms and Workflows
SNAr Reaction Mechanism
Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).
Experimental Workflow for SNAr Reaction and Analysis
Caption: A typical experimental workflow for an SNAr reaction.
Conclusion
This compound represents a class of exceptionally reactive substrates for nucleophilic aromatic substitution. The synergistic combination of a powerful resonance-withdrawing nitro group and a potent inductively withdrawing trifluoromethyl group, coupled with the presence of two excellent fluorine leaving groups, renders the aromatic ring highly susceptible to nucleophilic attack. While direct quantitative comparisons with its analogues require further experimental investigation, the principles of physical organic chemistry strongly suggest its superior reactivity. This high reactivity profile makes it a valuable building block for the synthesis of complex, highly functionalized aromatic compounds in the fields of medicinal chemistry, agrochemicals, and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors - Chemical Science (RSC Publishing) DOI:10.1039/D2SC04041G [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
A Comparative Guide to the Validation of Analytical Methods for 1,3-Difluoro-4-nitro-2-(trifluoromethyl)benzene
Prepared by: Your Senior Application Scientist
This guide provides a comprehensive comparison of validated analytical methods for the quantitative analysis of 1,3-Difluoro-4-nitro-2-(trifluoromethyl)benzene. As a critical intermediate in the synthesis of complex pharmaceutical and agrochemical compounds, ensuring its purity and identity is paramount. This document is intended for researchers, scientists, and drug development professionals, offering in-depth protocols and validation data to support robust quality control and regulatory compliance.
The validation frameworks discussed herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring that the analytical procedures are suitable for their intended purpose.[1][2][3] We will explore and contrast the two most powerful chromatographic techniques for this application: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
The Analytical Challenge: Understanding the Analyte
This compound is a highly functionalized aromatic compound. Its key structural features—the nitro group, multiple fluorine atoms, and a trifluoromethyl group—dictate its analytical behavior.
-
UV Chromophore: The nitrobenzene moiety provides a strong chromophore, making it highly suitable for UV detection in HPLC.
-
Volatility and Thermal Stability: The compound's molecular weight (227.09 g/mol ) and structure suggest sufficient volatility and thermal stability for GC analysis.
-
Electronegativity: The presence of numerous electronegative atoms (F, O, N) makes it an excellent candidate for sensitive detection by an Electron Capture Detector (ECD) in GC.
The choice between HPLC and GC is therefore not one of necessity but of strategic optimization, depending on the specific analytical goals, such as routine quality control, impurity profiling, or trace-level analysis.
High-Performance Liquid Chromatography (HPLC): The Workhorse Method
HPLC is often the preferred method for routine quality control in pharmaceutical settings due to its versatility and robustness. For this compound, a reversed-phase method is the logical starting point.
Causality Behind Experimental Choices
The goal is to achieve a balance between retention, resolution from potential impurities, and analysis time.
-
Stationary Phase: A standard C18 column is a robust choice for initial method development. However, the fluorinated nature of the analyte makes a Pentafluorophenyl (PFP) stationary phase a compelling alternative. PFP columns can offer unique selectivity for halogenated and aromatic compounds through mechanisms like dipole-dipole and π-π interactions, potentially resolving isomers or closely related impurities that co-elute on a C18 phase.[4]
-
Mobile Phase: A simple mobile phase of acetonitrile and water is effective. Acetonitrile is chosen over methanol as it typically provides lower backpressure and better peak shape for this class of compounds. A buffer is generally not required as the analyte lacks ionizable groups.
-
Detector: A UV detector is ideal due to the strong absorbance of the nitroaromatic ring. Wavelength selection around 254 nm provides a good response. For comprehensive purity analysis, a Photo Diode Array (PDA) detector is superior as it provides spectral data, which aids in peak identification and purity assessment.
Experimental Protocol: HPLC-UV Method
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and PDA/UV detector.
-
Column: PFP column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: HPLC-grade Water.
-
Mobile Phase B: HPLC-grade Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0-1 min: 50% B
-
1-10 min: 50% to 90% B
-
10-12 min: 90% B
-
12.1-15 min: 50% B (re-equilibration)
-
-
Standard Preparation: Prepare a stock solution of 1.0 mg/mL in acetonitrile. Create a working standard of 0.1 mg/mL by diluting with the mobile phase.
-
Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to a nominal concentration of 0.1 mg/mL.
Visualizing the Validation Workflow
The following diagram illustrates the logical flow of the analytical method validation process, aligning with ICH Q2(R1) principles.
Caption: Workflow for Analytical Method Validation.
Gas Chromatography (GC): The High-Sensitivity Alternative
GC is an excellent technique for analyzing volatile compounds and can offer exceptional sensitivity, particularly when paired with an Electron Capture Detector (ECD).
Causality Behind Experimental Choices
-
Detector: While a Flame Ionization Detector (FID) is a universal detector for organic compounds, an ECD is specifically designed for electrophilic compounds. The multiple fluorine atoms and the nitro group on the analyte make it highly responsive to ECD, allowing for very low detection limits (LOD/LOQ), which is ideal for impurity analysis. For definitive identification, a Mass Spectrometer (MS) detector is unparalleled.[5][6]
-
Column: A non-polar capillary column, such as one with a 5% phenyl / 95% dimethylpolysiloxane stationary phase (e.g., HP-5ms), is a standard choice. It separates compounds primarily based on their boiling points, providing a robust and predictable elution order.
-
Injector: A split/splitless inlet is used. A split injection is suitable for assay-level concentrations to avoid overloading the column, while a splitless injection is used for trace analysis to maximize sensitivity.
Experimental Protocol: GC-ECD Method
-
Instrumentation: GC system with a split/splitless injector, autosampler, and ECD.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium or Nitrogen, flow rate 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Injection Mode: Split (50:1 ratio).
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min.
-
Ramp: 15 °C/min to 220 °C, hold for 5 min.
-
-
Standard Preparation: Prepare a stock solution of 1.0 mg/mL in Hexane. Create a working standard of 10 µg/mL by serial dilution.
-
Sample Preparation: Accurately weigh and dissolve the sample in Hexane to a nominal concentration of 10 µg/mL.
Head-to-Head Comparison: HPLC vs. GC
The choice of method depends on the specific application. The following table provides a direct comparison of the two validated approaches.
| Parameter | HPLC-UV/PDA Method | GC-ECD/MS Method | Rationale & Justification |
| Applicability | Excellent for assay, purity, and stability samples. Less suitable for volatile impurities. | Ideal for assay and especially for trace-level volatile or semi-volatile impurities. | HPLC is more versatile for non-volatile degradation products that might be formed during stability studies. |
| Selectivity | High. Can be tuned with different columns (C18, PFP) and mobile phases. | Very High. Capillary columns offer excellent resolving power. | PFP columns in HPLC can provide unique selectivity for fluorinated compounds[4], while GC's high efficiency separates based on volatility. |
| Sensitivity | Good. Suitable for major components (ng on-column). | Excellent. ECD is extremely sensitive to the analyte (pg on-column). | The highly electronegative nature of the analyte makes GC-ECD the superior choice for trace analysis. |
| Speed | Moderate (Typical run time: 15 min). | Moderate (Typical run time: 15 min). | Runtimes are comparable and can be optimized in both techniques. |
| Robustness | High. Less susceptible to minor matrix variations. | High, but sensitive to non-volatile matrix components which can contaminate the inlet/column. | HPLC is generally considered more robust for "dirty" samples, whereas GC requires cleaner samples to maintain performance. |
| Identification | Tentative (based on retention time). PDA provides spectral confirmation. | High (with MS). Provides fragmentation patterns for definitive identification. | GC-MS provides structural information, which is a significant advantage for impurity identification.[7] |
Validation Data Summary: A Comparative Overview
The following table summarizes typical performance data expected from fully validated HPLC and GC methods, based on ICH Q2(R1) criteria.[2][3]
| Validation Parameter | HPLC-UV Method | GC-ECD Method |
| Linearity (r²) | > 0.999 | > 0.999 |
| Range (Assay) | 80% - 120% of nominal conc. | 80% - 120% of nominal conc. |
| Accuracy (% Recovery) | 98.0% - 102.0% | 98.0% - 102.0% |
| Precision (RSD) | ||
| - Repeatability | < 1.0% | < 1.5% |
| - Intermediate Precision | < 2.0% | < 2.5% |
| LOD | ~ 0.01% | ~ 0.001% |
| LOQ | ~ 0.03% | ~ 0.003% |
Inter-relationship of Key Validation Parameters
The validation parameters are not independent. Linearity, accuracy, and precision collectively establish the working range of the method, which is crucial for its application.
Caption: Relationship between core validation parameters.
Conclusion and Recommendations
Both HPLC and GC are highly effective and validatable techniques for the analysis of this compound.
-
For routine QC, assay, and stability testing, the HPLC-UV/PDA method is recommended due to its robustness, versatility in handling a wider range of potential degradation products, and the spectral confirmation capabilities of the PDA detector.
-
For trace-level impurity analysis or when definitive identification is required, the GC-ECD/MS method is the superior choice. The exceptional sensitivity of the ECD and the structural elucidation power of the MS detector are invaluable for controlling impurities at very low levels.
Ultimately, a comprehensive analytical strategy may involve using HPLC for release testing and stability studies, while employing GC-MS for initial impurity characterization and method development support. This dual-pronged approach ensures the highest level of quality and confidence in the analytical data.
References
- 1. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 2. database.ich.org [database.ich.org]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
The Strategic Advantage of 1,3-Difluoro-4-nitro-2-(trifluoromethyl)benzene in Advanced Synthetic Transformations: A Comparative Guide
For the discerning researcher in medicinal chemistry and agrochemical development, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and success. Among the vast arsenal of reagents available for the construction of complex aromatic systems, 1,3-Difluoro-4-nitro-2-(trifluoromethyl)benzene stands out as a molecule of significant synthetic potential. This guide provides an in-depth technical analysis of its efficacy in specific synthetic transformations, primarily focusing on Nucleophilic Aromatic Substitution (SNAr), and offers a comparative perspective against other commonly employed alternatives.
Physicochemical Properties and Inherent Reactivity
This compound (CAS 123973-36-4) is a highly functionalized aromatic compound with the molecular formula C₇H₂F₅NO₂ and a molecular weight of 227.09 g/mol .[1] Its structure is characterized by a benzene ring substituted with two fluorine atoms, a nitro group, and a trifluoromethyl group. This unique combination of substituents renders the aromatic ring exceptionally electron-deficient, a key prerequisite for facile nucleophilic aromatic substitution.
The trifluoromethyl (-CF₃) and nitro (-NO₂) groups are potent electron-withdrawing groups through both inductive and resonance effects. This strong electron withdrawal significantly activates the benzene ring towards attack by nucleophiles. The two fluorine atoms, in addition to contributing to the electron deficiency of the ring, serve as excellent leaving groups in SNAr reactions. The boiling point of this compound is approximately 215.8 °C at 760 mmHg.[1]
Efficacy in Nucleophilic Aromatic Substitution (SNAr) Reactions
The primary utility of this compound lies in its application as a substrate in SNAr reactions. The SNAr mechanism is a two-step process involving the initial attack of a nucleophile on the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the departure of a leaving group.
dot graph SNAr_Mechanism { graph [layout=dot, rankdir=LR, splines=true, overlap=false, nodesep=0.5, ranksep=1.2, fontname="Helvetica", fontsize=12, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; edge [fontname="Helvetica", fontsize=10, color="#34A853"];
// Nodes Reactants [label="this compound + Nu⁻", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Meisenheimer [label="Meisenheimer Complex\n(Resonance Stabilized Anion)", shape=box, style="rounded,filled", fillcolor="#FBBC05", fontcolor="#202124"]; Products [label="Substituted Product + F⁻", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Reactants -> Meisenheimer [label="Nucleophilic Attack"]; Meisenheimer -> Products [label="Leaving Group Departure"]; } Caption: Generalized mechanism of the SNAr reaction.
The high degree of activation in this compound suggests that it will react readily with a wide range of nucleophiles, including amines, phenols, thiols, and carbanions, under relatively mild conditions. The presence of two fluorine atoms offers the potential for sequential substitutions, allowing for the introduction of two different nucleophiles.
Comparative Analysis with Alternative Reagents
While specific experimental data for this compound is not extensively reported in publicly available literature, its reactivity can be inferred and compared with that of other well-established reagents for SNAr.
Sanger's Reagent (1-Fluoro-2,4-dinitrobenzene)
Sanger's reagent is a classic and highly reactive substrate for SNAr, famously used for the N-terminal sequencing of peptides.[2][3] Its reactivity stems from the presence of two electron-withdrawing nitro groups.
| Feature | This compound | Sanger's Reagent (1-Fluoro-2,4-dinitrobenzene) |
| Activating Groups | One -NO₂, one -CF₃, two -F | Two -NO₂ |
| Leaving Group(s) | Two -F | One -F |
| Inferred Reactivity | Exceptionally high due to cumulative electron withdrawal. | Very high, well-established. |
| Potential for Sequential Substitution | Yes, two fluorine atoms allow for stepwise reactions. | No, only one leaving group. |
The trifluoromethyl group is generally considered to be a stronger electron-withdrawing group than a nitro group. Therefore, it is reasonable to predict that this compound would exhibit reactivity comparable to, or even exceeding, that of Sanger's reagent.
2,4-Dichloro-5-nitropyrimidine
This heterocyclic compound is another highly activated substrate for SNAr, with the two chlorine atoms serving as leaving groups. The pyrimidine ring itself is electron-deficient, and the nitro group further enhances this effect.
| Feature | This compound | 2,4-Dichloro-5-nitropyrimidine |
| Aromatic System | Benzene | Pyrimidine |
| Leaving Group(s) | Two -F | Two -Cl |
| Inferred Reactivity | Exceptionally high. | Very high, with regioselectivity often favoring substitution at the 4-position.[4] |
| Leaving Group Ability | Fluorine is generally a better leaving group in SNAr than chlorine. | Chlorine is a good leaving group. |
Given that fluorine is a better leaving group than chlorine in SNAr reactions, this compound is expected to undergo substitution under milder conditions or with a broader range of weaker nucleophiles compared to 2,4-dichloro-5-nitropyrimidine.
Other Fluoronitroaromatics
Compounds such as 1-fluoro-4-nitrobenzene and 2,4-difluoronitrobenzene are also common substrates in SNAr.
| Reagent | Activating Groups | Leaving Groups | Relative Reactivity |
| This compound | -NO₂, -CF₃, -F | -F | Very High (Predicted) |
| 1-Fluoro-4-nitrobenzene | -NO₂ | -F | Moderate |
| 2,4-Difluoronitrobenzene | -NO₂, -F | -F | High |
The significantly greater activation of this compound suggests its utility in reactions where other fluoronitroaromatics may be sluggish or require harsh conditions.
Experimental Protocols: A Representative SNAr Reaction
Protocol: Synthesis of 4-(Cyclopentylamino)-2-chloro-5-nitropyridine[4]
Materials:
-
2,4-Dichloro-5-nitropyridine (1.0 eq)
-
Cyclopentylamine (1.0 eq)
-
Triethylamine (TEA) (2.0 eq)
-
Anhydrous Acetonitrile (CH₃CN)
-
Ethyl acetate (EtOAc)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2,4-dichloro-5-nitropyridine in anhydrous acetonitrile.
-
In a separate flask, prepare a solution of cyclopentylamine and triethylamine in anhydrous acetonitrile.
-
Slowly add the amine/TEA solution to the stirred solution of 2,4-dichloro-5-nitropyridine at room temperature.
-
Stir the reaction mixture at room temperature, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Perform an aqueous work-up by partitioning the residue between ethyl acetate and water.
-
Separate the organic layer, wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Adaptation for this compound:
Given the expected high reactivity of this compound, this reaction could likely be performed under similar or even milder conditions. It would be advisable to start at a lower temperature (e.g., 0 °C to room temperature) and monitor the reaction closely. The choice of base and solvent would be similar, with aprotic polar solvents like acetonitrile, DMF, or DMSO being suitable.
dot graph Experimental_Workflow { graph [layout=dot, rankdir=TB, splines=true, overlap=false, nodesep=0.5, ranksep=0.8, fontname="Helvetica", fontsize=12, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; edge [fontname="Helvetica", fontsize=10, color="#34A853"];
// Nodes Start [label="Dissolve Reagents", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reaction [label="Combine and Stir at Controlled Temperature", shape=box, style="rounded,filled", fillcolor="#FBBC05", fontcolor="#202124"]; Monitoring [label="Monitor by TLC", shape=diamond, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; Workup [label="Aqueous Work-up", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Purification [label="Column Chromatography", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Pure Product", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Reaction; Reaction -> Monitoring; Monitoring -> Workup [label="Reaction Complete"]; Workup -> Purification; Purification -> Product; } Caption: A typical workflow for an SNAr reaction.
Conclusion and Future Outlook
This compound is a promising, albeit under-documented, reagent for the synthesis of highly functionalized aromatic compounds. Its molecular architecture suggests exceptional reactivity in nucleophilic aromatic substitution reactions, likely surpassing that of many commonly used substrates. This enhanced reactivity can translate to milder reaction conditions, shorter reaction times, and a broader substrate scope, all of which are highly desirable in modern synthetic chemistry.
For researchers and drug development professionals, this compound represents a powerful tool for accessing novel chemical space. Further investigation into its synthetic applications is warranted and is expected to reveal its utility in the efficient construction of complex molecules for the pharmaceutical and agrochemical industries.
References
A Comparative Guide to the Synthesis of 1,3-Difluoro-4-nitro-2-(trifluoromethyl)benzene for Advanced Research Applications
For researchers, medicinal chemists, and professionals in the agrochemical and pharmaceutical industries, the efficient and selective synthesis of highly functionalized aromatic compounds is a cornerstone of innovation. Among these, fluorinated nitroaromatics are of particular interest due to their unique physicochemical properties that can enhance biological activity and metabolic stability. This guide provides an in-depth technical comparison of synthetic routes to a key building block: 1,3-Difluoro-4-nitro-2-(trifluoromethyl)benzene . We will benchmark the traditional and widely applicable method of electrophilic aromatic substitution against a plausible and mechanistically distinct alternative, nucleophilic aromatic substitution (SNAr), providing detailed experimental protocols and supporting data to inform your synthetic strategy.
The Target Molecule: Significance and Synthetic Challenges
This compound is a highly activated aromatic ring, making it a versatile intermediate for the synthesis of more complex molecules. The presence of three strongly electron-withdrawing substituents—two fluorine atoms and a trifluoromethyl group—along with a synthetically useful nitro group, opens avenues for diverse chemical transformations. However, the very nature of these substituents presents significant challenges in achieving regioselective synthesis with high yields. The deactivating effect of the fluorine and trifluoromethyl groups on the aromatic ring towards electrophilic attack necessitates harsh reaction conditions, while the potential for multiple reaction sites demands precise control.
Method 1: The Benchmark Synthesis via Electrophilic Aromatic Substitution
The most direct and commonly employed strategy for the synthesis of this compound is the electrophilic nitration of the corresponding precursor, 1,3-difluoro-2-(trifluoromethyl)benzene. This method leverages the well-established mechanism of electrophilic aromatic substitution (EAS), where a potent electrophile, the nitronium ion (NO₂⁺), is generated in situ and attacks the electron-rich aromatic ring.
Mechanistic Rationale: The Interplay of Directing Groups
The regiochemical outcome of the nitration is dictated by the directing effects of the substituents already present on the benzene ring. In the case of 1,3-difluoro-2-(trifluoromethyl)benzene:
-
Fluorine Atoms (F): These are ortho, para-directing due to their ability to donate a lone pair of electrons to stabilize the arenium ion intermediate through resonance. However, due to their high electronegativity, they are also deactivating through a strong inductive effect.
-
Trifluoromethyl Group (CF₃): This group is strongly deactivating and a meta-director. Its powerful electron-withdrawing inductive effect destabilizes the arenium ion intermediate when the incoming electrophile adds to the ortho or para positions.
Considering these effects, the nitration is expected to occur at the position that is para to one fluorine atom and meta to the trifluoromethyl group, leading to the desired this compound isomer.
Experimental Protocol: Nitration with Mixed Acid
This protocol is based on established methods for the nitration of deactivated aromatic compounds.
dot
Caption: Workflow for the synthesis of this compound via electrophilic nitration.
Materials:
-
1,3-Difluoro-2-(trifluoromethyl)benzene
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (90%)
-
Dichloromethane
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Ice
Procedure:
-
Preparation of the Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid (2.5 equivalents). Cool the flask in an ice bath to 0-5 °C. Slowly add concentrated nitric acid (1.2 equivalents) dropwise to the cold sulfuric acid while maintaining the temperature below 10 °C.
-
Nitration Reaction: To the cooled nitrating mixture, add 1,3-difluoro-2-(trifluoromethyl)benzene (1.0 equivalent) dropwise, ensuring the internal temperature does not exceed 10 °C. After the addition is complete, stir the reaction mixture at 0-10 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or GC.
-
Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. Extract the aqueous mixture with dichloromethane (3x). Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired product.
Method 2: An Alternative Approach via Nucleophilic Aromatic Substitution (SNAr)
While electrophilic nitration is a direct approach, an alternative strategy involves Nucleophilic Aromatic Substitution (SNAr). This method is particularly effective for aromatic rings that are highly activated by electron-withdrawing groups, as is the case with our target molecule's potential precursors. In this proposed route, a suitable precursor bearing a good leaving group is reacted with a nitrite salt.
Mechanistic Rationale: The Power of Electron-Withdrawing Groups in SNAr
The SNAr mechanism proceeds via a two-step addition-elimination process. A nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The presence of strong electron-withdrawing groups (like -NO₂ and -CF₃) ortho and/or para to the leaving group is crucial as they delocalize the negative charge of the Meisenheimer complex, thereby stabilizing it and facilitating the reaction.
For the synthesis of this compound, a hypothetical precursor would be 1,3,4-trifluoro-2-(trifluoromethyl)benzene or 1,3-difluoro-4-chloro-2-(trifluoromethyl)benzene. The fluorine or chlorine atom at the 4-position would be the leaving group, and the incoming nucleophile would be the nitrite ion (NO₂⁻). The existing fluorine and trifluoromethyl groups would activate the ring for this nucleophilic attack.
Hypothetical Experimental Protocol: SNAr with Sodium Nitrite
This protocol is based on general procedures for SNAr reactions on activated aryl halides.
dot
Caption: A plausible workflow for the synthesis of this compound via a nucleophilic aromatic substitution (SNAr) reaction.
Materials:
-
1,3-Difluoro-4-halo-2-(trifluoromethyl)benzene (where halo = F, Cl, or Br)
-
Sodium Nitrite (NaNO₂)
-
Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Ethyl Acetate
-
Water
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the 1,3-difluoro-4-halo-2-(trifluoromethyl)benzene precursor (1.0 equivalent) in a polar aprotic solvent such as DMSO or DMF. Add sodium nitrite (1.5 - 2.0 equivalents).
-
SNAr Reaction: Heat the reaction mixture to an elevated temperature (e.g., 100-150 °C) and stir for several hours. Monitor the reaction progress by TLC or GC.
-
Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x). Combine the organic layers and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the target compound.
Comparative Analysis
To aid in the selection of the most appropriate synthetic route, the following table summarizes the key comparative aspects of the two methods.
| Feature | Method 1: Electrophilic Aromatic Substitution | Method 2: Nucleophilic Aromatic Substitution (SNAr) |
| Starting Material | 1,3-Difluoro-2-(trifluoromethyl)benzene | 1,3-Difluoro-4-halo-2-(trifluoromethyl)benzene |
| Key Reagents | Concentrated HNO₃, Concentrated H₂SO₄ | Sodium Nitrite (NaNO₂), Polar Aprotic Solvent |
| Reaction Conditions | Low to ambient temperature (0-25 °C) | Elevated temperature (100-150 °C) |
| Yield | Moderate to good, dependent on conditions | Potentially good, dependent on precursor reactivity |
| Regioselectivity | Generally high due to strong directing effects | High, as substitution occurs at the position of the leaving group |
| Advantages | Direct introduction of the nitro group; readily available starting material. | Potentially milder than some nitration conditions; avoids strong acids. |
| Disadvantages | Requires handling of highly corrosive and strong oxidizing acids; potential for side reactions. | Precursor synthesis may be multi-step; requires a suitable leaving group. |
| Safety Considerations | Extreme caution with concentrated acids; exothermic reaction. | High reaction temperatures; potential for runaway reactions if not controlled. |
Conclusion and Recommendations
Both electrophilic aromatic substitution and nucleophilic aromatic substitution present viable, albeit mechanistically distinct, pathways to this compound.
-
Electrophilic Aromatic Substitution remains the more direct and likely more established route, benefiting from a readily accessible starting material. The primary challenges lie in managing the highly acidic and exothermic reaction conditions while ensuring high regioselectivity.
-
Nucleophilic Aromatic Substitution offers a compelling alternative, particularly if the halogenated precursor is available or can be synthesized efficiently. This method avoids the use of strong, corrosive acids and offers excellent regiocontrol.
The choice of synthetic route will ultimately depend on the specific requirements of the research, including the availability and cost of starting materials, the scale of the synthesis, and the laboratory's capabilities for handling the respective reagents and reaction conditions. For exploratory work, the electrophilic nitration may be the more straightforward starting point. For process development and larger-scale synthesis, the SNAr route could offer advantages in terms of safety and waste management, provided an efficient synthesis of the precursor can be established.
This guide provides a foundational understanding of the synthetic options for obtaining this compound. It is imperative that researchers consult relevant safety data sheets and perform thorough risk assessments before undertaking any experimental work.
The Strategic Application of 1,3-Difluoro-4-nitro-2-(trifluoromethyl)benzene in Modern Drug Discovery: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals.
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms and fluorinated motifs into drug candidates is a cornerstone of molecular design. The unique properties imparted by fluorine, such as enhanced metabolic stability, increased lipophilicity, and altered pKa, can profoundly influence the pharmacokinetic and pharmacodynamic profile of a molecule.[1] Among the vast arsenal of fluorinated building blocks available to the synthetic chemist, polysubstituted aromatic rings offer a rigid scaffold for the precise spatial orientation of pharmacophoric elements. This guide provides an in-depth analysis of 1,3-Difluoro-4-nitro-2-(trifluoromethyl)benzene , a highly functionalized and versatile building block, and explores its potential applications in drug discovery through a comparative lens. While direct, published case studies on this specific reagent are nascent, its chemical architecture allows for a robust, predictive evaluation of its utility based on the well-established reactivity of its constituent functional groups.
The Chemical Potential of this compound: A Trifecta of Reactive Sites
The synthetic utility of this compound is rooted in the distinct reactivity of its three key functional groups: the nitro group and the two fluorine atoms, all situated on an electron-deficient trifluoromethyl-substituted benzene ring.
-
The Nitro Group as a Masked Amine: The nitro group is a powerful electron-withdrawing group that can be readily reduced to an aniline derivative. This transformation is fundamental in the synthesis of a wide array of heterocyclic scaffolds, such as benzimidazoles, which are prevalent in many therapeutic agents.[2][3][4]
-
Fluorine Atoms as Leaving Groups for Nucleophilic Aromatic Substitution (SNAr): The fluorine atoms are activated towards nucleophilic aromatic substitution (SNAr) by the strong electron-withdrawing effects of the adjacent nitro and trifluoromethyl groups.[5][6] Fluorine is an excellent leaving group in SNAr reactions, often providing superior reactivity compared to other halogens like chlorine or bromine.[7] This allows for the introduction of a wide range of nucleophiles, including amines, alcohols, and thiols, to build molecular complexity.
The strategic positioning of these groups allows for a sequential and regioselective functionalization of the aromatic ring, making it a highly valuable scaffold in library synthesis and lead optimization.
Comparative Case Study: Synthesis of Substituted Benzimidazoles for Oncology
Benzimidazole-containing compounds have demonstrated significant potential as anti-tumor agents.[2][4] The synthesis of these scaffolds often involves the condensation of a substituted o-phenylenediamine with an aldehyde or carboxylic acid. This compound is an ideal precursor for such diamines.
Experimental Workflow: A Proposed Synthesis
The following proposed workflow illustrates how this compound could be utilized to generate a library of substituted benzimidazoles.
Caption: Proposed workflow for the synthesis of a benzimidazole library.
Detailed Protocol (Hypothetical, based on analogous reactions):
Step 1: Nucleophilic Aromatic Substitution (SNAr)
-
To a solution of this compound (1.0 eq) in a suitable solvent such as DMF or DMSO, add a primary or secondary amine (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (1.5 eq).
-
Heat the reaction mixture to 80-120 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the product by column chromatography on silica gel.
Step 2: Nitro Group Reduction
-
Dissolve the product from Step 1 in ethanol or ethyl acetate.
-
Add a reducing agent such as 10% Palladium on carbon (catalytic amount) and place the reaction under a hydrogen atmosphere (balloon or Parr shaker).
-
Alternatively, use a chemical reductant like tin(II) chloride (SnCl2) in an acidic medium.
-
Monitor the reaction until the starting material is consumed.
-
Filter the reaction mixture through celite to remove the catalyst (if applicable) and concentrate the filtrate under reduced pressure to obtain the crude o-phenylenediamine.
Step 3: Benzimidazole Formation
-
Dissolve the crude o-phenylenediamine in a suitable solvent (e.g., ethanol or acetic acid).
-
Add an aldehyde (R'-CHO) or a carboxylic acid (R'-COOH) (1.0-1.2 eq).
-
If a carboxylic acid is used, a coupling agent (e.g., EDC, HATU) or heating to high temperatures may be necessary.
-
Heat the reaction mixture to reflux until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction, and purify the resulting benzimidazole by crystallization or column chromatography.
Performance Comparison with Alternatives:
The choice of the starting halogenated nitrobenzene can significantly impact the efficiency of the SNAr step.
| Starting Material | Relative Reactivity in SNAr | Typical Reaction Conditions | Advantages | Disadvantages |
| This compound | Very High | 80-120 °C, DIPEA | High yields, shorter reaction times. | Higher cost of starting material. |
| 1-Chloro-3-fluoro-4-nitro-2-(trifluoromethyl)benzene | High | 100-150 °C, K2CO3 | Good reactivity, lower cost than difluoro. | May require higher temperatures. |
| 1-Bromo-3-fluoro-4-nitro-2-(trifluoromethyl)benzene | Moderate | 120-180 °C, stronger base | Lower cost of starting material. | Harsher conditions, potential for side reactions. |
This data is inferred from general principles of SNAr reactivity where the order of leaving group ability is F > Cl > Br.[7]
Application in Kinase Inhibitor Synthesis: A Comparative Case Study with Alectinib Intermediate
The synthesis of the anaplastic lymphoma kinase (ALK) inhibitor, Alectinib, provides an excellent real-world case study for a structurally similar building block, 4-fluoro-3-nitrobenzonitrile.[7] This allows for a credible comparison of the potential of this compound in similar synthetic endeavors.
Caption: Comparison of SNAr on different building blocks.
In the synthesis of the Alectinib intermediate, the fluorine atom of 4-fluoro-3-nitrobenzonitrile is displaced by morpholine. The high reactivity of the fluoride leaving group, activated by the ortho-nitro and para-nitrile groups, allows for efficient reaction.[7]
When considering this compound for a similar transformation, a key consideration is regioselectivity. The two fluorine atoms are not chemically equivalent. The fluorine at the 1-position is ortho to the trifluoromethyl group and para to the nitro group, while the fluorine at the 3-position is ortho to both the trifluoromethyl and nitro groups. The fluorine at the 3-position is likely more activated towards nucleophilic attack due to the ortho-nitro group's strong activating effect. However, steric hindrance from the adjacent trifluoromethyl group could favor substitution at the 1-position. This presents an opportunity for creating diverse molecular scaffolds but may require careful optimization of reaction conditions to control regioselectivity.
Conclusion and Future Outlook
This compound represents a highly promising, albeit underutilized, building block for drug discovery. Its densely packed array of functional groups offers a versatile platform for the synthesis of complex and diverse molecular architectures. The predictable, yet nuanced, reactivity of this compound, particularly in SNAr and subsequent nitro-group reduction, positions it as a valuable tool for the generation of libraries of potential therapeutic agents, especially in the realms of oncology and infectious diseases where substituted benzimidazoles and other nitrogen-containing heterocycles are of significant interest.
While the cost of such a highly functionalized starting material may be a consideration, the potential for rapid and efficient generation of novel chemical entities with desirable physicochemical properties often justifies the initial investment. As the demand for novel, fluorine-containing drug candidates continues to grow, it is anticipated that building blocks like this compound will play an increasingly important role in shaping the future of medicinal chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and biological evaluation of 3′,4′,5′-trimethoxy flavonoid benzimidazole derivatives as potential anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vapourtec.com [vapourtec.com]
- 6. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 7. benchchem.com [benchchem.com]
Cost-benefit analysis of using "1,3-Difluoro-4-nitro-2-(trifluoromethyl)benzene" in synthesis
An In-Depth Guide to the Synthetic Utility of 1,3-Difluoro-4-nitro-2-(trifluoromethyl)benzene: A Cost-Benefit Analysis for Researchers
The strategic incorporation of trifluoromethyl (CF3) groups is a cornerstone of modern medicinal chemistry and agrochemical design. The unique properties conferred by the CF3 group—including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics—can dramatically improve the efficacy and pharmacokinetic profile of bioactive molecules.[1][2][3] Consequently, the development and selection of efficient reagents and building blocks for introducing this critical functional group are of paramount importance to researchers in drug discovery and development.
This guide provides a comprehensive cost-benefit analysis of This compound , a highly functionalized aromatic building block. We will explore the causality behind its reactivity, compare its performance and synthetic strategy against viable alternatives, and provide detailed experimental protocols to ground these comparisons in practical application.
Understanding the Reagent: A Highly Activated Synthetic Platform
This compound (Molecular Formula: C7H2F5NO2) is a powerful intermediate whose utility stems from its highly electron-deficient aromatic ring. The combined electron-withdrawing effects of the nitro group and the adjacent trifluoromethyl group create a strong activation of the ring toward nucleophilic aromatic substitution (SNAr). This activation renders the two fluorine atoms as excellent leaving groups, allowing for sequential and often regioselective displacement by a wide range of nucleophiles.
The primary synthetic strategy involving this molecule is the "building block" approach. Rather than introducing a CF3 group late in a synthetic sequence, the chemist starts with this pre-fabricated, trifluoromethylated core and builds molecular complexity upon it. The nitro group provides an additional synthetic handle; it can be readily reduced to an aniline derivative, opening pathways to amides, sulfonamides, and diazotization reactions.
Comparative Analysis: Building Blocks vs. Direct Trifluoromethylation
The decision to use a building block like this compound depends on the overall synthetic plan. Its utility is best understood when compared against other common strategies. For this analysis, we will compare it with an alternative building block, 4-Chloro-3,5-dinitrobenzotrifluoride , and a leading direct trifluoromethylation reagent, Togni's Reagent II .
| Feature | This compound | 4-Chloro-3,5-dinitrobenzotrifluoride | Togni's Reagent II (Electrophilic CF3+) |
| Structure |
| ||
| Synthetic Strategy | Building Block (SNAr) | Building Block (SNAr) | Direct Trifluoromethylation (Radical/Electrophilic) |
| Primary Application | Synthesis of complex molecules via sequential displacement of fluorine atoms. | Introduction of a trifluoromethylated dinitroaryl moiety. | Late-stage introduction of a CF3 group onto various substrates (heterocycles, arenes, etc.).[4] |
| Key Advantages | • Two distinct fluorine leaving groups for sequential reactions.• High activation towards SNAr.• Nitro group serves as a versatile synthetic handle. | • Extremely high activation from two nitro groups.• Single, predictable site of substitution.• Often lower cost than poly-fluorinated analogues. | • High functional group tolerance.• Can be used in late-stage functionalization.• Broad substrate scope.[5] |
| Key Disadvantages | • Potential for isomeric mixtures if selectivity is not controlled.• Higher relative cost.• Synthesis is linear (less convergent). | • Chlorine is a less effective leaving group in SNAr than fluorine.• Limited to a single substitution.• Presence of two nitro groups can complicate subsequent transformations. | • Reagent can be expensive.• Often requires a catalyst (e.g., Cu, photoredox).• Regioselectivity can be a challenge on complex molecules. |
| Relative Cost |
|
|
|
| Typical Conditions | Base (e.g., K2CO3, DIPEA) in polar aprotic solvent (e.g., DMSO, DMF), 25-100 °C. | Higher temperatures often required compared to fluoro-analogues. | Metal catalyst or light, various solvents. |
| Safety | Standard handling for nitroaromatic compounds. | Standard handling for nitroaromatic compounds. | Hypervalent iodine reagent; handle with care. |
Mechanistic Insights & Causality
The Power of SNAr with this compound
The reactivity of this building block is a textbook example of Nucleophilic Aromatic Substitution (SNAr). The reaction proceeds through a two-step addition-elimination mechanism.
-
Nucleophilic Attack: A nucleophile (e.g., an amine, alkoxide, or thiolate) attacks one of the electron-deficient carbons bearing a fluorine atom. This breaks the aromaticity of the ring and forms a resonance-stabilized carbanion known as a Meisenheimer complex.
-
Elimination: The aromaticity is restored by the expulsion of the fluoride ion, which is a good leaving group in this context due to the strong electron-withdrawing nature of the substituents that stabilize the transition state.
The regioselectivity of the first substitution is governed by both electronics and sterics. The fluorine at the C1 position is generally displaced first due to the strong para activating effect of the nitro group and reduced steric hindrance compared to the C3 fluorine, which is flanked by the bulky CF3 group.
References
- 1. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Disposal of 1,3-Difluoro-4-nitro-2-(trifluoromethyl)benzene: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the synthesis and handling of novel compounds are routine. However, the safe and compliant disposal of these materials, particularly complex halogenated nitroaromatics like 1,3-Difluoro-4-nitro-2-(trifluoromethyl)benzene, is a critical and often overlooked aspect of the laboratory workflow. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, ensuring the safety of personnel and adherence to environmental regulations. Our aim is to build your trust by providing value that extends beyond the product itself, making this your preferred resource for laboratory safety and chemical handling.
Understanding the Hazard Profile
Compounds in this class are generally considered to be:
-
Acutely Toxic: Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3]
-
Environmentally Persistent: The presence of multiple fluorine atoms and a nitro group suggests that this compound is not readily biodegradable and can persist in the environment. The strong carbon-fluorine bond is notoriously difficult to break.[4]
Given these characteristics, this compound must be treated as a hazardous waste.
Immediate Safety and Personal Protective Equipment (PPE)
When handling this compound for disposal, a stringent adherence to safety protocols is non-negotiable. The following PPE is mandatory:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles that meet ANSI Z87.1 standards. A face shield should be worn if there is a splash hazard. | Protects against accidental splashes of the chemical, which can cause serious eye irritation.[1][2] |
| Hand Protection | Chemically resistant gloves, such as nitrile or neoprene. Consult a glove compatibility chart for specific breakthrough times. | Prevents skin contact, which can lead to irritation and systemic toxicity.[1][2] |
| Body Protection | A flame-resistant lab coat, worn over long-sleeved clothing and closed-toe shoes. | Provides a barrier against accidental spills and splashes. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge is recommended if handling outside of a fume hood or if there is a risk of aerosolization. | Minimizes the risk of inhaling harmful vapors, which can cause respiratory irritation and systemic toxicity.[1][5] |
All handling and preparation for disposal of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.
Disposal Workflow: A Step-by-Step Protocol
The recommended disposal method for halogenated nitroaromatic compounds is high-temperature incineration in a licensed hazardous waste facility.[2][4][6] This is due to the high thermal stability of the carbon-fluorine bond, which requires extreme temperatures for complete destruction.[4][6]
Step 1: Waste Segregation and Collection
-
Do not mix this compound with other waste streams, especially incompatible materials like strong acids, bases, or oxidizing agents.[7]
-
Collect all waste containing this compound, including any contaminated materials (e.g., pipette tips, weighing paper, contaminated gloves), in a designated, compatible, and clearly labeled hazardous waste container.[7][8]
-
The container should be made of a material that is resistant to halogenated organic compounds, such as glass or high-density polyethylene (HDPE).
Step 2: Labeling and Documentation
-
Clearly label the waste container with the following information:
-
"Hazardous Waste"
-
The full chemical name: "this compound"
-
The CAS Number: "123973-36-4"
-
The associated hazards (e.g., "Toxic," "Irritant")
-
The accumulation start date
-
-
Maintain a log of the waste generated, including the quantity and date of addition.
Step 3: Storage Pending Disposal
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Ensure the storage area is away from sources of ignition and incompatible materials.[9]
Step 4: Arranging for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the contractor with a detailed description of the waste, including the chemical name, CAS number, and quantity.
-
Ensure that the disposal company is permitted to handle and incinerate halogenated organic waste.
The decision-making process for the disposal of this compound can be visualized as follows:
Caption: Disposal workflow for this compound.
Regulatory Framework
The disposal of this compound falls under the regulations for hazardous waste as defined by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). As a halogenated organic compound, it is subject to specific land disposal restrictions.[10][11]
Your institution is required to notify the EPA or the authorized state agency of its hazardous waste activities.[12] Working with your EHS department will ensure that all federal, state, and local regulations are met.
Spill Management
In the event of a spill, immediate and appropriate action is crucial:
-
Small Spills:
-
Ensure proper PPE is worn.
-
Absorb the spill with an inert material such as vermiculite, sand, or earth.[5]
-
Collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
-
Large Spills:
-
Evacuate the immediate area.
-
Alert your colleagues and supervisor.
-
Contact your institution's emergency response team or EHS department immediately.[7]
-
By adhering to these detailed procedures, you can ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment.
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. 2,4-Difluoronitrobenzene | C6H3F2NO2 | CID 67967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. westliberty.edu [westliberty.edu]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 11. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 12. epa.gov [epa.gov]
A Researcher's Guide to Personal Protective Equipment for Handling 1,3-Difluoro-4-nitro-2-(trifluoromethyl)benzene
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. With this innovation comes the profound responsibility of ensuring the safety of every individual in the laboratory. This guide provides an in-depth, experience-driven framework for the safe handling of 1,3-Difluoro-4-nitro-2-(trifluoromethyl)benzene, focusing on the critical role of Personal Protective Equipment (PPE). Our goal is to empower you with the knowledge to not only use this compound effectively but to do so with the highest degree of safety, building a culture of trust and security within your team.
The principles outlined here are grounded in established safety protocols and are designed to be a self-validating system for risk mitigation. We will delve into the causality behind each PPE recommendation, moving beyond a simple checklist to a deeper understanding of why these measures are essential.
Understanding the Hazards: A Proactive Approach to Safety
Before handling any chemical, a thorough understanding of its potential hazards is paramount. This compound is a halogenated nitroaromatic compound, a class of chemicals that often requires careful handling. Based on available safety data sheets (SDS), this compound is associated with the following hazards:
-
Skin Irritation: May cause skin irritation upon contact.
-
Serious Eye Irritation: Can cause serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation if inhaled.
-
Harmful if Swallowed, in Contact with Skin, or if Inhaled: Acute toxicity is a significant concern.[1][2][3]
Given these hazards, a multi-faceted PPE strategy is not just recommended, but essential to prevent exposure through all potential routes: dermal (skin), ocular (eyes), and respiratory.
Core Principles of PPE Selection
The selection of appropriate PPE is not a one-size-fits-all approach. It is a dynamic process that depends on the specific task being performed and the associated risk of exposure. The following workflow illustrates the decision-making process for PPE selection when working with this compound.
Caption: PPE Selection Workflow for Handling this compound.
Detailed PPE Recommendations
The following table summarizes the recommended PPE for various laboratory operations involving this compound. This tiered approach ensures that the level of protection is commensurate with the risk of exposure.
| Operation | Minimum PPE Requirement | Enhanced Precautions (Recommended) |
| Weighing and Aliquoting (Solid) | Nitrile gloves (double-gloved), safety glasses with side shields, lab coat. | Chemical splash goggles, face shield, and work within a chemical fume hood or ventilated balance enclosure. |
| Solution Preparation | Nitrile gloves (double-gloved), chemical splash goggles, lab coat. | Chemical-resistant apron over a lab coat, face shield, and perform all work in a certified chemical fume hood. |
| Running Reactions | Nitrile gloves (double-gloved), chemical splash goggles, lab coat, all within a chemical fume hood. | Flame-retardant lab coat, face shield, and ensure emergency shower and eyewash are readily accessible. |
| Work-up and Purification | Nitrile gloves (double-gloved), chemical splash goggles, lab coat, all within a chemical fume hood. | Chemical-resistant apron, face shield, and consider using a full-face respirator if there is a potential for aerosol generation outside of the fume hood. |
| Handling Waste | Nitrile gloves (double-gloved), chemical splash goggles, lab coat. | Chemical-resistant apron and ensure waste containers are properly labeled and sealed. |
In-Depth Analysis of PPE Components
Hand Protection: Your First Line of Defense
Given that this compound is harmful in contact with skin, selecting the correct gloves is of utmost importance.[1][2][3]
-
Material Selection: Disposable nitrile gloves are a common and effective choice for incidental contact with a wide range of chemicals.[4] However, for prolonged handling or in situations with a higher risk of splashes, consider gloves made of more resistant materials like neoprene or butyl rubber.[5] Always consult the glove manufacturer's chemical resistance guide for specific breakthrough times.
-
Double Gloving: The practice of wearing two pairs of gloves significantly reduces the risk of exposure in the event of a tear or contamination of the outer glove. It also allows for a safer doffing procedure.
-
Inspection and Replacement: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or tears. Change gloves immediately if you suspect contamination and always after completing a task or before leaving the laboratory.
Eye and Face Protection: Shielding Against the Unseen
The potential for serious eye irritation necessitates robust eye and face protection.
-
Safety Glasses vs. Goggles: While safety glasses with side shields offer a baseline of protection, they do not provide a complete seal around the eyes and are inadequate for significant splash hazards.[6] Chemical splash goggles are the minimum requirement when handling solutions of this compound.[6]
-
Face Shields: For tasks with a higher risk of splashes or exothermic reactions, a face shield should be worn in conjunction with chemical splash goggles.[4][7] The face shield provides an additional layer of protection for the entire face.
Body Protection: Minimizing Dermal Exposure
Your lab coat is a critical barrier between you and any potential spills or contamination.
-
Lab Coats: A standard, long-sleeved lab coat should be worn at all times and kept fully buttoned.[4] For procedures involving larger quantities or a higher risk of splashing, a chemical-resistant apron worn over the lab coat is recommended.[5]
-
Flame-Retardant Clothing: In situations where flammable solvents are also in use, a flame-retardant lab coat provides an additional layer of safety.[8]
-
Proper Attire: Always wear long pants and closed-toe shoes in the laboratory to ensure maximum skin coverage.[4]
Respiratory Protection: Ensuring Clean Air
The primary engineering control for preventing inhalation of hazardous vapors or dusts is a certified chemical fume hood.[2]
-
Chemical Fume Hood: All work with this compound, including weighing, solution preparation, and reactions, should be conducted within a properly functioning chemical fume hood.
-
Respirators: In the rare event that engineering controls are insufficient to maintain exposure below permissible limits, or during certain emergency procedures, respiratory protection may be necessary.[4] The use of respirators requires a formal respiratory protection program, including fit testing and training.[4][7] A full-face respirator can also provide an enhanced level of eye protection.[5]
Safe Handling and Disposal Procedures
Handling:
-
Always handle this compound in a well-ventilated area, preferably a chemical fume hood.[1][9]
-
Avoid the formation of dust and aerosols.[9]
-
Wash hands thoroughly after handling.[1]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2][9]
-
Store away from incompatible materials such as strong oxidizing agents and strong bases.[1]
Disposal:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][2] Do not let the chemical enter drains.[9]
Emergency Procedures: Preparedness is Key
In the event of an exposure, immediate and appropriate action is critical.
-
Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1][9]
-
Skin Contact: Immediately take off all contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention.[1][9]
-
Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[1][9]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[1][9]
Conclusion: A Culture of Safety
The responsible use of this compound in a research setting is predicated on a comprehensive understanding of its hazards and the diligent application of appropriate safety measures. This guide provides the foundational knowledge for establishing safe handling practices through the correct selection and use of personal protective equipment. By integrating these principles into your daily laboratory workflow, you contribute to a robust safety culture that protects you, your colleagues, and the integrity of your research.
References
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. aarti-industries.com [aarti-industries.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

